Product packaging for 3-Iodo-2-nitropyridine(Cat. No.:CAS No. 54231-34-4)

3-Iodo-2-nitropyridine

Cat. No.: B1592521
CAS No.: 54231-34-4
M. Wt: 249.99 g/mol
InChI Key: LOKURQBFRJDSOB-UHFFFAOYSA-N
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Description

3-Iodo-2-nitropyridine is a useful research compound. Its molecular formula is C5H3IN2O2 and its molecular weight is 249.99 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3IN2O2 B1592521 3-Iodo-2-nitropyridine CAS No. 54231-34-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IN2O2/c6-4-2-1-3-7-5(4)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKURQBFRJDSOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634104
Record name 3-Iodo-2-nitropyridine
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Molecular Weight

249.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54231-34-4
Record name 3-Iodo-2-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54231-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-2-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodo-2-nitropyridine: A Keystone Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 3-Iodo-2-nitropyridine has emerged as a versatile and powerful intermediate. Its unique electronic and steric properties, arising from the juxtaposition of an electron-withdrawing nitro group and a synthetically versatile iodine atom on a pyridine scaffold, offer a rich platform for a diverse array of chemical transformations. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, alongside insights into its synthesis, reactivity, and critical applications in pharmaceutical and agrochemical research.

Part 1: Core Physicochemical and Spectroscopic Profile

Identity and Physical Properties

This compound is a yellow to light brown crystalline solid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
Chemical Name This compound[1]
CAS Number 54231-34-4[1]
Molecular Formula C₅H₃IN₂O₂[1]
Molecular Weight 249.99 g/mol [2]
Appearance Yellow or light brown solid[2]
Melting Point 91-98 °C[2]
Storage Conditions Store at 0-8°C, under inert gas (Nitrogen or Argon)[2][3]
Spectroscopic Signature

A thorough understanding of the spectroscopic characteristics of this compound is essential for reaction monitoring and product characterization. While a publicly available, fully assigned spectrum for this compound is not readily accessible, the expected spectral features can be predicted based on the analysis of its functional groups and related pyridine derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electron-withdrawing nature of the nitro group and the anisotropic effect of the iodine atom will significantly influence the chemical shifts, causing them to appear downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The carbon bearing the iodine (C3) and the carbon bearing the nitro group (C2) will be significantly deshielded. The chemical shifts of aromatic carbons typically appear in the range of 110-150 ppm.

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the key functional groups present in the molecule. Characteristic absorption bands are expected for:

  • Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

  • Asymmetric and Symmetric NO₂ stretching: Strong absorptions are expected in the regions of 1500-1660 cm⁻¹ (asymmetric) and 1260-1390 cm⁻¹ (symmetric).[4]

  • C=C and C=N stretching (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-I stretching: This vibration appears in the far-infrared region, typically below 600 cm⁻¹.[4]

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will simplify the interpretation of the molecular ion region.

Part 2: Synthesis and Safe Handling

Synthetic Approaches

The synthesis of nitropyridines can be challenging due to the deactivation of the pyridine ring towards electrophilic substitution upon protonation of the ring nitrogen.[5] However, various methods have been developed for the preparation of nitropyridines. While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic route could involve the iodination of 2-nitropyridine or the nitration of 3-iodopyridine. The synthesis of the related isomer, 2-iodo-3-nitropyridine, has been reported via the reaction of 2-amino-3-nitropyridine with potassium nitrate and hydroiodic acid in the presence of copper(I) iodide.[6]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed and causes skin and serious eye irritation.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Wear protective gloves, clothing, and eye/face protection.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Use only outdoors or in a well-ventilated area.

  • Wash skin thoroughly after handling.

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its two key functional groups: the carbon-iodine bond and the nitro group. This dual functionality allows for sequential and selective transformations, making it a highly valuable building block.

graph TD; A[this compound] -->|Palladium-Catalyzed Cross-Coupling| B(C-C and C-Heteroatom Bond Formation at C3); A -->|Nucleophilic Aromatic Substitution (less common)| C(Substitution at other positions); A -->|Reduction of Nitro Group| D(Formation of 3-Iodo-2-aminopyridine); B --> E{Diverse Substituted 2-Nitropyridines}; D --> F{Diverse Substituted 2-Aminopyridines}; subgraph "Reactivity at C3" B; end subgraph "Reactivity of Nitro Group" D; end Caption: Reactivity pathways of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the 3-position is the primary site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[3] The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl, making this compound a highly reactive coupling partner.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron reagent. This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents at the 3-position of the pyridine ring.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

graph LR; subgraph "Suzuki-Miyaura Coupling" A["this compound"] -- B["Boronic Acid (R-B(OH)₂)"] B -- C{Pd Catalyst, Base} C -- D["3-R-2-nitropyridine"] end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF Caption: Schematic of the Suzuki-Miyaura coupling.

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between this compound and a terminal alkyne, leading to the synthesis of 3-alkynyl-2-nitropyridines. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Generalized Experimental Protocol for Sonogashira Coupling:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), a copper(I) salt (e.g., CuI, 0.01-0.05 eq.), and a base (e.g., triethylamine or diisopropylamine, 2.0-7.0 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite. The filtrate is washed sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.

Manipulation of the Nitro Group

The nitro group at the 2-position is a versatile functional handle that can be readily transformed into other functionalities, most commonly an amino group through reduction. This transformation significantly expands the synthetic utility of the molecule, allowing for the introduction of a diverse range of substituents through reactions such as N-alkylation, N-acylation, and the formation of various heterocyclic systems. Common reducing agents for the conversion of a nitro group to an amine include SnCl₂/HCl, H₂/Pd-C, or iron powder in acetic acid.

Part 4: Applications in Medicinal Chemistry and Drug Discovery

This compound is a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of pharmaceuticals and agrochemicals.[2][3] The pyridine scaffold is a privileged structure in medicinal chemistry, and the ability to introduce diverse substituents at the 3-position via cross-coupling, followed by modification of the 2-position, provides a powerful strategy for generating libraries of compounds for drug discovery.

Its role as an intermediate is crucial for developing various therapeutic agents, including kinase inhibitors and antiviral compounds.[3] Kinase inhibitors are a major class of drugs, particularly in oncology, and the substituted pyridine core is a common feature in many of these molecules. The synthetic flexibility offered by this compound allows for the systematic exploration of the structure-activity relationships required to optimize the potency and selectivity of these inhibitors.

Conclusion

This compound stands out as a highly valuable and versatile building block for organic synthesis. The presence of two distinct and orthogonally reactive functional groups—a readily coupled iodine atom and a transformable nitro group—provides chemists with a powerful tool for the construction of complex, highly substituted pyridine derivatives. Its utility in palladium-catalyzed cross-coupling reactions and its role as a precursor to a wide range of functionalized pyridines underscore its importance in the fields of medicinal chemistry, drug discovery, and materials science. As the demand for novel and complex molecular architectures continues to grow, the strategic application of intermediates like this compound will undoubtedly play a crucial role in driving innovation.

References

Introduction: The Strategic Importance of 3-Iodo-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Purification of 3-Iodo-2-nitropyridine

This compound is a highly versatile heterocyclic building block crucial in modern medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an electron-withdrawing nitro group and a synthetically labile iodine atom, makes it an invaluable precursor for constructing complex molecular architectures.[1][2] The nitro group can be reduced to an amine, providing a handle for further functionalization, while the iodo group is an excellent participant in a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This dual reactivity allows for the sequential and regioselective introduction of diverse substituents, a strategy frequently employed in the development of pharmaceuticals, particularly kinase inhibitors, and advanced agrochemicals.[1][2]

This guide provides a comprehensive overview of a robust laboratory-scale method for the synthesis of this compound, grounded in well-established chemical principles. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and outline rigorous purification and characterization techniques. The causality behind each experimental choice is explained to empower researchers to not only replicate the procedure but also to adapt it based on a fundamental understanding of the chemistry involved.

Section 1: Synthetic Strategy and Reaction Mechanism

The most reliable and common route to this compound involves a modified Sandmeyer reaction, starting from the commercially available precursor, 2-amino-3-iodopyridine. The core transformation is the conversion of the primary aromatic amine into a diazonium salt, which is subsequently displaced by a nitro group using a nitrite salt in the presence of a copper catalyst.

Overall Reaction Scheme: 2-Amino-3-iodopyridine → this compound

The process can be dissected into two critical stages:

  • Diazotization: The reaction of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) to form a thermally unstable aryl diazonium salt.[3]

  • Sandmeyer-type Nitration: The copper(I)-catalyzed displacement of the diazonium group with a nitrite ion to form the final product, releasing nitrogen gas.[4][5]

Mechanistic Deep Dive: A Radical-Nucleophilic Pathway

The Sandmeyer reaction is a cornerstone of aromatic chemistry, proceeding through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4]

  • Formation of the Diazonium Salt: In a cold, acidic solution (typically 0-5 °C), sodium nitrite is converted to nitrous acid (HNO₂). This is followed by protonation and loss of water to generate the highly electrophilic nitrosonium ion (NO⁺).[6] The nucleophilic amino group of 2-amino-3-iodopyridine attacks the nitrosonium ion, and after a series of proton transfers and dehydration, the aryl diazonium salt is formed.[7] This step is critically temperature-sensitive, as diazonium salts can decompose violently if allowed to warm or dry out.[3]

  • Single-Electron Transfer (SET) and Radical Formation: The copper(I) catalyst initiates the core substitution by transferring a single electron to the diazonium salt. This reduces the diazonium species, leading to the irreversible loss of an extremely stable nitrogen molecule (N₂) and the formation of an aryl radical.[4]

  • Product Formation and Catalyst Regeneration: The aryl radical then reacts with a copper(II) species (formed in the initial SET step), which transfers a nitro ligand to the radical, yielding the this compound product and regenerating the copper(I) catalyst, allowing the catalytic cycle to continue.

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Cycle Amine 2-Amino-3-iodopyridine Diazonium 3-Iodo-pyridine-2-diazonium Salt Amine->Diazonium NaNO₂, H⁺ (0-5 °C) ArylRadical 3-Iodo-2-pyridyl Radical Diazonium->ArylRadical Cu(I) - N₂ (SET) Product This compound ArylRadical->Product Cu(II)-NO₂

Caption: Reaction mechanism for the synthesis of this compound.

Section 2: Detailed Experimental Protocol

This protocol is designed for a laboratory setting and assumes adherence to all standard safety procedures. All operations should be performed in a well-ventilated chemical fume hood.

Mandatory Safety Precautions:
  • Diazonium Salt Hazard: Aryl diazonium salts are thermally unstable and potentially explosive in a dry, solid state. Never isolate the diazonium salt intermediate. Keep the reaction mixture cold (0-5 °C) at all times during its formation and use it immediately in the subsequent step.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.[8]

  • Reagent Handling: Handle strong acids (like H₂SO₄) and organic solvents with care. Consult the Safety Data Sheets (SDS) for all chemicals before use.[9][10][11]

Experimental_Workflow start Start: 2-Amino-3-iodopyridine diazotization 1. Diazotization - Dissolve in H₂SO₄/H₂O - Cool to 0-5 °C - Add NaNO₂ solution dropwise start->diazotization sandmeyer 2. Sandmeyer Reaction - Prepare Cu₂O/NaNO₂ solution - Add diazonium salt solution slowly - Stir and allow to warm to RT diazotization->sandmeyer Use immediately workup 3. Workup - Quench with water - Extract with Ethyl Acetate - Wash organic layer - Dry over Na₂SO₄ sandmeyer->workup evaporation 4. Solvent Removal - Filter and evaporate solvent - Obtain crude solid workup->evaporation purification 5. Purification - Column Chromatography or - Recrystallization evaporation->purification product Final Product: Pure this compound purification->product

Caption: Step-by-step experimental workflow for synthesis and purification.

Part A: Synthesis of this compound

Reagents and Equipment:

  • 2-Amino-3-iodopyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Oxide (Cu₂O)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice

  • Magnetic stirrer, stir bars, round-bottom flasks, dropping funnel, beakers, separatory funnel, rotary evaporator

Step-by-Step Procedure:

  • Preparation of the Diazonium Salt Solution (Flask A):

    • In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, carefully add concentrated sulfuric acid (10 mL) to deionized water (50 mL) while cooling in an ice bath.

    • To this cold acid solution, add 2-amino-3-iodopyridine (5.0 g, 22.7 mmol) portion-wise, ensuring the temperature remains below 10 °C. Stir until a homogeneous suspension or solution is formed.

    • Cool the mixture to 0-5 °C using an ice-salt bath.

    • In a separate beaker, dissolve sodium nitrite (1.73 g, 25.0 mmol) in deionized water (10 mL).

    • Add the sodium nitrite solution dropwise to the stirred amine suspension over 30 minutes, maintaining the internal temperature strictly between 0-5 °C.

    • After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C. This is the diazonium salt solution.

  • Preparation of the Copper/Nitrite Solution (Flask B):

    • In a separate 500 mL flask, dissolve sodium nitrite (15.7 g, 227 mmol) in deionized water (100 mL).

    • Add copper(I) oxide (0.32 g, 2.27 mmol) to this solution and stir vigorously to form a suspension.

  • Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution from Flask A to the vigorously stirred copper/nitrite suspension in Flask B over 45-60 minutes. The addition rate should be controlled to manage the effervescence (release of N₂ gas) and to keep the reaction temperature below 15 °C. An ice bath may be necessary.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir the mixture at room temperature for 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Pour the reaction mixture into a beaker containing 200 mL of ice water.

    • Transfer the aqueous mixture to a 1 L separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash sequentially with deionized water (100 mL), saturated sodium bicarbonate solution (100 mL, to neutralize any residual acid), and brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow or light brown solid.[1]

Section 3: Purification Techniques

The crude product typically contains unreacted starting materials and side products. Purification is essential to achieve the desired analytical standard (>97% purity).[1]

Method 1: Flash Column Chromatography (Recommended for High Purity)

Column chromatography is a highly effective method for separating the target compound from impurities with different polarities.[12][13]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 5% EtOAc in hexanes) and gradually increase the polarity (e.g., to 15-20% EtOAc) to elute the product. The optimal solvent system should be determined by preliminary TLC analysis.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent and pack a glass column.

    • Dissolve the crude solid in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.

    • After evaporating the solvent, carefully load the dry silica-adsorbed sample onto the top of the packed column.

    • Begin eluting with the mobile phase, collecting fractions and monitoring them by TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield pure this compound.

Method 2: Recrystallization (Suitable for Larger Quantities)

Recrystallization purifies a solid based on differences in solubility between the compound and its impurities in a given solvent at different temperatures.[14][15]

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to screen include ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexanes or toluene/hexanes.[16]

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[14]

    • Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize the yield.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.[15]

    • Dry the crystals under vacuum to remove any residual solvent.

Section 4: Product Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyDataSource(s)
Molecular Formula C₅H₃IN₂O₂[1][17]
Molecular Weight 249.99 g/mol [1][17]
Appearance Yellow or light brown solid[1]
Melting Point 91-98 °C[1]
Purity (Typical) ≥ 97% (HPLC)[1]
Storage Conditions Store at 0-8°C, protect from light[1][17]

Analytical Confirmation:

  • HPLC/LC-MS: To confirm purity and molecular weight.[18]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.[19]

References

An In-Depth Technical Guide to 3-Iodo-2-nitropyridine (CAS 54231-34-4): Properties, Spectral Analysis, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction

In the landscape of modern organic synthesis, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. 3-Iodo-2-nitropyridine stands out as a pivotal intermediate, offering a unique combination of reactive sites that are instrumental in medicinal chemistry and agrochemical development.[1][2] The presence of an electron-withdrawing nitro group profoundly influences the reactivity of the pyridine ring, while the iodo substituent serves as a versatile handle for a wide array of cross-coupling reactions.

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its core physicochemical properties, present a detailed, predictive analysis of its spectral characteristics, and outline a robust, field-proven synthetic protocol. The causality behind experimental choices and data interpretation is emphasized throughout, ensuring a deep, actionable understanding of this valuable compound.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all chemical research. This compound is unambiguously identified by its Chemical Abstracts Service (CAS) number, 54231-34-4.[1][3][4][5][6]

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical Properties

Identifier Value Reference(s)
CAS Number 54231-34-4 [1][3][4]
Molecular Formula C₅H₃IN₂O₂ [1][3]
Molecular Weight 249.99 g/mol [1][3]
Appearance Yellow or light brown solid [1]
Melting Point 91-98 °C [1]
Purity ≥97% (HPLC) [1]

| MDL Number | MFCD08061318 |[1][4] |

Predicted Spectroscopic Profile

While direct experimental spectra for this compound are not widely published in public repositories, its spectral characteristics can be reliably predicted based on established spectroscopic principles and data from structurally analogous compounds. This predictive analysis is crucial for quality control during synthesis and for the characterization of its reaction products.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The powerful electron-withdrawing effect of the nitro group at the C2 position will significantly deshield adjacent protons.

  • H6 (ortho to N, meta to I): Expected to be the most deshielded proton, appearing as a doublet of doublets (dd) around δ 8.5-8.8 ppm . It will show coupling to H5 (meta, J ≈ 1.5-2.5 Hz) and H4 (para, J ≈ 0.5-1.0 Hz).

  • H4 (para to N, meta to NO₂): Expected to appear as a doublet of doublets (dd) around δ 8.0-8.3 ppm . It will exhibit coupling to H5 (ortho, J ≈ 7.5-8.5 Hz) and H6 (para, J ≈ 0.5-1.0 Hz).

  • H5 (meta to N, ortho to I): Expected to be the most shielded of the three, appearing as a doublet of doublets (dd) around δ 7.2-7.5 ppm . It will show coupling to H4 (ortho, J ≈ 7.5-8.5 Hz) and H6 (meta, J ≈ 1.5-2.5 Hz).

The interpretation relies on well-established coupling patterns in pyridine systems, where ortho coupling is significantly larger than meta or para coupling.[7][8]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display five signals, one for each unique carbon atom in the heterocyclic ring.

  • C2 (bearing -NO₂): This carbon is directly attached to the highly electronegative nitro group and the ring nitrogen, causing it to be significantly deshielded. Its signal is predicted to be in the δ 150-155 ppm range.

  • C6 (ortho to N): Similar to other pyridines, this carbon is deshielded by the adjacent nitrogen and is expected around δ 148-152 ppm .

  • C4 (para to N): Expected to resonate in the region of δ 135-140 ppm .

  • C5 (meta to N): This carbon is predicted to be the most shielded, with a chemical shift around δ 120-125 ppm .

  • C3 (bearing -I): The "heavy atom effect" of iodine typically shields the directly attached carbon. This signal is expected to be found significantly upfield, likely in the δ 95-105 ppm range.

This predictive assignment is based on fundamental ¹³C NMR principles and data from substituted pyridines.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum provides a diagnostic fingerprint of the functional groups present. For this compound, the key absorptions are driven by the nitro group and the aromatic ring system.

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Notes
3100-3000 Aromatic C-H Stretch Medium-Weak Confirms the presence of the aromatic ring.
1520-1550 N-O Asymmetric Stretch Strong A characteristic and intense band for nitro groups.[11]
1340-1370 N-O Symmetric Stretch Strong The second key diagnostic band for the nitro functionality.[11]
1600-1560 Aromatic C=N, C=C Stretch Medium Ring stretching vibrations typical for pyridines.

| 1100-1000 | C-I Stretch | Medium-Weak | Often found in the fingerprint region and can be difficult to assign definitively. |

Mass Spectrometry (MS)

Under Electron Ionization (EI) conditions, the mass spectrum would provide confirmation of the molecular weight and valuable structural information through fragmentation analysis.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 249.99 , corresponding to the molecular formula C₅H₃IN₂O₂.

  • Key Fragmentation Pathways:

    • Loss of NO₂: A prominent fragment at m/z 204 ([M-46]⁺) resulting from the loss of a nitro radical (•NO₂).

    • Loss of I: A fragment at m/z 123 ([M-127]⁺) from the cleavage of the C-I bond.

    • Loss of NO: A fragment at m/z 220 ([M-30]⁺) is also possible.

    • Subsequent fragmentation of the pyridine ring would lead to smaller fragments.

Representative Synthesis and Quality Control

A trustworthy protocol is a self-validating system. The synthesis of this compound can be reliably achieved from 2-amino-3-nitropyridine via a Sandmeyer-type diazotization-iodination reaction. This approach is analogous to established methods for preparing similar iodo-nitro-aromatics.[12]

Synthesis Workflow

Start 2-Amino-3-nitropyridine Reagents1 NaNO₂, aq. HI (0-5 °C) Start->Reagents1 Diazotization Intermediate Diazonium Salt Intermediate (in situ) Reagents1->Intermediate Reagents2 KI, CuI (cat.) Heat Intermediate->Reagents2 Iodination Product This compound Reagents2->Product Purification Extraction & Column Chromatography Product->Purification

References

An In-depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 3-Iodo-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Iodo-2-nitropyridine is a highly versatile and reactive building block in modern organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The unique electronic architecture of this molecule, featuring a labile carbon-iodine bond at the 3-position activated by a potent electron-withdrawing nitro group at the 2-position, unlocks a diverse range of chemical transformations. This guide provides an in-depth exploration of the reactivity of the C-I bond in this compound, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the mechanistic underpinnings and provide field-proven protocols for key reactions, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr), enabling the strategic construction of complex molecular frameworks.

Introduction: The Electronic Landscape of this compound

The reactivity of this compound is fundamentally governed by the interplay of its substituents on the pyridine core. The pyridine ring itself is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. The addition of a nitro group (-NO2) at the C-2 position profoundly amplifies this electron deficiency through strong inductive and resonance effects. This potent electron-withdrawing nature significantly polarizes the C-I bond at the adjacent C-3 position, rendering it highly susceptible to both palladium-catalyzed oxidative addition and nucleophilic attack.

The iodine atom, being the largest and most polarizable of the common halogens, serves as an excellent leaving group in a variety of transformations.[4] Its C-I bond is weaker than corresponding C-Br and C-Cl bonds, facilitating lower activation energies for oxidative addition in palladium catalytic cycles. This combination of electronic activation and a superb leaving group makes this compound a privileged substrate for a multitude of bond-forming reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oa_complex Ar-Pd(II)L2-I pd0->oa_complex Oxidative Addition (Ar-I) transmetalation_complex Ar-Pd(II)L2-R oa_complex->transmetalation_complex Transmetalation (R-B(OH)2 + Base) transmetalation_complex->pd0 Reductive Elimination product Ar-R transmetalation_complex->product Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 oa_complex Ar-Pd(II)L2-I pd0->oa_complex Oxidative Addition (Ar-I) transmetalation_complex Ar-Pd(II)L2-C≡CR oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-C≡CR transmetalation_complex->product alkyne R-C≡C-H cu_acetylide R-C≡C-Cu alkyne->cu_acetylide Base, CuI cu_acetylide->oa_complex To Transmetalation Buchwald_Hartwig_Cycle pd0 Pd(0)L oa_complex Ar-Pd(II)L-I pd0->oa_complex Oxidative Addition (Ar-I) amido_complex Ar-Pd(II)L-NR'R'' oa_complex->amido_complex Amine Coordination & Deprotonation (HNR'R'' + Base) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product SNAr_Mechanism substrate This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) substrate->meisenheimer + Nu⁻ (Addition) product Substituted Product meisenheimer->product - I⁻ (Elimination) leaving_group I⁻ nucleophile Nu⁻

References

A Researcher's Comprehensive Guide to 3-Iodo-2-nitropyridine: Sourcing, Purity, and Application in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Iodo-2-nitropyridine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence is particularly notable in the domain of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases. Within the arsenal of pyridine-based building blocks, this compound (CAS No. 54231-34-4) has emerged as a particularly strategic intermediate. Its unique electronic and steric properties, conferred by the ortho-positioning of a strongly electron-withdrawing nitro group and a versatile iodo substituent, make it a highly reactive and adaptable synthon.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of this compound, covering the landscape of commercial suppliers, the critical importance of purity grades, robust analytical methodologies for quality control, and its pivotal role in the synthesis of advanced pharmaceutical agents. The insights presented herein are grounded in established chemical principles and aim to empower researchers to make informed decisions in sourcing and applying this key building block.

Part 1: Sourcing and Procurement of this compound

The reliable sourcing of starting materials is the foundation of any successful synthetic campaign. For this compound, a variety of chemical suppliers offer this reagent, though purity grades and available quantities can differ.

Key Suppliers and Offered Purity Grades

A survey of the chemical supplier landscape reveals several reputable sources for this compound. The available purity grades are typically determined by High-Performance Liquid Chromatography (HPLC) and are a critical consideration for researchers.

SupplierStated Purity GradeCommon Analytical Method
Sigma-Aldrich98%HPLC
Chem-Impex≥ 97%HPLC
ChemScene≥ 98%Not specified
Fluorochem98%Not specified
Synchem95%Not specified

This table is a representative sample and not exhaustive. Researchers should always consult the supplier's Certificate of Analysis for lot-specific data.

Expert Insights on Supplier Selection

The choice of supplier should not be based on price alone. For sensitive applications, such as in the development of clinical candidates, the following factors are paramount:

  • Traceability and Documentation: Reputable suppliers will provide a comprehensive Certificate of Analysis (CoA) with each batch, detailing the purity, method of analysis, and levels of residual solvents and other impurities.

  • Batch-to-Batch Consistency: For long-term research projects or process development, consistency in the impurity profile between batches is crucial to ensure reproducible results.

  • Customer and Technical Support: A supplier with strong technical support can be an invaluable resource in troubleshooting any issues related to reagent quality.

The following diagram illustrates the key decision points in the procurement process for this compound.

Procurement_Workflow A Define Research Needs (Scale, Purity Requirement) B Identify Potential Suppliers (e.g., Sigma-Aldrich, Chem-Impex) A->B C Request & Review Documentation (CoA, SDS) B->C D Evaluate Supplier (Consistency, Support, Cost) C->D E Select Supplier & Procure Reagent D->E F In-House Quality Control Verification E->F F->C Discrepancy Found G Release for Synthesis F->G

Caption: Workflow for the procurement and quality verification of this compound.

Part 2: The Critical Role of Purity and Analytical Verification

The purity of this compound is not merely a number on a certificate; it is a critical parameter that can dictate the success or failure of a synthetic sequence. The presence of specific impurities can have profound, and often detrimental, effects on subsequent reactions.

Causality Behind Purity Requirements

The primary synthetic utility of this compound lies in its participation in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) reactions. The iodine atom serves as an excellent coupling partner or leaving group, while the nitro group activates the pyridine ring towards nucleophilic attack.

Impurities can interfere with these processes in several ways:

  • Catalyst Poisoning: Residual starting materials from the synthesis of this compound, such as 2-amino-3-iodopyridine, can act as ligands for the metal catalyst (e.g., palladium), leading to catalyst deactivation and incomplete conversion.

  • Side Reactions: The presence of regioisomers (e.g., 2-iodo-3-nitropyridine) or di-iodinated species can lead to the formation of undesired byproducts, complicating purification and reducing the yield of the target molecule.

  • Inaccurate Stoichiometry: A lower-than-stated purity will lead to errors in calculating the stoichiometry of a reaction, which can be particularly problematic in sensitive, multi-component reactions.

For these reasons, a purity of ≥98% is highly recommended for use in late-stage drug development and any synthetic step where high fidelity is required. For early-stage discovery, a purity of ≥95% may be acceptable, but researchers must be aware of the potential for complications.

Self-Validating Analytical Protocols

To ensure the quality of procured this compound, and to validate the supplier's CoA, in-house analytical testing is a crucial step. The following protocols for High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy represent self-validating systems for purity determination.

Experimental Protocol 1: Purity Determination by Reverse-Phase HPLC

This protocol provides a robust method for separating this compound from potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient:

    • Start with 30% B, hold for 2 minutes.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 30% B over 1 minute and re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a concentration of approximately 0.5 mg/mL.

  • Analysis: Inject 5 µL of the sample solution. The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram (Area % method).

Experimental Protocol 2: Purity Determination by quantitative ¹H NMR (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: Maleic anhydride (certified reference material).

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of this compound into a clean vial.

    • Accurately weigh approximately 5-10 mg of maleic anhydride into the same vial.

    • Record the exact weights.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆ and transfer to an NMR tube.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Set the relaxation delay (d1) to at least 5 times the longest T₁ of the signals of interest (a d1 of 30 seconds is generally sufficient to ensure full relaxation for both analyte and standard).

    • Acquire at least 16 scans for good signal-to-noise.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal for this compound (e.g., the doublet at ~8.8 ppm) and the singlet for maleic anhydride (~7.3 ppm).

    • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / Wanalyte) * (Wstd / MWstd) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

The following diagram outlines the quality control workflow.

QC_Workflow A Received this compound B Prepare Sample for Analysis A->B C HPLC Analysis B->C D qNMR Analysis B->D E Compare Data to CoA Specs C->E D->E F Purity ≥ 98%? E->F G Release for Synthesis F->G Yes H Quarantine & Contact Supplier F->H No

Caption: Quality control workflow for incoming this compound.

Part 3: Application in the Synthesis of Kinase Inhibitors

A significant application of this compound is in the synthesis of pyrido[2,3-d]pyrimidin-7-ones, a privileged scaffold in many kinase inhibitors. This core structure is found in inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2) and Janus Kinases (JAKs), which are key targets in inflammatory diseases and cancer.

Synthetic Pathway to a Pyrido[2,3-d]pyrimidin-7-one Core

The synthesis of this important scaffold often begins with a Sonogashira coupling of this compound with a terminal alkyne. The resulting 3-alkynyl-2-nitropyridine is then subjected to a reductive cyclization to form the bicyclic core. The nitro group plays a crucial role here, as its reduction to an amine is a key step in the cyclization cascade.

The diagram below illustrates a representative synthetic pathway.

Synthetic_Pathway cluster_start Starting Materials cluster_reaction1 Sonogashira Coupling cluster_intermediate Intermediate cluster_reaction2 Reductive Cyclization cluster_product Core Scaffold A This compound C Pd(PPh₃)₂Cl₂, CuI, Et₃N A->C B Terminal Alkyne (R-C≡C-H) B->C D 3-Alkynyl-2-nitropyridine C->D E Fe, AcOH or H₂, Pd/C D->E F Pyrido[2,3-d]pyrimidin-7-one Derivative E->F

Caption: Synthetic pathway from this compound to a kinase inhibitor scaffold.

This pathway highlights the versatility of this compound. The iodine atom allows for the introduction of a diverse range of substituents via the alkyne, while the nitro group serves as a masked amino group, facilitating the crucial cyclization step. The purity of the starting this compound is paramount, as any impurities that could interfere with the palladium or copper catalysts in the Sonogashira coupling would severely impact the efficiency of this key bond-forming reaction.

Conclusion

This compound is a high-value, versatile building block for researchers in drug discovery and development. Its effective use, however, is contingent on a thorough understanding of the supplier landscape and a rigorous approach to quality control. By implementing the analytical protocols described in this guide, researchers can ensure the purity and integrity of their starting material, thereby increasing the reproducibility and success of their synthetic endeavors. The strategic application of high-purity this compound, particularly in the synthesis of complex scaffolds like the pyrido[2,3-d]pyrimidin-7-ones, will undoubtedly continue to contribute to the discovery of the next generation of kinase inhibitors and other important therapeutic agents.

An In-depth Technical Guide to the Molecular Structure and Characterization of 3-Iodo-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-2-nitropyridine (CAS No. 54231-34-4) is a pivotal heterocyclic building block in modern organic synthesis.[1][2] Its unique molecular architecture, featuring a pyridine ring substituted with both an iodine atom and a nitro group, imparts a distinct reactivity profile that is highly valued in the development of complex molecules. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, molecular structure, and thorough characterization by advanced spectroscopic and analytical techniques. We offer field-proven insights into the interpretation of its NMR, IR, and Mass Spectrometry data, present standardized protocols for analysis, and discuss its significant applications as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1] This document serves as an essential resource for scientists leveraging this versatile compound in research and development.

Introduction: The Strategic Importance of a Versatile Heterocycle

The pyridine scaffold is a privileged structure in medicinal chemistry, present in a significant percentage of FDA-approved drugs.[3][4] Among the vast family of pyridine derivatives, halogenated nitropyridines stand out as exceptionally useful intermediates. This compound is a prime example, offering two distinct and strategically important functional groups on a single aromatic core.

The iodine atom at the 3-position serves as an excellent leaving group and a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2] Simultaneously, the electron-withdrawing nitro group at the 2-position activates the ring for nucleophilic aromatic substitution and can be readily reduced to an amino group, providing a gateway to a diverse range of further functionalizations.[2] This dual reactivity makes this compound an indispensable precursor for constructing molecular libraries in drug discovery, particularly in the development of kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics.[1][5]

Physicochemical and Molecular Properties

This compound is typically a yellow or light brown solid at room temperature.[1] Its core properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

PropertyValueSource(s)
CAS Number 54231-34-4[1][6][7][8]
Molecular Formula C₅H₃IN₂O₂[1][6][7]
Molecular Weight 249.99 g/mol [1][6][8]
Appearance Yellow or light brown solid[1]
Melting Point 91-98 °C[1]
IUPAC Name This compound[7]
SMILES O=--INVALID-LINK--[O-][6][7]
InChI Key LOKURQBFRJDSOB-UHFFFAOYSA-N[7]
Topological Polar Surface Area (TPSA) 56.03 Ų[6]
LogP 1.5944[6]
Storage Conditions 0-8°C, protect from light[1][6][9]

The molecule's structure is defined by a planar pyridine ring. The nitro group and the large iodine atom introduce significant electronic and steric influences. The powerful electron-withdrawing nature of the nitro group decreases the electron density of the pyridine ring, which is a critical factor in its reactivity profile.

Comprehensive Characterization Workflow

A multi-technique approach is essential for the unambiguous identification and quality control of this compound. The workflow below outlines a self-validating system where data from orthogonal methods converge to confirm the structure and purity of the compound.

G cluster_start Sample Preparation cluster_analysis Spectroscopic & Analytical Characterization cluster_validation Data Integration & Validation Start This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Parallel Analysis IR IR Spectroscopy Start->IR Parallel Analysis MS Mass Spectrometry (LC-MS / GC-MS) Start->MS Parallel Analysis Data Correlate Data: - Proton Environment - Functional Groups - Molecular Weight - Fragmentation NMR->Data Provides Structural Connectivity IR->Data Identifies Functional Groups MS->Data Confirms Mass & Formula Confirm Structure Confirmed & Purity Assessed Data->Confirm Validation G cluster_reactivity Key Reactive Sites cluster_applications Synthetic Applications reagent This compound Iodine C3-Iodine Site (Good Leaving Group) Nitro C2-Nitro Site (Activating & Modifiable Group) Pharma Pharmaceuticals (e.g., Kinase Inhibitors) Iodine->Pharma Cross-Coupling Reactions Agro Agrochemicals (e.g., Herbicides) Iodine->Agro Cross-Coupling Reactions Nitro->Pharma Nucleophilic Substitution & Reduction to Amine Material Material Science Nitro->Material Nucleophilic Substitution & Reduction to Amine

References

The Strategic deployment of 3-Iodo-2-nitropyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine nucleus is a cornerstone of numerous pharmacologically active agents, making functionalized pyridines highly sought-after building blocks in drug discovery. Among these, 3-iodo-2-nitropyridine has emerged as a uniquely versatile intermediate, offering a strategic entry point for the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of the applications of this compound in medicinal chemistry. We will explore its reactivity, focusing on key transformations such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Through a detailed examination of the synthesis of potent kinase inhibitors, this guide will illustrate the practical utility of this scaffold in constructing bioactive molecules. Detailed experimental protocols, mechanistic insights, and structure-activity relationship (SAR) considerations are presented to provide researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this compound in their research endeavors.

The Unique Chemical Profile of this compound: A Gateway to Molecular Diversity

This compound is a heterocyclic compound distinguished by the presence of two key functional groups: an iodine atom at the 3-position and a nitro group at the 2-position.[1] This specific arrangement of substituents on the pyridine ring imparts a unique reactivity profile that is highly advantageous in organic synthesis and medicinal chemistry.

The electron-withdrawing nature of the nitro group significantly activates the pyridine ring towards nucleophilic attack, while the iodine atom serves as an excellent leaving group in a variety of cross-coupling reactions.[2] This dual functionality allows for sequential and regioselective modifications, providing a powerful platform for the rapid generation of diverse compound libraries.[3]

The primary avenues for the synthetic utility of this compound include:

  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is highly amenable to oxidative addition to palladium(0) catalysts, initiating a catalytic cycle for the formation of new carbon-carbon and carbon-heteroatom bonds. This includes widely used transformations such as:

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

    • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

    • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

  • Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the nitro group, coupled with the inherent electron deficiency of the pyridine ring, facilitates the displacement of the iodo group by various nucleophiles.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized, opening up another dimension for structural diversification.

This multifaceted reactivity makes this compound a valuable starting material for the synthesis of complex heterocyclic systems, particularly those found in potent, biologically active molecules.

Application in Kinase Inhibitor Synthesis: A Case Study of Pyrido[2,3-d]pyrimidin-7-one Scaffolds

A prominent application of this compound is in the synthesis of fused heterocyclic systems, such as the pyrido[2,3-d]pyrimidin-7-one core. This scaffold is a key feature in a number of potent kinase inhibitors, including those targeting Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin-like Kinase 2 (ALK2), which are implicated in inflammatory diseases and cancer.[4][5]

The following section outlines a strategic, multi-step synthesis of a generic pyrido[2,3-d]pyrimidin-7-one kinase inhibitor, starting from this compound, to illustrate the practical application of its unique reactivity.

Synthetic Strategy Overview

Our synthetic approach leverages the key functionalities of this compound in a logical sequence to construct the target pyrido[2,3-d]pyrimidin-7-one scaffold. The general workflow is as follows:

G A This compound B Suzuki Coupling (Introduce R1) A->B Arylboronic Acid, Pd Catalyst C Reduction of Nitro Group B->C e.g., Fe/NH4Cl D Buchwald-Hartwig Amination (Introduce R2) C->D Aryl Halide, Pd Catalyst E Cyclization to form Pyrimidinone Ring D->E e.g., with a chloroformate F Pyrido[2,3-d]pyrimidin-7-one Core E->F Intramolecular Cyclization

Caption: Synthetic workflow for pyrido[2,3-d]pyrimidin-7-one synthesis.

Step-by-Step Methodologies and Mechanistic Rationale

The initial step involves a Suzuki-Miyaura coupling reaction to install an aryl or heteroaryl group (R1) at the 3-position of the pyridine ring. This is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds.

Protocol:

  • To a solution of this compound (1.0 equiv) in a suitable solvent such as 1,4-dioxane or DME, add the corresponding arylboronic acid or ester (1.2 equiv).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv), and a base, typically an aqueous solution of Na₂CO₃ (2.0 equiv) or K₂CO₃ (2.0 equiv).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 3-aryl-2-nitropyridine derivative.

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the C-I bond of this compound to the Pd(0) catalyst. This is followed by transmetalation of the aryl group from the boronic acid to the palladium center and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative\nAddition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation R-B(OH)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R

Caption: Simplified Suzuki-Miyaura coupling catalytic cycle.

The next crucial step is the reduction of the nitro group to an amine. This transformation is essential for the subsequent cyclization to form the pyridopyrimidinone core.

Protocol:

  • Dissolve the 3-aryl-2-nitropyridine (1.0 equiv) in a solvent mixture such as ethanol/water or acetic acid.

  • Add a reducing agent, for example, iron powder (5.0 equiv) and ammonium chloride (1.0 equiv) for neutral conditions, or tin(II) chloride in concentrated HCl for acidic conditions.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and filter through a pad of celite to remove the metal salts.

  • Neutralize the filtrate with a base (e.g., NaHCO₃ solution) if acidic conditions were used.

  • Extract the aqueous layer with an organic solvent.

  • Dry the combined organic layers and concentrate to yield the 3-aryl-pyridin-2-amine, which is often used in the next step without further purification.

With the 2-amino group in place, a Buchwald-Hartwig amination can be employed to introduce a second aryl or heteroaryl group (R2) at a different position if the initial pyridine had another halide, or this step can be part of a convergent synthesis where a pre-functionalized amine is used. For the purpose of this guide, we will consider the construction of the pyrido[2,3-d]pyrimidin-7-one core from the 2-aminopyridine.

The final key step is the annulation of the pyrimidinone ring onto the 2-aminopyridine scaffold. A common method involves reaction with a suitable three-carbon synthon. A particularly effective approach is the reaction with diethyl ethoxymethylenemalonate.

Protocol:

  • To a solution of the 3-aryl-pyridin-2-amine (1.0 equiv) in a high-boiling solvent such as diphenyl ether, add diethyl ethoxymethylenemalonate (1.1 equiv).

  • Heat the mixture to a high temperature (typically 200-250 °C) and monitor the reaction progress.

  • The cyclization reaction usually results in the precipitation of the product upon cooling.

  • The solid product can be collected by filtration, washed with a suitable solvent like hexane or ether, and dried to afford the desired pyrido[2,3-d]pyrimidin-7-one.

Structure-Activity Relationship (SAR) Insights

The versatility of this compound as a starting material allows for the systematic exploration of the structure-activity relationships of the resulting kinase inhibitors. By varying the nature of the R1 and R2 substituents introduced via Suzuki and Buchwald-Hartwig couplings, respectively, one can probe the key interactions within the kinase active site.

CompoundR1 SubstituentR2 SubstituentRIPK2 IC₅₀ (nM)ALK2 IC₅₀ (nM)
UH15-15 2,4-dichlorophenyl4-fluorophenyl8>2400
Analog 1 4-methoxyphenyl4-fluorophenyl50>5000
Analog 2 2,4-dichlorophenyl3-chlorophenyl15>3000

Note: The data presented in this table is illustrative and based on reported activities for similar compounds to demonstrate SAR principles.[1]

The data suggests that:

  • R1 Substituent: The presence of electron-withdrawing groups, such as chlorine atoms, on the R1 phenyl ring can significantly enhance the inhibitory potency against RIPK2. This may be due to favorable interactions with specific residues in the kinase hinge region.

  • R2 Substituent: The nature of the R2 substituent also plays a crucial role in determining both potency and selectivity. Modifications at this position can be used to fine-tune the compound's profile, for instance, to improve its pharmacokinetic properties.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry, offering a strategic and efficient entry point for the synthesis of complex, biologically active molecules. Its unique combination of a reactive iodine atom and an activating nitro group allows for a wide range of chemical transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. As demonstrated through the synthesis of pyrido[2,3-d]pyrimidin-7-one based kinase inhibitors, this scaffold enables the rapid and systematic exploration of structure-activity relationships, facilitating the development of potent and selective therapeutic agents. The methodologies and insights presented in this guide are intended to empower researchers to fully exploit the potential of this compound in their drug discovery programs.

References

A-Z of Synthesis: A Deep Dive into 3-Iodo-2-nitropyridine Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Iodo-2-nitropyridine

In the landscape of modern organic synthesis, this compound stands out as a highly valuable heterocyclic building block. Its unique arrangement of a nitro group and an iodine atom on a pyridine ring makes it a versatile intermediate, particularly in the development of pharmaceuticals and agrochemicals.[1][2] The electron-withdrawing nitro group activates the pyridine ring, while the iodo group serves as an excellent leaving group, primed for a variety of cross-coupling reactions.[2][3] This dual functionality allows chemists to construct complex molecular architectures with precision and efficiency.[2] This guide offers an in-depth review of the primary synthetic methodologies for preparing this compound, providing researchers with the foundational knowledge to select and execute the optimal strategy for their specific needs.

Methodology 1: Diazotization-Iodination of 3-Amino-2-nitropyridine

The most prevalent and reliable route to this compound begins with 3-amino-2-nitropyridine. This method leverages the classic Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a halide via a diazonium salt intermediate.[4][5]

Underlying Principles and Mechanistic Insight

The reaction proceeds in two distinct stages:

  • Diazotization: The primary aromatic amine (3-amino-2-nitropyridine) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid like HCl or H₂SO₄) at low temperatures (0–5 °C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺). The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

  • Iodide Displacement: The diazonium salt solution is then treated with an iodide source, most commonly potassium iodide (KI) or sodium iodide (NaI). The diazonium group (N₂) is an exceptional leaving group, and its displacement by the iodide nucleophile proceeds readily, often without the need for the copper(I) catalyst typically required for Sandmeyer chlorination or bromination.[6][7] The reaction is driven by the irreversible loss of nitrogen gas.

The overall transformation is a powerful example of radical-nucleophilic aromatic substitution (SRNAr).[5]

Visualizing the Mechanism: The Sandmeyer Pathway

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodide Displacement Start 3-Amino-2-nitropyridine Reagents1 + NaNO₂, H₂SO₄ (0-5 °C) Start->Reagents1 Diazonium 2-Nitro-pyridine- 3-diazonium salt Reagents1->Diazonium Reagents2 + KI (aq) Diazonium->Reagents2 Product This compound Reagents2->Product N2_gas N₂ (gas)↑ Product->N2_gas  driven by

Caption: The two-stage conversion of 3-amino-2-nitropyridine to the target compound.

Field-Proven Experimental Protocol

This protocol is a synthesized representation of standard procedures.

Materials:

  • 3-Amino-2-nitropyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Deionized Water

  • Ice

Procedure:

  • Diazonium Salt Formation:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, slowly add 3-amino-2-nitropyridine (1.0 eq) to chilled (0-5 °C) concentrated sulfuric acid. Maintain the temperature below 10 °C during the addition.

    • Stir the resulting mixture at 0-5 °C until a clear solution is obtained.

    • Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the reaction mixture, ensuring the internal temperature is strictly maintained between 0 and 5 °C.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes at this temperature.

  • Iodide Displacement:

    • In a separate, larger beaker, dissolve potassium iodide (2.0-3.0 eq) in a minimal amount of water.

    • Slowly and carefully add the cold diazonium salt solution to the KI solution with vigorous stirring. Significant gas evolution (N₂) will occur. Control the rate of addition to manage foaming.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. The product often precipitates as a solid.

  • Work-up and Purification:

    • Filter the crude product and wash the solid with cold water.

    • To remove residual iodine, wash the solid with a dilute aqueous solution of sodium thiosulfate until the color of the filtrate is clear.

    • Wash again with water and dry the solid under vacuum.

    • For higher purity, the crude product can be recrystallized from a suitable solvent (e.g., ethanol or isopropanol) or purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Methodology 2: Direct Electrophilic Iodination of 2-Nitropyridine

An alternative, though often more challenging, approach is the direct iodination of 2-nitropyridine. This method avoids the preparation of the amino precursor but requires overcoming the inherent deactivation of the pyridine ring by the nitro group.

Underlying Principles and Mechanistic Insight

This reaction is an electrophilic aromatic substitution (SEAr). However, the pyridine ring is already electron-deficient compared to benzene, and the presence of a strong electron-withdrawing nitro group further deactivates it towards electrophilic attack. Therefore, potent iodinating systems under harsh conditions are required to generate a sufficiently powerful electrophile (I⁺ or its equivalent).[8]

Common reagents for this transformation include iodine in the presence of strong acids or oxidizing agents, such as:

  • Iodine and fuming sulfuric acid (oleum)

  • Iodine and nitric acid[9][10]

  • N-Iodosuccinimide (NIS) with a strong acid catalyst[11]

The reaction proceeds via the formation of a sigma complex (or Wheland intermediate), where the iodine electrophile attacks the pyridine ring. The nitro group directs the incoming electrophile primarily to the meta position (C3 and C5). Due to steric hindrance from the adjacent nitro group, substitution at the C3 position is generally favored.

Visualizing the Mechanism: Electrophilic Aromatic Substitution

SEAr_Mechanism Start 2-Nitropyridine Reagents + 'I⁺' source (e.g., I₂, Oleum) Start->Reagents SigmaComplex Sigma Complex (Wheland Intermediate) Reagents->SigmaComplex Attack at C3 Deprotonation - H⁺ SigmaComplex->Deprotonation Product This compound Deprotonation->Product Rearomatization

Caption: The direct iodination of 2-nitropyridine via an SEAr mechanism.

Comparative Analysis of Synthesis Methods

The choice between these two primary methods depends heavily on factors like starting material availability, scalability, and safety considerations.

FeatureMethod 1: Diazotization-IodinationMethod 2: Direct Iodination
Starting Material 3-Amino-2-nitropyridine2-Nitropyridine
Number of Steps Two (from the amine)One (from the nitropyridine)
Reaction Conditions Cryogenic (0-5 °C), aqueous acidHarsh, often strongly acidic (oleum)
Typical Yields Generally moderate to high (50-80%)Often lower and more variable
Regioselectivity Excellent (defined by starting amine)Good, but potential for isomers
Safety Concerns Handling of unstable diazonium saltsUse of highly corrosive reagents
Scalability Well-established and scalableCan be challenging to scale

Conclusion and Strategic Recommendations

For most laboratory and pilot-scale syntheses, the diazotization-iodination of 3-amino-2-nitropyridine (Method 1) is the superior and recommended strategy. It is a robust, predictable, and high-yielding reaction. While it involves an additional step if starting from 2-nitropyridine (i.e., reduction to the amine), the control over regioselectivity and the milder overall conditions provide a significant advantage.

The direct iodination of 2-nitropyridine (Method 2) should be considered when 3-amino-2-nitropyridine is unavailable or when a one-step process is highly desired, and the potential for lower yields and harsh conditions is acceptable. Optimization of the iodinating agent and reaction conditions is often necessary to achieve satisfactory results with this method.

Ultimately, the selection of a synthetic route requires a careful evaluation of project goals, available resources, and safety infrastructure. This guide provides the critical information needed for researchers to make an informed and effective decision.

References

Methodological & Application

The Suzuki-Miyaura Coupling of 3-Iodo-2-nitropyridine: A Comprehensive Guide to Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Electron-Deficient Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its functional group tolerance and mild reaction conditions.[1][2] This palladium-catalyzed reaction has become indispensable in the pharmaceutical and fine chemical industries for the construction of biaryl and heterobiaryl scaffolds, which are prevalent in a vast array of biologically active molecules.[3] However, the coupling of electron-deficient heteroaryl halides, such as 3-iodo-2-nitropyridine, presents a unique set of challenges that necessitate a carefully optimized protocol.

This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on the successful Suzuki-Miyaura coupling of this compound for the synthesis of 2-nitrobiarylpyridines. We will delve into the mechanistic nuances of this transformation, explain the rationale behind the selection of reagents and conditions, and provide a step-by-step protocol designed for reproducibility and high yields.

Mechanistic Insights: The Critical Role of Reagent Selection

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. However, the electronic nature of this compound significantly influences the kinetics and efficiency of these steps.

The strong electron-withdrawing nature of the nitro group at the 2-position renders the pyridine ring electron-deficient. This electronic pull has a dual effect. On one hand, it activates the C-I bond at the 3-position, facilitating the initial, often rate-determining, oxidative addition of the palladium(0) catalyst.[4] On the other hand, the electron-poor nature of the pyridine ring can slow down the subsequent transmetalation step with the organoboron reagent.[5] Furthermore, the presence of the nitro group can increase the likelihood of side reactions, such as dehalogenation.[6]

Therefore, the choice of catalyst, ligand, base, and solvent is critical to navigate these competing effects and ensure a successful coupling. The goal is to employ a catalytic system that is active enough to promote efficient oxidative addition and transmetalation while minimizing undesired side pathways.

Suzuki_Coupling_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd This compound PdII_complex Ar-Pd(II)L₂-I (Ar = 3-(2-nitropyridyl)) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_biaryl - B(OR)₂(OH) - I⁻ Boronate Ar'B(OR)₂ + Base Activated_Boronate [Ar'B(OR)₂(OH)]⁻ Boronate->Activated_Boronate Activation Activated_Boronate->Transmetalation RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Biaryl Product) RedElim->Product

Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Optimized Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol is a robust starting point for the coupling of this compound with a variety of aryl- and heteroarylboronic acids or their corresponding pinacol esters.

Reagents and Materials
  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., anhydrous K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME)

  • Degassed water (if using a biphasic system)

  • Nitrogen or Argon for inert atmosphere

  • Standard laboratory glassware and Schlenk line or glovebox

Experimental Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv).

  • Addition of Boronic Acid/Ester: Add the arylboronic acid (1.1–1.5 equiv) or arylboronic acid pinacol ester (1.1–1.5 equiv).

  • Addition of Base and Catalyst: Add the base (2.0–3.0 equiv) and the palladium catalyst (0.01–0.05 equiv). The order of addition of solids is generally not critical.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent (and degassed water if applicable) via syringe or cannula. A typical concentration is 0.1–0.2 M with respect to the limiting reagent.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS). Reaction times can range from 2 to 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation: A Survey of Reaction Conditions

The choice of catalyst, base, and solvent system is paramount for a successful coupling. The following table summarizes commonly employed conditions for the Suzuki-Miyaura coupling of electron-deficient heteroaryl halides, providing a valuable starting point for optimization.

Catalyst (mol%)Ligand (if applicable)Base (equiv)Solvent SystemTemperature (°C)Typical YieldsReference
Pd(PPh₃)₄ (3-5)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O80-100Good to Excellent[7]
PdCl₂(dppf) (2-5)-K₂CO₃ (2.0-3.0)1,4-Dioxane/H₂O90-110Good to Excellent[6]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene100Excellent[8]
Pd₂(dba)₃ (1-2)XPhos (2-4)Cs₂CO₃ (2.0)THF80Good to Excellent[8]

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality of reagents (e.g., wet solvent, decomposed boronic acid)- Use a fresh batch of catalyst.- Ensure proper degassing of solvents and rigorous inert atmosphere techniques.- Use freshly distilled/dried solvents and high-purity boronic acid.
Formation of homocoupled product (Ar-Ar) - Presence of oxygen- Decomposition of the boronic acid- Improve inert atmosphere technique.- Use a slight excess of the boronic acid.- Consider using the corresponding boronic ester, which is often more stable.
Dehalogenation of starting material - Presence of protic impurities- Certain base/solvent combinations- Ensure anhydrous conditions.- Screen different bases (e.g., a weaker base like NaHCO₃ or a non-coordinating base like CsF).[6]
Low yield despite full conversion - Product degradation under reaction conditions- Difficult purification- Reduce reaction time and/or temperature.- Optimize the purification protocol (e.g., different solvent system for chromatography).

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - this compound - Boronic Acid/Ester - Base - Catalyst addition Add Reagents & Solvent reagents->addition glassware Flame-dry Glassware glassware->addition atmosphere Establish Inert Atmosphere atmosphere->addition heating Heat to Reaction Temp. addition->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring cooling Cool to Room Temp. monitoring->cooling filtration Filter through Celite® cooling->filtration extraction Aqueous Work-up filtration->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Flash Column Chromatography concentration->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

References

Application Note & Protocol: Sonogashira Coupling of 3-Iodo-2-nitropyridine with Terminal Alkynes for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Alkynyl Nitropyridines

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This powerful transformation has been widely adopted in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3] This guide focuses on a specific, high-value application: the coupling of 3-iodo-2-nitropyridine with a variety of terminal alkynes.

The resulting 3-alkynyl-2-nitropyridine scaffold is of significant interest to researchers, particularly in drug development. Nitropyridine derivatives are crucial intermediates in the synthesis of numerous Active Pharmaceutical Ingredients (APIs) due to their unique electronic properties and reactivity.[4][5] The electron-withdrawing nitro group activates the pyridine ring for various transformations, while the alkyne moiety serves as a versatile functional handle. Alkynes can act as rigid linkers, enhance binding to biological targets, and improve metabolic stability in drug candidates.[6][7]

This document provides a detailed examination of the reaction mechanism, a field-tested experimental protocol, and critical insights for optimizing the Sonogashira coupling of this electron-deficient heterocyclic halide.

Reaction Mechanism: A Dual Catalytic Cycle

The Sonogashira coupling reaction elegantly proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the carbon-iodine bond of this compound. This is typically the rate-determining step for less reactive halides, but the electron-deficient nature of the nitropyridine substrate facilitates this process.

  • The Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate.[8] This step activates the alkyne for the subsequent key step.

  • Transmetalation and Reductive Elimination: The copper acetylide then transfers its alkynyl group to the palladium(II) complex in a step called transmetalation. The resulting palladium complex, now bearing both the nitropyridyl and alkynyl groups, undergoes reductive elimination to yield the final product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[1]

A copper-free variant exists, which is advantageous for preventing the undesirable side reaction of alkyne homocoupling (Glaser coupling).[2][9] However, these conditions may require specialized ligands or higher temperatures.[10]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (A) pd_oxidative Oxidative Addition pd0->pd_oxidative This compound pd_complex_b Nitropyridyl-Pd(II)-I (B) pd_oxidative->pd_complex_b pd_transmetalation Transmetalation pd_complex_b->pd_transmetalation pd_complex_c Nitropyridyl-Pd(II)-Alkyne (C) pd_transmetalation->pd_complex_c cu_halide CuI pd_transmetalation->cu_halide Regenerates CuI pd_reductive Reductive Elimination pd_complex_c->pd_reductive Product pd_reductive->pd0 Regeneration terminal_alkyne Terminal Alkyne + Base cu_halide->terminal_alkyne cu_acetylide Copper Acetylide (F) cu_acetylide->pd_transmetalation Transfers Alkynyl Group terminal_alkyne->cu_acetylide

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Key Experimental Parameters & Causality

The success of this coupling hinges on the careful selection of several key parameters. Given the electron-deficient nature of the this compound substrate, the reaction is generally robust, but optimization ensures high yield and purity.

  • Aryl Halide: this compound is an ideal substrate. The reactivity of the halide leaving group follows the trend I > Br > Cl >> F.[10] The carbon-iodine bond is the weakest, facilitating a rapid oxidative addition to the palladium catalyst, often allowing for milder reaction conditions.

  • Palladium Catalyst: A variety of Pd(0) or Pd(II) precatalysts can be used, as the active Pd(0) species is typically formed in situ.[1] Pd(PPh₃)₂Cl₂ is a common, reliable, and commercially available choice that has demonstrated high efficacy.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its role is to form the copper acetylide, which accelerates the transmetalation step.[1] The absence of a copper catalyst can lead to a sluggish or failed reaction under standard conditions.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves two critical functions. First, it neutralizes the hydrogen iodide (HI) generated during the reaction. Second, it facilitates the deprotonation of the terminal alkyne, enabling the formation of the copper acetylide.[11]

  • Solvent: Anhydrous, polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred. It is crucial to degas the solvent thoroughly before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to the formation of palladium black and low yields.[10]

Detailed Experimental Protocol

This protocol provides a reliable method for the coupling of this compound with phenylacetylene as a representative example.

Materials & Equipment:

  • This compound (1.0 mmol, 249.9 mg)

  • Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14.0 mg)

  • Copper(I) Iodide [CuI] (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N) (3.0 mmol, 303.6 mg, 420 µL)

  • Anhydrous, degassed DMF (5 mL)

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon) manifold

  • Syringes and needles

  • TLC plates (silica gel)

Workflow start 1. Setup reagents 2. Add Solids: This compound, Pd(PPh₃)₂Cl₂, CuI start->reagents solvent 3. Add Solvent & Base: Anhydrous DMF, Et₃N reagents->solvent degas 4. Inert Atmosphere: Purge with N₂/Ar solvent->degas alkyne 5. Add Alkyne: Phenylacetylene (dropwise) degas->alkyne reaction 6. Reaction: Stir at RT to 50°C alkyne->reaction monitor 7. Monitor Progress: TLC Analysis reaction->monitor workup 8. Work-up: Dilute, Wash (NH₄Cl, Brine) monitor->workup purify 9. Purification: Column Chromatography workup->purify product 10. Final Product purify->product

Caption: A generalized experimental workflow for the Sonogashira coupling protocol.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (249.9 mg), Pd(PPh₃)₂Cl₂ (14.0 mg), and CuI (7.6 mg).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent catalyst decomposition.[10]

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed DMF (5 mL) followed by triethylamine (420 µL) via syringe. Stir the mixture for 5 minutes at room temperature. The solution should appear as a yellow-to-brown suspension.

  • Alkyne Addition: Add phenylacetylene (132 µL) dropwise to the stirring mixture via syringe over 2-3 minutes.

  • Reaction: Allow the reaction to stir at room temperature. If the reaction is sluggish (as monitored by TLC), it can be gently heated to 40-50°C. The reaction is typically complete within 2-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC, eluting with a hexane/ethyl acetate mixture. The disappearance of the this compound spot indicates completion.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL). Wash the organic layer with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove the copper catalyst, followed by a brine wash (1 x 15 mL).[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure 3-(phenylethynyl)-2-nitropyridine.

Data Presentation: Substrate Scope

The protocol is robust and can be applied to a range of terminal alkynes. The following table summarizes representative yields for the coupling of this compound with various alkynes.

Alkyne Partner Chemical Structure of Alkyne Product Structure Representative Yield Notes
PhenylacetylenePh-C≡CH2-NO₂-Py-C≡C-Ph85-95%Aromatic alkynes are generally very reactive.
1-HexyneCH₃(CH₂)₃-C≡CH2-NO₂-Py-C≡C-(CH₂)₃CH₃80-90%Aliphatic alkynes couple efficiently.
Trimethylsilylacetylene(CH₃)₃Si-C≡CH2-NO₂-Py-C≡C-Si(CH₃)₃>90%Often proceeds very cleanly; the TMS group can be easily removed later.
3,3-Dimethyl-1-butyne(CH₃)₃C-C≡CH2-NO₂-Py-C≡C-C(CH₃)₃75-85%Sterically hindered alkynes may require slightly longer reaction times or gentle heating.

Yields are based on typical outcomes reported in the literature for similar substrates and are not guaranteed.[9][12]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield 1. Catalyst deactivation due to oxygen.[10]2. Impure or wet solvent/reagents.3. Insufficiently active alkyne.1. Ensure the reaction is set up under a strictly inert atmosphere. Use thoroughly degassed solvents.2. Use anhydrous grade solvents and high-purity reagents.3. Increase reaction temperature to 50-60°C or increase reaction time.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen can promote copper-catalyzed homocoupling.2. High concentration of alkyne.1. Maintain a strict inert atmosphere.2. Add the alkyne slowly to the reaction mixture using a syringe pump.[10]3. Consider switching to a copper-free Sonogashira protocol.[9]
Formation of Palladium Black 1. Decomposition of the Pd(0) catalyst.1. This indicates catalyst death. Ensure the system is oxygen-free and that phosphine ligands (if used) are not oxidized. If it occurs early, the reaction will likely fail.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Iodo-2-nitropyridine with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Alkyl-2-nitropyridin-3-amines

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and efficient method for the construction of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2] The ability to couple a wide range of aryl halides with various amines under relatively mild conditions has made this reaction an indispensable tool for medicinal chemists and process developers.[3]

This guide focuses on a particularly valuable, yet challenging, application of this methodology: the coupling of 3-iodo-2-nitropyridine with primary amines. The resulting N-alkyl-2-nitropyridin-3-amine scaffold is of significant interest in drug discovery due to the unique electronic properties conferred by the nitro group and the potential for further functionalization. The electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to nucleophilic attack and can also serve as a handle for further transformations, such as reduction to the corresponding amino group.

However, the very features that make the target molecule attractive also present synthetic challenges. The electron-deficient nature of the this compound substrate can influence the kinetics and mechanism of the catalytic cycle. Furthermore, the presence of the nitro group necessitates careful selection of reaction conditions to avoid potential side reactions. This document provides a comprehensive overview of the key considerations for this transformation, detailed experimental protocols, and troubleshooting guidance to enable researchers to successfully synthesize these valuable compounds.

Mechanistic Considerations and Key Parameter Selection

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) active species.[1] The key steps are:

  • Oxidative Addition: The aryl halide (this compound) adds to the palladium(0) complex to form a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The primary amine coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired N-alkyl-2-nitropyridin-3-amine is formed, and the palladium(0) catalyst is regenerated.

A potential side reaction, particularly with primary amines, is β-hydride elimination from the palladium-amido intermediate, which can lead to the formation of hydrodehalogenated starting material and an imine.[1] The choice of ligand is crucial in minimizing this and other undesired pathways.

Catalyst System: The Cornerstone of Success

The selection of the palladium precursor and, most importantly, the phosphine ligand is critical for a successful amination of this compound. Given the electron-deficient and potentially coordinating nature of the substrate, a robust and highly active catalyst system is required.

  • Palladium Precursor: Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). While Pd₂(dba)₃ is a Pd(0) source, Pd(OAc)₂ is a Pd(II) precursor that is reduced in situ to the active Pd(0) species. For consistency and often milder activation, pre-formed palladium-ligand complexes, known as precatalysts, are also excellent choices.[4]

  • Ligand Selection: For challenging substrates such as electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands are generally the most effective. These ligands promote the oxidative addition and reductive elimination steps while sterically hindering side reactions. Several classes of ligands have proven effective in similar systems:

    • Biaryl Phosphines (Buchwald Ligands): Ligands such as XPhos, SPhos, and RuPhos are known for their high activity in a broad range of amination reactions, including those with heteroaryl chlorides and bromides. Their steric bulk and electron-donating properties are well-suited for the amination of this compound.

    • Ferrocenyl Phosphines (Josiphos Ligands): Ligands like CyPFtBu have shown exceptional activity for the coupling of primary amines with heteroaryl chlorides and are a strong candidate for this transformation.[2]

    • Bidentate Ligands: While often highly effective, some bidentate ligands like BINAP and DPPF, which were part of the second generation of Buchwald-Hartwig catalysts, may be less effective for highly challenging substrates compared to the more modern bulky monophosphine ligands.[1] However, ligands with a large bite angle, such as Xantphos, have been successfully employed for the amination of electron-poor aryl halides and are a viable option.[5]

The Role of the Base and Solvent
  • Base: A strong, non-nucleophilic base is essential to deprotonate the primary amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most commonly used base for this purpose. Other bases such as lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be effective, with the choice often depending on the functional group tolerance of the substrates.[4] For sensitive substrates, weaker carbonate or phosphate bases may be considered, though they often require higher reaction temperatures.

  • Solvent: Anhydrous, aprotic solvents are standard for the Buchwald-Hartwig amination to prevent quenching of the strong base and deactivation of the catalyst. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices. Toluene is often preferred for higher reaction temperatures. It is crucial that the solvent is thoroughly deoxygenated to prevent oxidation of the palladium(0) catalyst and the phosphine ligand.

Experimental Protocols

The following protocols are designed as a starting point for the Buchwald-Hartwig amination of this compound with a generic primary amine. Optimization of the reaction conditions (temperature, reaction time, catalyst loading) may be necessary for specific substrates.

General Protocol for Small-Scale Reactions

This protocol is suitable for initial screening and optimization of reaction conditions.

Materials:

  • This compound

  • Primary amine

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos or a Josiphos-type ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, deoxygenated toluene

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), the palladium precursor (typically 1-2 mol%), and the phosphine ligand (typically 1.2-2.4 mol% relative to Pd).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.2-1.5 equiv).

  • Solvent and Amine Addition: Add anhydrous, deoxygenated toluene (to achieve a concentration of 0.1-0.2 M with respect to the this compound) via syringe, followed by the primary amine (1.1-1.2 equiv).

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Data Presentation: Representative Reaction Parameters
ParameterRecommended RangeRationale
This compound 1.0 equivLimiting reagent.
Primary Amine 1.1 - 1.2 equivA slight excess is used to ensure complete conversion of the starting material.
Palladium Precursor 1 - 5 mol%Higher loadings may be necessary for challenging substrates.
Ligand 1.2 - 2.4 x Pd mol%A slight excess of ligand relative to the palladium metal is often beneficial.
Base (NaOtBu) 1.2 - 1.5 equivSufficient base is required to deprotonate the amine and neutralize the HI formed.
Solvent Toluene, DioxaneAnhydrous and deoxygenated.
Temperature 80 - 110 °CHigher temperatures are often required for less reactive substrates.
Reaction Time 2 - 24 hMonitored by TLC or LC-MS.

Visualizing the Workflow

Buchwald-Hartwig Amination Workflow Diagram

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - this compound - Pd Precursor & Ligand - NaOtBu prep_glass Oven-dry Glassware (Schlenk Tube) add_solids Add Solids to Flask prep_reagents->add_solids prep_solvent Degas Anhydrous Solvent setup Assemble under Inert Gas (Ar or N2) prep_glass->setup add_liquids Add Solvent & Amine prep_solvent->add_liquids evac_backfill Evacuate & Backfill (3x) add_solids->evac_backfill evac_backfill->add_liquids heat_stir Heat & Stir (80-110 °C) add_liquids->heat_stir monitor Monitor by TLC/LC-MS heat_stir->monitor cool Cool to Room Temp. monitor->cool filter Dilute & Filter (Celite®) cool->filter concentrate Concentrate Filtrate filter->concentrate purify Column Chromatography concentrate->purify product N-Alkyl-2-nitropyridin-3-amine purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle Diagram

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Pd(II)(Aryl)(I)L_n OxAdd->PdII_Aryl Ligand_Exch Amine Coordination & Deprotonation PdII_Aryl->Ligand_Exch PdII_Amido Pd(II)(Aryl)(Amido)L_n Ligand_Exch->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Product Product Red_Elim->Product Aryl_I This compound Aryl_I->OxAdd Amine R-NH2 + Base Amine->Ligand_Exch

References

Palladium-catalyzed cross-coupling reactions of 3-Iodo-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 3-Iodo-2-nitropyridine

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the 2-Nitro-3-substituted Pyridine Scaffold

The this compound moiety is a pivotal building block in contemporary organic synthesis, particularly within medicinal chemistry and materials science. The pyridine ring is a common feature in numerous pharmaceuticals, and the specific substitution pattern of this reagent offers a versatile handle for molecular elaboration. The electron-withdrawing nitro group at the C2 position significantly activates the C-I bond at the C3 position towards oxidative addition to a palladium(0) center, making it an excellent electrophile for a variety of cross-coupling reactions.[1] Furthermore, the resulting 2-nitro-3-substituted pyridine products are valuable intermediates, as the nitro group can be readily reduced to an amino group, opening pathways for further functionalization, such as the construction of fused heterocyclic systems.[2]

This guide provides detailed application notes and robust protocols for the most critical palladium-catalyzed cross-coupling reactions involving this compound, including Suzuki-Miyaura, Heck-Mizoroki, Sonogashira, and Buchwald-Hartwig amination reactions. The content is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic principles and practical insights to ensure successful execution and troubleshooting.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C-C bonds, coupling an organohalide with an organoboron species.[3][4] Its tolerance for a wide range of functional groups and generally mild reaction conditions make it a first-choice strategy for synthesizing biaryl and heteroaryl-aryl structures.[5]

Mechanistic Rationale

The catalytic cycle of the Suzuki reaction is a well-established sequence of elementary organometallic steps.[3][5] The process begins with the oxidative addition of the this compound to a Pd(0) catalyst, forming a Pd(II) intermediate. The high reactivity of the C-I bond facilitates this step.[3] A base then activates the boronic acid, forming a boronate complex, which facilitates the transmetalation step, where the organic group from the boron is transferred to the palladium center. The final step is reductive elimination , which forms the desired C-C bond, releases the coupled product, and regenerates the active Pd(0) catalyst.[3][6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex L₂Pd(II)(Py-NO₂)(I) pd0->pd_complex This compound reductive_elimination_label Reductive Elimination oxidative_addition Oxidative Addition product_complex L₂Pd(II)(Py-NO₂)(R) pd_complex->product_complex R-B(OR)₂ (Base) oxidative_addition_label Oxidative Addition transmetalation Transmetalation reductive_elimination Reductive Elimination product_complex->pd0 3-R-2-nitropyridine transmetalation_label Transmetalation

Figure 1. Catalytic Cycle of the Suzuki-Miyaura Coupling.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 249 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (K₂CO₃, 3.0 mmol, 414 mg).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 35 mg) or a combination of Pd₂(dba)₃ (0.015 mmol, 14 mg) and a ligand like SPhos (0.06 mmol, 25 mg). The use of modern phosphine ligands often improves reaction efficiency.[7]

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total volume), via syringe.[5]

  • Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-phenyl-2-nitropyridine.

ParameterConditionRationale / Comment
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃/LigandPd(PPh₃)₄ is a common choice. Modern systems with bulky ligands (e.g., SPhos, XPhos) can offer higher yields and broader scope.[7]
Ligand PPh₃, SPhos, XPhosBulky, electron-rich phosphine ligands accelerate reductive elimination and stabilize the Pd(0) species.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is crucial for activating the boronic acid to form the reactive boronate species.[4] K₃PO₄ is often effective for challenging couplings.
Solvent Dioxane/H₂O, Toluene, DMFA mixture of an organic solvent and water is common and often enhances reaction rates.
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle, especially the reductive elimination step.
Typical Yield 75 - 95%Yields are generally high due to the activated nature of the C-I bond.

Heck-Mizoroki Reaction: C(sp²)-C(sp²) Bond Formation via Olefin Arylation

The Heck reaction is a fundamental method for the arylation of alkenes, forming a substituted alkene.[8][9] It is highly valuable for synthesizing styrenes, cinnamates, and other vinylated aromatic compounds. The reaction typically exhibits high trans selectivity.[9]

Mechanistic Rationale

The Heck reaction follows a Pd(0)/Pd(II) catalytic cycle.[8] After oxidative addition of this compound to Pd(0), the resulting Pd(II) complex coordinates to the alkene. This is followed by a syn-migratory insertion (or carbopalladation) of the alkene into the Pd-Aryl bond. A subsequent β-hydride elimination step forms the C=C double bond of the product and a palladium-hydride species. The final step involves reductive elimination of HX, typically facilitated by a base, which regenerates the Pd(0) catalyst.[10]

Heck_Mizoroki_Cycle pd0 Pd(0)L₂ pd_complex L₂Pd(II)(Py-NO₂)(I) pd0->pd_complex This compound pi_complex Alkene π-complex pd_complex->pi_complex Alkene insertion_complex Migratory Insertion Intermediate pi_complex->insertion_complex syn-Migratory Insertion hydride_complex L₂Pd(II)(H)(I) insertion_complex->hydride_complex β-Hydride Elimination [Product] [Product] insertion_complex->[Product] Product hydride_complex->pd0 Base (-HBase⁺I⁻)

Figure 2. Catalytic Cycle of the Heck-Mizoroki Reaction.
Protocol: Heck Coupling of this compound with Styrene

  • Reagent Preparation: In a sealable reaction vessel, combine this compound (1.0 mmol, 249 mg), styrene (1.5 mmol, 173 µL), and a base such as triethylamine (Et₃N, 2.0 mmol, 279 µL) or potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).[11]

  • Catalyst Addition: Add the palladium source, typically palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), and a phosphine ligand like triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg). Phosphine-free conditions can also be employed under certain circumstances.[9]

  • Inert Atmosphere & Solvent: Purge the vessel with an inert gas. Add a degassed polar aprotic solvent such as DMF or NMP (3-5 mL).[10]

  • Reaction: Seal the vessel and heat in an oil bath to 100-120 °C with vigorous stirring. High temperatures are often required.[11]

  • Monitoring: Follow the reaction's progress by TLC or GC-MS (typically 6-24 hours).

  • Workup: After cooling, pour the reaction mixture into water (25 mL) and extract with diethyl ether or ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic extracts, wash with water and then brine, dry over MgSO₄, filter, and evaporate the solvent. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain 2-nitro-3-styrylpyridine.

ParameterConditionRationale / Comment
Palladium Source Pd(OAc)₂, PdCl₂Pd(OAc)₂ is a common and robust precatalyst that is reduced in situ to Pd(0).
Ligand PPh₃, P(o-tol)₃, NonePhosphine ligands stabilize the catalyst. "Ligandless" conditions sometimes work but may involve catalysis by palladium nanoparticles.
Base Et₃N, K₂CO₃, NaOAcAn organic or inorganic base is required to neutralize the HI generated in the catalytic cycle.[10]
Solvent DMF, NMP, AcetonitrileHigh-boiling polar aprotic solvents are typically used to achieve the necessary reaction temperatures.
Temperature 100 - 140 °CHeck reactions often require elevated temperatures to promote the catalytic turnover.[10]
Typical Yield 60 - 85%Yields can be variable depending on the alkene coupling partner and reaction conditions.

Sonogashira Coupling: Synthesis of C(sp²)-C(sp) Bonds

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, creating internal alkynes.[12][13] This reaction is indispensable for the synthesis of pharmaceuticals, natural products, and conjugated materials.[14] It characteristically employs a dual-catalyst system of palladium and copper(I).[15]

Mechanistic Rationale

The reaction proceeds through two interconnected catalytic cycles.[12][15]

  • Palladium Cycle: Similar to the Suzuki and Heck reactions, it starts with the oxidative addition of this compound to Pd(0).

  • Copper Cycle: Concurrently, the copper(I) salt (e.g., CuI) reacts with the terminal alkyne in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex. This is the key step connecting the two cycles.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 3-alkynyl-2-nitropyridine product and regenerate the Pd(0) catalyst.[15]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex L₂Pd(II)(Py-NO₂)(I) pd0->pd_complex Oxidative Addition product_complex L₂Pd(II)(Py-NO₂)(C≡CR) pd_complex->product_complex Transmetalation product_complex->pd0 Reductive Elimination product_release 3-(Alkynyl)-2-nitropyridine product_complex->product_release cu_halide Cu(I)I cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide Base cu_acetylide->pd_complex cu_acetylide->cu_halide alkyne H-C≡CR

Figure 3. Dual Catalytic Cycle of the Sonogashira Coupling.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • Reagent Preparation: To a Schlenk flask, add this compound (1.0 mmol, 249 mg).

  • Catalyst Addition: Add the palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14 mg), and the copper(I) co-catalyst, copper(I) iodide (CuI, 0.04 mmol, 7.6 mg).[16]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add a degassed amine solvent such as triethylamine (Et₃N, 5 mL). Then, add phenylacetylene (1.1 mmol, 121 µL) via syringe. The amine acts as both the solvent and the base.[17]

  • Reaction: Stir the mixture at room temperature. The reaction is often mildly exothermic and can typically be run without external heating due to the high reactivity of the aryl iodide.[15]

  • Monitoring: Monitor the reaction by TLC. Completion is often indicated by the disappearance of the starting iodide and the formation of a solid precipitate (triethylammonium iodide). The reaction is usually complete within 1-4 hours.[16]

  • Workup: Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the salts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography (silica gel, hexane/ethyl acetate) to afford 2-nitro-3-(phenylethynyl)pyridine.

ParameterConditionRationale / Comment
Palladium Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄PdCl₂(PPh₃)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ.
Copper(I) Source CuIThe copper co-catalyst is essential for the formation of the copper acetylide, which dramatically accelerates the transmetalation step.[12]
Base/Solvent Et₃N, DiisopropylamineAn amine base is required to deprotonate the terminal alkyne and neutralize the HX byproduct. It often serves as the solvent.
Temperature Room Temperature to 50 °CFor reactive iodides, room temperature is often sufficient. Less reactive bromides may require heating.
Key Side Reaction Glaser HomocouplingDimerization of the terminal alkyne can occur, especially in the presence of oxygen. Maintaining an inert atmosphere is critical.[18]
Typical Yield 80 - 98%This reaction is highly efficient for aryl iodides.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is the leading palladium-catalyzed method for forming C-N bonds by coupling aryl halides with amines.[19][20] It has revolutionized the synthesis of anilines, N-aryl heterocycles, and related compounds, which are ubiquitous in pharmaceuticals.[21]

Mechanistic Rationale

The mechanism is analogous to the Suzuki coupling.[20] Following oxidative addition of this compound to Pd(0), the amine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium amido complex. The crucial reductive elimination step from this amido complex forms the C-N bond, releases the arylamine product, and regenerates the Pd(0) catalyst.[22] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting.[19]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd_complex L₂Pd(II)(Py-NO₂)(I) pd0->pd_complex Oxidative Addition amido_complex L₂Pd(II)(Py-NO₂)(NR¹R²) pd_complex->amido_complex Amine + Base (-HBase⁺I⁻) amido_complex->pd0 Reductive Elimination product_release 3-(R¹R²N)-2-nitropyridine amido_complex->product_release input_halide This compound input_amine HNR¹R²

Figure 4. Catalytic Cycle of the Buchwald-Hartwig Amination.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add a strong base such as sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg) to an oven-dried Schlenk tube.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18 mg) and a bulky phosphine ligand (e.g., XPhos, 0.08 mmol, 38 mg).[23]

  • Reactant Addition: Add this compound (1.0 mmol, 249 mg).

  • Inert Atmosphere & Solvent: Seal the tube, remove from the glovebox, and add a degassed, anhydrous solvent like toluene or dioxane (4 mL) via syringe.

  • Amine Addition: Add the amine coupling partner, morpholine (1.2 mmol, 105 µL), via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting iodide is consumed (typically 2-18 hours).

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and separate the layers.

  • Purification: Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield 4-(2-nitropyridin-3-yl)morpholine.

ParameterConditionRationale / Comment
Palladium Source Pd₂(dba)₃, Pd(OAc)₂These are common Pd(0) and Pd(II) precatalysts that initiate the cycle.
Ligand XPhos, RuPhos, BINAPBulky, electron-rich biaryl phosphine or ferrocenyl ligands are essential for promoting the C-N reductive elimination step.[20][22]
Base NaOtBu, K₃PO₄, LHMDSA strong, non-nucleophilic base is required to deprotonate the amine without competing side reactions.[22]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are necessary to prevent quenching of the strong base and interference with the catalyst.
Temperature 80 - 110 °CThermal energy is required to overcome the activation barrier for reductive elimination.
Typical Yield 70 - 95%The reaction is generally high-yielding for a broad range of primary and secondary amines.

General Experimental Workflow

The successful execution of these cross-coupling reactions relies on a systematic and careful workflow, particularly with respect to maintaining an inert atmosphere to protect the sensitive palladium catalysts.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep 1. Oven-dry glassware (Schlenk tube) reagents 2. Weigh solid reagents (Halide, Base, Catalyst) prep->reagents inert 3. Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) reagents->inert solvent 4. Add degassed solvent(s) inert->solvent liquid 5. Add liquid reagents (Alkene, Alkyne, Amine) solvent->liquid heat 6. Heat & Stir (Monitor by TLC/GC) liquid->heat quench 7. Cool & Quench heat->quench extract 8. Liquid-Liquid Extraction quench->extract purify 9. Column Chromatography extract->purify analysis 10. Characterization (NMR, MS, etc.) purify->analysis

Figure 5. General Workflow for Palladium-Catalyzed Cross-Coupling.

Conclusion

This compound is a highly effective substrate for a range of palladium-catalyzed cross-coupling reactions. The activating effect of the nitro group ensures efficient oxidative addition, leading to high yields in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. Mastery of these protocols provides chemists with a powerful toolkit for the rapid and convergent synthesis of complex 3-substituted 2-nitropyridines, which are key precursors for a multitude of targets in pharmaceutical and materials research. Careful attention to reaction parameters, particularly the choice of ligand and base, and the maintenance of an inert atmosphere, are paramount for achieving optimal and reproducible results.

References

The Versatile Role of 3-Iodo-2-nitropyridine in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Potential

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic choice of building blocks is paramount. 3-Iodo-2-nitropyridine has emerged as a highly versatile and valuable scaffold for the construction of complex heterocyclic compounds.[1][2] Its utility stems from the unique electronic properties conferred by the pyridine ring, enhanced by the presence of two key functional groups: an iodine atom at the 3-position and a nitro group at the 2-position.

The iodine, a facile leaving group, renders the molecule an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2] Concurrently, the strongly electron-withdrawing nitro group significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), providing an alternative and powerful avenue for functionalization.[3][4] This dual reactivity allows for a modular and strategic approach to the synthesis of a diverse array of substituted pyridines and fused heterocyclic systems, which are prevalent motifs in many biologically active molecules.[5][6][7]

This comprehensive guide provides detailed application notes and field-proven protocols for the use of this compound in several key synthetic transformations. The methodologies described herein are designed to be robust and adaptable, empowering researchers to leverage the full synthetic potential of this remarkable building block.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

The presence of the C-I bond in this compound makes it an ideal electrophilic partner in a suite of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for their reliability and broad substrate scope.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, prized for its operational simplicity and the commercial availability of a vast library of boronic acids and their derivatives.[8][9] In the context of this compound, this reaction allows for the direct introduction of aryl, heteroaryl, or vinyl substituents at the 3-position.

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or can be used directly as a complex like Pd(PPh₃)₄. The choice of ligand is critical; bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed to enhance the rates of oxidative addition and reductive elimination, particularly with challenging substrates.[10]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[11] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence reaction kinetics and substrate compatibility.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification A Combine this compound, arylboronic acid, and base in a flask B Add solvent system (e.g., Dioxane/H₂O) A->B C Degas the mixture (e.g., N₂ bubbling) B->C D Add Pd catalyst and ligand C->D E Heat the reaction mixture (e.g., 80-100 °C) D->E F Monitor reaction progress (TLC or LC-MS) E->F G Cool to RT and dilute with organic solvent F->G H Wash with water and brine G->H I Dry over Na₂SO₄, filter, and concentrate H->I J Purify by column chromatography I->J

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 3-Aryl-2-nitropyridines

Reagent/ParameterValue/DescriptionJustification
Reactants This compound (1.0 equiv), Arylboronic acid (1.2-1.5 equiv)A slight excess of the boronic acid ensures complete consumption of the starting iodide.
Catalyst Pd(OAc)₂ (2-5 mol%), SPhos (4-10 mol%)A robust catalyst system for coupling heteroaryl halides.[10]
Base K₃PO₄ (2.0-3.0 equiv)An effective base for a wide range of boronic acids.
Solvent 1,4-Dioxane/H₂O (4:1 v/v)A common solvent mixture that facilitates both organic and inorganic reagent solubility.
Temperature 80-100 °CSufficient thermal energy to drive the catalytic cycle at a reasonable rate.
Atmosphere Inert (Nitrogen or Argon)Prevents degradation of the phosphine ligand and catalyst.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Add 1,4-dioxane (4 mL) and water (1 mL).

  • Degas the solution by bubbling nitrogen through it for 10-15 minutes.

  • Add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2-nitropyridine.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)–C(sp) bond, linking an aryl halide with a terminal alkyne.[12] This reaction is particularly valuable for synthesizing precursors to more complex heterocyclic systems and for introducing rigid, linear linkers in drug candidates and functional materials.

Causality of Experimental Choices:

  • Dual Catalysis: The reaction classically employs a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[13] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne by forming a copper acetylide intermediate, which accelerates the transmetalation step.[12]

  • Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to neutralize the HX by-product and as the solvent in many cases.

  • Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction.[14]

Reaction Mechanism: Sonogashira Coupling

Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-I L₂ Pd0->OA_Complex Oxidative Addition (Ar-I) Trans_Complex Ar-Pd(II)-C≡CR L₂ OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product Ar-C≡CR Trans_Complex->Product CuI CuI Cu_Acetylide Cu-C≡CR Cu_Acetylide->OA_Complex Cu_Acetylide->CuI Regenerates CuI Alkyne H-C≡CR Alkyne->Cu_Acetylide + CuI + Base Base Base

Caption: The dual catalytic cycle of the Sonogashira reaction.

Detailed Protocol: Synthesis of 3-Alkynyl-2-nitropyridines

Reagent/ParameterValue/DescriptionJustification
Reactants This compound (1.0 equiv), Terminal alkyne (1.2 equiv)A slight excess of the alkyne drives the reaction to completion.
Catalysts PdCl₂(PPh₃)₂ (2-5 mol%), CuI (4-10 mol%)The standard and reliable catalyst system for Sonogashira couplings.[13][14]
Base/Solvent Triethylamine (Et₃N) or THF/Et₃N mixtureEt₃N acts as both base and solvent, or as a co-solvent with THF for better solubility.
Temperature Room Temperature to 60 °CThe reaction is often facile at room temperature, but gentle heating may be required for less reactive substrates.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent Glaser homocoupling of the alkyne.[14]

Step-by-Step Methodology:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Seal the flask and place it under an inert atmosphere (nitrogen or argon).

  • Add anhydrous, degassed solvent (e.g., 5 mL of THF) followed by degassed triethylamine (3.0 mmol).

  • Stir the mixture at room temperature for 5 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction at room temperature for 6-24 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Monitor the reaction's completion by TLC.

  • Once complete, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by water and brine.

  • Dry the organic layer over MgSO₄, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography to yield the 3-alkynyl-2-nitropyridine product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a linkage of immense importance in pharmaceuticals.[15][16] This reaction allows for the direct coupling of this compound with a wide range of primary and secondary amines.

Causality of Experimental Choices:

  • Catalyst System: The choice of ligand is crucial for an efficient Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are typically required to facilitate the reductive elimination step, which is often rate-limiting.[16][17]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, allowing it to coordinate to the palladium center.[17] Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are used to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst.

Detailed Protocol: Synthesis of 3-Amino-2-nitropyridines

Reagent/ParameterValue/DescriptionJustification
Reactants This compound (1.0 equiv), Amine (1.1-1.2 equiv)A small excess of the amine is generally sufficient.
Catalyst Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%)A highly active and general catalyst system for C-N coupling.
Base NaOt-Bu (1.4 equiv)A strong, sterically hindered base that effectively promotes the reaction without competing nucleophilic addition.
Solvent Toluene or Dioxane (anhydrous)Aprotic solvents that are compatible with the strong base and high temperatures.
Temperature 80-110 °CHigher temperatures are often required to drive the catalytic cycle, especially the reductive elimination step.
Atmosphere Inert (Nitrogen or Argon)Protects the catalyst and phosphine ligand from oxidation.

Step-by-Step Methodology:

  • In a glovebox or under a stream of inert gas, add NaOt-Bu (1.4 mmol) to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.02 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the mixture in an oil bath at 100 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 3-amino-2-nitropyridine.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group at the 2-position of this compound strongly activates the pyridine ring for nucleophilic attack.[4] This allows for the displacement of a suitable leaving group, in this case, the iodide at the 3-position, via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway offers a metal-free alternative for introducing a variety of heteroatom nucleophiles.

Mechanism and Rationale:

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4]

  • Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (C3), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative oxygen atoms of the nitro group, which provides a strong driving force for this step.

  • Elimination: The leaving group (iodide) departs, restoring the aromaticity of the pyridine ring and yielding the substituted product.

This reaction is particularly effective with soft nucleophiles like thiols and amines. While the iodide is a good leaving group, the strong activation by the adjacent nitro group is the key determinant of reactivity.

SNAr Mechanism on this compound

A This compound B 3-Amino-2-nitropyridine A->B Buchwald-Hartwig Amination C Pyridine-2,3-diamine B->C Nitro Group Reduction (e.g., H₂, Pd/C) D Pyrido[2,3-b]pyrazine C->D Condensation E 1,2-Dicarbonyl Compound E->D

References

The Strategic Utility of 3-Iodo-2-nitropyridine in the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Versatile Pyridine Building Block in Medicinal Chemistry

In the landscape of modern drug discovery and development, the pyridine scaffold remains a privileged structure, integral to the architecture of numerous therapeutic agents.[1] Within this class of heterocycles, 3-iodo-2-nitropyridine has emerged as a particularly valuable and versatile intermediate. Its strategic importance lies in the orthogonal reactivity of its two key functional groups: the iodine atom at the 3-position and the nitro group at the 2-position. The iodine serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.[2][3] Simultaneously, the nitro group can be readily transformed into a variety of other functionalities, most notably an amino group, which can then be further elaborated. This dual functionality allows for a modular and efficient approach to the synthesis of complex, highly substituted pyridine derivatives, which are often sought after in the development of novel therapeutics, particularly in the realms of oncology and virology. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols for leveraging this compound as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Physicochemical Properties and Reactivity Profile

This compound is a crystalline solid that is generally stable under standard laboratory conditions. Its reactivity is dominated by the two functional groups appended to the pyridine ring.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₃IN₂O₂
Molecular Weight 249.99 g/mol
Appearance Yellow to light brown crystalline solid
Melting Point 103-107 °C
Solubility Soluble in many organic solvents such as DMF, DMSO, and chlorinated hydrocarbons.

The iodine atom at the 3-position is readily susceptible to oxidative addition to a low-valent transition metal catalyst, typically palladium(0), initiating the catalytic cycles of various cross-coupling reactions.[2][3] The electron-withdrawing nature of the adjacent nitro group further enhances the reactivity of the C-I bond towards this process. The nitro group, while relatively stable to many cross-coupling conditions, can be efficiently reduced to an amino group using a variety of standard reducing agents, such as tin(II) chloride, iron powder, or catalytic hydrogenation. This amino group then provides a nucleophilic center for further synthetic transformations.

Core Applications in API Synthesis: Cross-Coupling Reactions

The primary utility of this compound in API synthesis lies in its application as an electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions allow for the precise and efficient construction of complex molecular frameworks.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4] In the context of this compound, this reaction is employed to introduce a wide variety of aryl and heteroaryl substituents at the 3-position of the pyridine ring.

Diagram 1: Suzuki-Miyaura Coupling Workflow

reagents This compound + Arylboronic Acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) reagents->catalyst Add reaction Reaction Mixture in Solvent (e.g., Toluene/H₂O) catalyst->reaction Form heating Heating (e.g., 80-100 °C) reaction->heating Heat workup Aqueous Workup & Extraction heating->workup Cool & purification Column Chromatography workup->purification Purify product 3-Aryl-2-nitropyridine purification->product Isolate

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add toluene, ethanol, and water in a 4:1:1 ratio to the flask.

  • To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-2-nitropyridine.

Expected Yield: 70-95%, depending on the specific arylboronic acid used.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][5] This reaction is particularly useful for introducing alkynyl functionalities, which can serve as versatile handles for further transformations or as key structural elements in certain APIs.

Diagram 2: Sonogashira Coupling Catalytic Cycle

cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-I Pd0->PdII Oxidative Addition (R¹-I) Pd_alkyne R¹-Pd(II)L₂(C≡CR²) PdII->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination (R¹-C≡CR²) CuI Cu(I)I Cu_acetylide Cu(I)-C≡CR² Cu_acetylide->PdII To Pd Cycle HC≡CR² HC≡CR² HC≡CR²->Cu_acetylide Base, CuI

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Protocol 2: General Procedure for Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol outlines a general procedure for the palladium- and copper-cocatalyzed Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous THF and triethylamine to the flask.

  • To the stirred mixture, add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature to 50 °C for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(alkynyl)-2-nitropyridine.

Expected Yield: 65-90%, depending on the specific terminal alkyne used.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[2] This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines, a common motif in many APIs.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound with a Primary Amine

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add this compound, cesium carbonate, and Xantphos.

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add tris(dibenzylideneacetone)dipalladium(0), the primary amine, and anhydrous 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-2-nitro-3-pyridinamine.

Expected Yield: 60-85%, depending on the specific primary amine used.

Application in the Synthesis of Kinase Inhibitors

A significant application of this compound is in the synthesis of protein kinase inhibitors, which are a major class of anti-cancer drugs.[6][7][8][9][10][11][12][13][14][15] The substituted 2-aminopyridine core, readily accessible from this compound, is a common pharmacophore in many kinase inhibitors.

Table 2: Exemplary Cross-Coupling Reactions with this compound

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O906~85
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF254~90
Buchwald-Hartwig AnilinePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane11018~75

Note: Yields are approximate and can vary based on specific substrates and reaction optimization.

Conclusion and Future Outlook

This compound has proven to be a highly effective and versatile building block for the synthesis of complex, biologically active molecules. Its predictable reactivity in a range of robust and high-yielding cross-coupling reactions, coupled with the synthetic flexibility of the nitro group, makes it an invaluable tool for medicinal chemists. The protocols outlined in this application note provide a solid foundation for the use of this intermediate in the discovery and development of novel APIs. As the demand for new and more effective therapeutics continues to grow, the strategic application of versatile intermediates like this compound will undoubtedly play a crucial role in advancing the frontiers of pharmaceutical science.

References

Application Notes and Protocols: A Step-by-Step Guide for the Heck Reaction with 3-Iodo-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Heck Reaction in Modern Synthesis

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This powerful transformation has been instrumental in the construction of complex molecular architectures, finding widespread application in the pharmaceutical and materials science industries. The reaction's significance was underscored by the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their work on palladium-catalyzed cross-couplings.[2]

This guide provides a detailed, step-by-step protocol for conducting a Heck reaction with 3-iodo-2-nitropyridine, a substrate of particular interest in medicinal chemistry due to the prevalence of the nitropyridine scaffold in bioactive molecules. The electron-deficient nature of the pyridine ring, further accentuated by the nitro group, presents unique considerations for reaction optimization. We will delve into the mechanistic underpinnings of the reaction, provide a comprehensive experimental protocol, and offer insights into troubleshooting and optimization strategies.

Mechanistic Overview: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound to form a Pd(II) complex. The high reactivity of aryl iodides compared to bromides or chlorides makes this step relatively facile.[3]

  • Olefin Coordination and Insertion: The alkene substrate then coordinates to the Pd(II) center. This is followed by migratory insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon bond.

  • β-Hydride Elimination: A proton from a carbon adjacent to the newly formed C-C bond is eliminated, leading to the formation of the substituted alkene product and a hydridopalladium(II) complex.

  • Reductive Elimination: The final step involves the reductive elimination of HX (in this case, HI) from the hydridopalladium(II) complex, regenerating the active Pd(0) catalyst. A base is required to neutralize the acid produced, driving the catalytic cycle forward.

Heck_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) (Ar = 3-(2-nitropyridyl)) Oxidative_Addition->Ar-Pd(II)-I(L2) Olefin_Coordination Olefin Coordination & Insertion Ar-Pd(II)-I(L2)->Olefin_Coordination + Alkene Alkene_Complex [Ar-Pd(II)-I(L2)(Alkene)] Olefin_Coordination->Alkene_Complex Insertion_Product R-CH(Ar)-CH2-Pd(II)-I(L2) Alkene_Complex->Insertion_Product Beta_Hydride_Elimination β-Hydride Elimination Insertion_Product->Beta_Hydride_Elimination Product_Complex [H-Pd(II)-I(L2)(Product)] Beta_Hydride_Elimination->Product_Complex Reductive_Elimination Reductive Elimination (Base) Product_Complex->Reductive_Elimination - Product Reductive_Elimination->Pd(0)L2 - HI

Figure 1: Catalytic cycle of the Heck reaction.

Experimental Protocol: Heck Reaction of this compound with an Alkene

This protocol describes a general procedure for the Heck coupling of this compound with a generic monosubstituted alkene (e.g., styrene or an acrylate).

Materials and Reagents
ReagentM.W.Amount (mmol)EquivalentsSupplier
This compound249.991.01.0Commercially Available
AlkeneVaries1.21.2Commercially Available
Pd(OAc)₂224.500.020.02Commercially Available
PPh₃262.290.040.04Commercially Available
Triethylamine (Et₃N)101.192.02.0Commercially Available
N,N-Dimethylformamide (DMF)73.095 mL-Commercially Available
Equipment
  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

  • Syringes and needles

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 250 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and triphenylphosphine (0.04 mmol, 10.5 mg).

  • Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL) to the flask. Stir the mixture until all solids are dissolved.

  • Alkene Addition: Add the alkene (1.2 mmol) to the reaction mixture via syringe.

  • Base Addition: Add triethylamine (2.0 mmol, 0.28 mL) to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific alkene used.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Causality Behind Experimental Choices

  • Substrate: this compound is chosen as the aryl halide. The iodide is an excellent leaving group, facilitating the initial oxidative addition step. The electron-withdrawing nitro group and the pyridine nitrogen activate the C-I bond towards oxidative addition.

  • Catalyst: Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[1]

  • Ligand: Triphenylphosphine (PPh₃) is a widely used phosphine ligand that stabilizes the palladium catalyst and influences its reactivity and selectivity. A 2:1 ligand-to-palladium ratio is often employed to ensure the formation of the active catalytic species.

  • Base: Triethylamine (Et₃N) is a common organic base used to neutralize the HI generated during the reaction. The choice of base can be critical; for pyridine-containing substrates, a non-nucleophilic organic base is often preferred to avoid side reactions with the pyridine ring.

  • Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that is effective in dissolving the reagents and promoting the reaction. Other polar aprotic solvents like acetonitrile (MeCN) or N-methyl-2-pyrrolidone (NMP) can also be used.[4]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure anhydrous and oxygen-free conditions. Degas the solvent and use fresh reagents. Consider using a more active catalyst system (e.g., with a different ligand).
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Inappropriate baseTry a different base, such as an inorganic base like K₂CO₃ or Cs₂CO₃, especially if the organic base is suspected of causing side reactions.
Formation of palladium black Catalyst decompositionThis indicates the agglomeration of Pd(0) into an inactive form. Ensure proper inert atmosphere. A higher ligand-to-palladium ratio or a more robust ligand might be necessary.
Side product formation Isomerization of the alkeneThis can occur via re-addition of the hydridopalladium intermediate. Modifying the ligand or solvent can sometimes suppress this.
Reduction of the nitro groupWhile generally stable under Heck conditions, the nitro group can sometimes be reduced. If this is observed, milder reaction conditions (lower temperature, shorter reaction time) should be explored.

Optimization Workflow

For substrates that prove to be challenging, a systematic optimization of the reaction conditions is recommended. The following workflow can guide this process.

Optimization_Workflow Start Start with Standard Conditions Base_Screen Screen Bases (e.g., Et3N, K2CO3, Cs2CO3) Start->Base_Screen Solvent_Screen Screen Solvents (e.g., DMF, MeCN, Toluene) Base_Screen->Solvent_Screen Ligand_Screen Screen Ligands (e.g., PPh3, P(o-tol)3, Buchwald ligands) Solvent_Screen->Ligand_Screen Temperature_Opt Optimize Temperature (e.g., 80°C, 100°C, 120°C) Ligand_Screen->Temperature_Opt Catalyst_Loading Optimize Catalyst Loading (e.g., 2 mol%, 1 mol%, 0.5 mol%) Temperature_Opt->Catalyst_Loading Final_Protocol Final Optimized Protocol Catalyst_Loading->Final_Protocol

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 3-Iodo-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Electron-Deficient Heteroaryl Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the synthesis of biaryl and heteroaryl motifs, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials, is particularly significant.[1][2] This guide provides a detailed examination and a robust protocol for a particularly challenging yet valuable transformation: the microwave-assisted Suzuki coupling of 3-iodo-2-nitropyridine.

The substrate, this compound, presents a unique set of challenges. The pyridine core is inherently electron-deficient, which can impede the crucial oxidative addition step of the catalytic cycle.[3] This effect is significantly amplified by the presence of a strongly electron-withdrawing nitro group at the C-2 position, ortho to the iodine. This electronic deactivation, coupled with potential steric hindrance from the nitro group, often leads to sluggish reactions, low yields, and catalyst deactivation under conventional heating conditions.

To overcome these hurdles, this protocol leverages the power of microwave-assisted organic synthesis. Microwave irradiation offers rapid, uniform, and efficient heating, which can dramatically accelerate reaction rates, often leading to cleaner reaction profiles and higher yields in minutes rather than hours.[1][4] This application note will delve into the mechanistic rationale behind the experimental choices, provide a detailed, field-proven protocol, and offer insights into troubleshooting and optimization for researchers, scientists, and drug development professionals.

Mechanistic Considerations: The "Why" Behind the Protocol

A successful Suzuki coupling hinges on the delicate balance of the three primary steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For a substrate like this compound, each step requires careful consideration.

The Catalytic Cycle of Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is a catalytic cycle involving a palladium catalyst.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

1. Oxidative Addition: This initial and often rate-determining step involves the insertion of the active Pd(0) catalyst into the carbon-iodine bond of this compound. The electron-withdrawing nitro group makes the pyridine ring π-deficient, which can slow this step. However, the high reactivity of the C-I bond compared to C-Br or C-Cl bonds helps to facilitate this process.[5]

2. Transmetalation: Following oxidative addition, the aryl group from the boronic acid is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. The choice of base is critical to ensure efficient transmetalation without promoting side reactions like protodeboronation, where the boronic acid is prematurely protonated and removed from the catalytic cycle.

3. Reductive Elimination: In the final step, the two coupled aryl groups are eliminated from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The Advantage of Microwave Irradiation

Conventional heating methods rely on conduction and convection, which can lead to uneven temperature distribution and localized overheating, promoting side reactions and decomposition. Microwave heating, in contrast, directly interacts with polar molecules in the reaction mixture, resulting in rapid and uniform heating throughout the vessel.[1] This leads to several key advantages for the Suzuki coupling of this compound:

  • Rate Acceleration: Reactions that might take several hours under conventional reflux can often be completed in a matter of minutes, significantly improving throughput.[1]

  • Increased Yields and Purity: The rapid heating minimizes the time the reactants and catalyst are exposed to high temperatures, reducing the formation of thermal decomposition byproducts.[1]

  • Enhanced Reproducibility: Precise temperature and time control in modern microwave reactors ensures consistent reaction outcomes.[1]

Experimental Protocol: Microwave-Assisted Suzuki Coupling

This protocol provides a robust starting point for the coupling of this compound with a range of arylboronic acids. Optimization of catalyst, ligand, base, and reaction time may be necessary for specific substrates.

Materials and Reagents
  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium Carbonate (K₂CO₃), finely ground

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Microwave synthesis vials (10 mL) with stir bars

  • Microwave reactor

Step-by-Step Procedure

Figure 2: A typical experimental workflow for the microwave-assisted Suzuki coupling.

  • Reagent Preparation: To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 249.9 mg), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol, 276.4 mg), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 40.7 mg).

    • Causality Insight: Pd(dppf)Cl₂ is chosen for its robustness and effectiveness in coupling challenging heteroaryl halides. The dppf ligand's wide bite angle is believed to facilitate the reductive elimination step. K₂CO₃ is a moderately strong base, effective for activating the boronic acid while minimizing the risk of hydrolyzing sensitive functional groups.

  • Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (1 mL) to the vial.

    • Causality Insight: A mixture of dioxane and water is a common and effective solvent system for Suzuki reactions. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[4]

  • Vial Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction temperature to 120 °C, with a ramp time of 2 minutes, and a hold time of 15-20 minutes.

    • Causality Insight: The elevated temperature accelerates the reaction, particularly the oxidative addition step. A 15-20 minute hold time is typically sufficient under microwave irradiation to achieve high conversion.[4]

  • Reaction Workup: After the reaction is complete and the vial has cooled to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 3-aryl-2-nitropyridine product.

Data and Expected Results

The following table presents representative, albeit synthesized from closely related literature precedents, results for the microwave-assisted Suzuki coupling of this compound with various arylboronic acids under the optimized conditions. Actual yields may vary depending on the specific boronic acid and reaction scale.

EntryArylboronic AcidProductTime (min)Temperature (°C)Yield (%)
1Phenylboronic acid2-Nitro-3-phenylpyridine1512085
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-2-nitropyridine1512088
34-Chlorophenylboronic acid3-(4-Chlorophenyl)-2-nitropyridine2012078
43-Nitrophenylboronic acid2-Nitro-3-(3-nitrophenyl)pyridine2012075
52-Methylphenylboronic acid3-(2-Methylphenyl)-2-nitropyridine2012070
6Thiophene-2-boronic acid2-Nitro-3-(thiophen-2-yl)pyridine1512082

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure proper handling and storage of the palladium catalyst. Consider using a fresh batch.
Inefficient oxidative additionIncrease the reaction temperature in 10 °C increments (up to 150 °C) or prolong the reaction time. Consider a more electron-rich ligand if the problem persists.
Poor quality of boronic acidUse fresh boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester).
Significant Protodeboronation Presence of excess water or overly basic conditionsEnsure the use of anhydrous solvents. Consider a milder base such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas the solvent mixture before adding it to the reaction vial. Maintain an inert atmosphere if possible, although many microwave protocols are robust enough to be run without this precaution.
Decomposition of Starting Material Reaction temperature is too highDecrease the reaction temperature in 10 °C increments.

Conclusion

The microwave-assisted Suzuki-Miyaura coupling provides a rapid and efficient method for the synthesis of 3-aryl-2-nitropyridines from this compound. By leveraging the advantages of microwave heating, the challenges associated with this electron-deficient and sterically hindered substrate can be effectively overcome. The protocol detailed herein offers a reliable and scalable starting point for researchers in medicinal chemistry and materials science, enabling the facile generation of a diverse range of valuable biaryl compounds. Careful consideration of the catalyst system, base, and reaction parameters, as guided by the mechanistic principles outlined, will ensure successful and reproducible outcomes.

References

Application Note: Strategic Ligand Selection for a High-Efficiency Buchwald-Hartwig Amination of 3-Iodo-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of 3-amino-2-nitropyridine scaffolds is a critical step in the development of novel therapeutics and functional materials. The Buchwald-Hartwig amination stands as a premier method for forging the crucial C-N bond. However, the unique electronic properties of 3-iodo-2-nitropyridine—a highly electron-deficient heteroaryl halide—present significant challenges to achieving high reaction efficiency. This guide provides a deep dive into the strategic selection of phosphine ligands to overcome these hurdles, offering a detailed rationale, comparative data, and a robust experimental protocol for researchers in organic synthesis and drug discovery.

Introduction: The Challenge of Aminating an Electron-Deficient Heterocycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. Its broad functional group tolerance and applicability to a wide range of substrates have made it an indispensable tool. However, the success of this reaction is profoundly dependent on the choice of ligand, which governs the stability and reactivity of the palladium catalyst throughout the catalytic cycle.

The substrate, this compound, presents a distinct set of challenges:

  • Electron-Deficient Ring System: The potent electron-withdrawing nitro group significantly deactivates the pyridine ring, making the crucial oxidative addition step of the aryl halide to the Pd(0) center more facile, but potentially impacting the subsequent reductive elimination.

  • Potential for Catalyst Inhibition: The nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group can act as competing coordination sites for the palladium catalyst, leading to catalyst deactivation.

  • Steric Considerations: The proximity of the nitro group to the site of C-N bond formation can introduce steric hindrance that must be accommodated by the catalyst system.

A judicious choice of ligand is therefore paramount to navigate these challenges and ensure a high-yielding transformation.

The Cornerstone of Success: Rationale for Ligand Selection

The ideal ligand for the amination of this compound must possess specific steric and electronic properties to facilitate the key steps of the catalytic cycle.

The Role of Steric Bulk

Bulky phosphine ligands are essential for promoting the desired catalytic turnover. Large, sterically demanding ligands, such as the biarylphosphines (e.g., RuPhos, BrettPhos) or those with a large bite angle (e.g., Xantphos), favor the formation of monoligated, coordinatively unsaturated Pd(0) species. These species are highly reactive towards oxidative addition. Furthermore, steric bulk accelerates the final C-N bond-forming reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

The Influence of Electronic Properties

Electron-rich phosphine ligands enhance the electron density at the palladium center. This increased electron density facilitates the oxidative addition of the aryl iodide and promotes the reductive elimination of the product. The electron-donating character of the ligand is crucial to counterbalance the electron-deficient nature of the this compound substrate.

Comparative Analysis of High-Performance Ligands

Several classes of phosphine ligands have demonstrated efficacy in the Buchwald-Hartwig amination of challenging heteroaryl halides. Below is a comparative overview of recommended ligands for the amination of this compound, based on their established performance with similar electron-deficient systems.

Ligand ClassExample LigandsKey CharacteristicsExpected Performance with this compound
Biaryl (Buchwald) Phosphines RuPhos, BrettPhos- Sterically bulky and highly electron-donating.- Promote fast reaction rates and are effective at low catalyst loadings.Excellent: RuPhos is generally superior for secondary amines, while BrettPhos often provides higher selectivity for the monoarylation of primary amines.
Ferrocenyl Phosphines Josiphos (e.g., CyPF-tBu)- Bidentate ligands with a rigid ferrocene backbone.- High activity for coupling primary amines and amides with heteroaryl chlorides.Very Good: These ligands are known for their robustness and high turnover numbers, making them a strong choice for this transformation.
Xanthene-Based Diphosphines Xantphos- Bidentate ligand with a large, flexible bite angle.- Promotes reductive elimination and prevents catalyst decomposition.Good to Very Good: Xantphos is a versatile and reliable ligand, particularly effective for coupling with a range of amines, including heterocyclic ones.

Visualizing the Catalytic Pathway

The efficiency of the selected ligand directly impacts each stage of the Buchwald-Hartwig catalytic cycle.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I (this compound) pd_complex Ar-Pd(II)-I(L) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR'R'' pd_amine_complex [Ar-Pd(II)(L)(HNR'R'')]⁺I⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation amido_complex Ar-Pd(II)-NR'R''(L) deprotonation->amido_complex amido_complex:s->pd0:w Catalyst Regeneration reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product catalyst_regeneration Catalyst Regeneration

Figure 1: The Buchwald-Hartwig Catalytic Cycle.

Experimental Protocol: Ligand Screening Workflow

A systematic approach to ligand screening is crucial for identifying the optimal conditions for your specific amine coupling partner.

Ligand_Screening_Workflow start Start: Define Reaction (this compound + Amine) setup Prepare Parallel Reactions (Inert Atmosphere) start->setup ligands Dose Ligands (RuPhos, BrettPhos, Xantphos, etc.) setup->ligands reagents Add Pd Precursor, Base, Substrate, and Amine ligands->reagents reaction Heat and Stir at Constant Temperature reagents->reaction monitoring Monitor Progress by TLC or LC-MS reaction->monitoring analysis Analyze Yield and Purity (e.g., NMR, LC-MS) monitoring->analysis end End: Identify Optimal Ligand analysis->end

Application Notes: 3-Iodo-2-nitropyridine as a Versatile Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. Within this field, the 2-aminopyridine scaffold has emerged as a "privileged" structure, capable of forming key hydrogen bond interactions within the ATP-binding site of many kinases. This document provides a detailed guide for researchers on the strategic application of 3-iodo-2-nitropyridine , a highly versatile and reactive intermediate, for the efficient synthesis of diverse libraries of potential kinase inhibitors. We will explore its reactivity, provide detailed protocols for key cross-coupling reactions, and present a case study illustrating its practical application.

Introduction: The Strategic Value of this compound

The pursuit of novel kinase inhibitors often requires the rapid assembly of diverse chemical scaffolds around a core binding motif. The 2-aminopyridine core is central to this effort, as seen in numerous FDA-approved drugs. The challenge lies in efficiently and selectively functionalizing the pyridine ring to explore the chemical space and optimize for potency, selectivity, and pharmacokinetic properties.

This compound (CAS 54231-34-4) is an ideal starting material for this purpose due to two key structural features[1][2][3]:

  • The Iodine Atom (C3 position): This serves as an excellent handle for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of aryl, heteroaryl, alkynyl, and amino substituents with high efficiency and functional group tolerance[4][5][6].

  • The Ortho-Nitro Group (C2 position): The strongly electron-withdrawing nature of the nitro group activates the pyridine ring. More importantly, it serves as a robust precursor to the critical 2-amino group. The reduction of the nitro group is typically a high-yielding and clean transformation, performed in the final steps of a synthetic sequence.

This dual functionality allows for a modular and convergent synthetic strategy: first, build molecular complexity at the C3 position via cross-coupling, and then unmask the key 2-amino "hinge-binding" group.

Core Synthetic Applications & Protocols

The utility of this compound is best demonstrated through its application in the three most powerful C-C and C-N bond-forming reactions in modern medicinal chemistry.

Suzuki-Miyaura Coupling: Introduction of Aryl & Heteroaryl Groups

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for installing biaryl motifs, which are common in Type I and Type II kinase inhibitors[7]. The reaction couples the iodo-pyridine with a boronic acid or ester.

Suzuki_Coupling

Detailed Protocol: Synthesis of 3-(4-methoxyphenyl)-2-nitropyridine

  • Rationale: This protocol provides a general set of conditions that are effective for coupling electron-rich arylboronic acids. The aqueous base and solvent system is common and robust.

  • Materials:

    • This compound (1.0 eq, 250 mg)

    • 4-Methoxyphenylboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane and Water (4:1 mixture)

  • Procedure:

    • To a microwave vial or round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and K₂CO₃.

    • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

    • Add the Pd(PPh₃)₄ catalyst.

    • Add the degassed dioxane/water solvent mixture.

    • Seal the vessel and heat the reaction to 85-100 °C for 8-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired product.

Sonogashira Coupling: Introduction of Alkynyl Scaffolds

The Sonogashira coupling introduces a rigid alkynyl linker, which can be used to probe deeper pockets within the kinase active site or serve as a handle for further functionalization (e.g., click chemistry, reduction).[6][8]

Sonogashira_Coupling

Detailed Protocol: Synthesis of 2-nitro-3-(phenylethynyl)pyridine

  • Rationale: This classic Sonogashira protocol uses a copper(I) co-catalyst, which is highly effective for coupling aryl iodides. Triethylamine (Et₃N) serves as both the base and a solvent.

  • Materials:

    • This compound (1.0 eq, 250 mg)

    • Phenylacetylene (1.1 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Copper(I) Iodide (CuI) (0.03 eq)

    • Triethylamine (Et₃N) and Tetrahydrofuran (THF) (2:1 mixture)

  • Procedure:

    • To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed THF/Et₃N solvent mixture via syringe.

    • Add phenylacetylene dropwise at room temperature.

    • Stir the reaction at room temperature for 16 hours or until completion is confirmed by TLC/LC-MS. For less reactive partners, gentle heating (40-50 °C) may be required.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired alkynylated pyridine.

Buchwald-Hartwig Amination: Introduction of Amino Groups

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the installation of primary or secondary amines at the C3 position[4][9][10]. This is particularly useful for creating scaffolds that can interact with the solvent-exposed region of the kinase active site.

Detailed Protocol: Synthesis of N-benzyl-2-nitropyridin-3-amine

  • Rationale: This protocol uses a palladium pre-catalyst and a specialized phosphine ligand, which are often required for efficient C-N coupling. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation.

  • Materials:

    • This compound (1.0 eq, 250 mg)

    • Benzylamine (1.2 eq)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

    • Xantphos (Bis(diphenylphosphino)xanthene) (0.04 eq)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

    • Toluene (anhydrous)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add NaOt-Bu, Pd₂(dba)₃, and Xantphos to a dry Schlenk flask.

    • Add this compound and anhydrous toluene.

    • Add benzylamine via syringe.

    • Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by LC-MS.

    • Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography to obtain the desired N-arylated product.

Case Study: Multi-Step Synthesis of a 2-Aminopyridine Kinase Inhibitor Scaffold

This section outlines a representative synthetic sequence starting from this compound to generate a core scaffold found in many kinase inhibitors, such as those targeting CSF1R[11].

Synthesis_Workflow

Step 1: Suzuki Coupling (as per Protocol 2.1) The first step involves installing the desired aryl group at the C3 position. For this case study, we will couple this compound with pyrazole-4-boronic acid, a common fragment in kinase inhibitors.

Step 2: Reduction of the Nitro Group to Form the Hinge-Binder This is the crucial final step to unmask the 2-amino group.

Protocol: Reduction using Iron in Ammonium Chloride

  • Rationale: This method is often preferred in laboratory settings as it avoids the need for high-pressure hydrogenation equipment and is tolerant of many functional groups.

  • Materials:

    • 3-(Pyrazol-4-yl)-2-nitropyridine (1.0 eq)

    • Iron powder (Fe) (5.0 eq)

    • Ammonium chloride (NH₄Cl) (4.0 eq)

    • Ethanol and Water (3:1 mixture)

  • Procedure:

    • To a round-bottom flask, add the 3-(pyrazol-4-yl)-2-nitropyridine, iron powder, and ammonium chloride.

    • Add the ethanol/water solvent mixture.

    • Heat the reaction to reflux (approx. 80-90 °C) for 2-4 hours. The reaction is often accompanied by a color change from yellow to colorless.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the iron salts. Wash the pad thoroughly with methanol or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield the final 3-(Pyrazol-4-yl)pyridin-2-amine product.

Summary of Reaction Conditions

The following table summarizes typical conditions for the key transformations discussed. Researchers should note that optimization of catalyst, ligand, base, and solvent is often necessary for novel or challenging substrates.

ReactionCatalyst SystemBaseSolventTemp (°C)Typical Yields
Suzuki-Miyaura Pd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃, Cs₂CO₃Dioxane/H₂O, DME80-11060-95%
Sonogashira Pd(PPh₃)₄ / CuIEt₃N, DIPEATHF, DMF25-6070-98%
Buchwald-Hartwig Pd₂(dba)₃ / XantphosNaOt-Bu, K₃PO₄Toluene, Dioxane90-12050-85%
Nitro Reduction Fe / NH₄Cl or H₂ / Pd-CN/AEtOH/H₂O or MeOH25-8085-99%

Conclusion

This compound is a commercially available and highly effective building block for the synthesis of 2-aminopyridine-based kinase inhibitors. Its distinct reactivity at the C2 and C3 positions enables a robust and modular synthetic strategy. By leveraging modern cross-coupling chemistry to build molecular complexity before a final, high-yielding reduction step, research chemists can rapidly access diverse libraries of novel compounds for screening and lead optimization in drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for 3-Iodo-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable troubleshooting advice for the Suzuki-Miyaura cross-coupling of 3-iodo-2-nitropyridine. The electron-deficient nature of this substrate presents unique challenges, and this document will help you navigate them to achieve optimal reaction outcomes.

Troubleshooting Guide: A Root Cause Analysis Approach

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly diagnose and resolve common problems.

Question 1: My reaction is suffering from very low yield or has stalled. What are the most common initial checks I should perform?

Answer: Low yields with an electron-deficient substrate like this compound can often be traced back to several critical factors. The nitro group and the pyridine nitrogen make the system prone to specific side reactions and catalyst inhibition. Here is a systematic checklist:

  • Inert Atmosphere Integrity: This is the single most critical parameter. The active Pd(0) catalyst is highly sensitive to oxygen.[1][2] Inadequate degassing allows oxygen to oxidize the catalyst and promote the homocoupling of your boronic acid reagent, consuming it and reducing your yield.[1][3]

    • Actionable Advice: Do not just purge the reaction headspace. Rigorously degas your solvent(s) by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or, for best results, perform a minimum of three freeze-pump-thaw cycles.[2][4]

  • Catalyst and Ligand Integrity: The choice and state of your catalyst system are paramount.

    • Catalyst Activity: Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) require in situ reduction to the active Pd(0) state.[3] If this reduction is inefficient, the catalytic cycle will not initiate properly. Ensure your catalyst has been stored correctly and is not visibly degraded. For challenging couplings, using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, highly active Buchwald-type precatalyst (e.g., XPhos Pd G3) can be more reliable.[5][6]

    • Ligand Selection & Oxidation: The strong electron-withdrawing nature of the 2-nitro-3-pyridyl system makes the oxidative addition step relatively facile.[7] However, subsequent steps can be challenging. Standard ligands like triphenylphosphine (PPh₃) may be insufficient.[8] Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2][9] These ligands stabilize the palladium center and promote the reductive elimination step. Crucially, phosphine ligands are prone to oxidation, so handle them under an inert atmosphere.

  • Base Selection and Purity: The base plays a multifaceted role: it activates the boronic acid for transmetalation but can also promote side reactions if chosen incorrectly.[9][10][11]

    • Actionable Advice: For sensitive substrates, an overly strong base like NaOH or KOtBu can accelerate the decomposition of your boronic acid (protodeboronation) or the dehalogenation of your starting material.[5][12] A moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often a superior choice, providing a good balance of reactivity and minimizing side reactions.[2][5] Ensure the base is a fine, dry powder to maximize its surface area and reactivity.

  • Boronic Acid/Ester Quality: The stability of your boron reagent is a frequent failure point.

    • Protodeboronation: Boronic acids, especially electron-deficient or heteroaromatic ones, are susceptible to protodeboronation, where the C-B bond is cleaved by water or other protic sources, replacing it with a C-H bond.[1][13] This side reaction is often accelerated by high temperatures and certain bases.[13]

    • Actionable Advice: Use fresh, high-purity boronic acid. If protodeboronation is a persistent issue, switch to a more stable boronate ester, such as a pinacol ester.[14] While less reactive, they are significantly more stable and can release the boronic acid slowly in situ, minimizing its concentration and the rate of decomposition.[14]

Question 2: I am observing a significant amount of a byproduct that corresponds to the dehalogenated starting material (2-nitropyridine). How can I prevent this?

Answer: Hydrodehalogenation is a well-known side reaction in palladium-catalyzed couplings, particularly with electron-deficient N-heterocyclic halides like this compound.[12] The mechanism often involves the formation of a palladium-hydride (Pd-H) species which then reductively eliminates with the aryl group.[12]

Here’s how to mitigate it:

  • Choice of Base: Some bases are more prone to generating Pd-H species. Avoid using alkoxide bases if possible. Inorganic bases like K₃PO₄, Cs₂CO₃, or even K₂CO₃ are generally safer options.

  • Solvent Purity: Alcohols or trace water can be sources of hydride. While many Suzuki reactions tolerate or even require some water, using rigorously dried and degassed non-protic solvents (e.g., dioxane, toluene, DMF) is a good starting point for troubleshooting.

  • Protecting Groups: For N-H containing heterocycles, deprotonation by the base can increase the ring's electron density and sometimes influence side reactions. While this compound does not have an N-H, this is a key strategy for other problematic heterocycles like pyrroles or indoles, where N-protection can suppress dehalogenation.[12][15]

  • Reactivity of Halide: The propensity for dehalogenation often follows the reactivity of the halide: I > Br > Cl.[12][16] While you are starting with the highly reactive iodide, which is excellent for oxidative addition, it is also the most susceptible to this side reaction. If dehalogenation is intractable, consider switching to the corresponding 3-bromo-2-nitropyridine, which may require more forcing conditions (higher temperature, more active catalyst) but can be less prone to dehalogenation.[16]

Question 3: My TLC/LC-MS shows significant formation of a biaryl product derived from my boronic acid (homocoupling). What is the cause and solution?

Answer: Homocoupling of the boronic acid is a classic side reaction that points to two primary culprits:

  • Presence of Oxygen: This is the most common cause. Oxygen can facilitate the oxidative coupling of two boronic acid molecules, catalyzed by palladium.[1][3]

    • Solution: As stated in Q1, rigorous degassing of your solvent and maintaining a strict inert atmosphere throughout the reaction setup and duration is non-negotiable.

  • Use of Pd(II) Precatalysts: When you use a Pd(II) source like Pd(OAc)₂, the catalyst must be reduced to the active Pd(0) state. One pathway for this reduction is the homocoupling of two boronic acid molecules, which reduces Pd(II) to Pd(0) in the process.[3] While this initiates the primary catalytic cycle, it consumes your nucleophile and generates impurities.

    • Solution: Use a Pd(0) source like Pd(PPh₃)₄ directly, or use a modern precatalyst system (e.g., Buchwald precatalysts) that is designed for clean and efficient generation of the active L-Pd(0) species.[5] Alternatively, adding a sacrificial reductant like a small amount of a phosphine ligand can help reduce the Pd(II) without relying on homocoupling.[6]

Frequently Asked Questions (FAQs)

Q1: What is the ideal catalyst and ligand system for coupling an electron-deficient substrate like this compound?

For challenging substrates, you need a highly active and robust catalyst system. Standard catalysts like Pd(PPh₃)₄ may work but often require higher temperatures and can give variable results. For consistent, high-yielding reactions, we recommend a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically hindered, electron-rich phosphine ligand.

Catalyst/Ligand SystemKey Advantages & Considerations
Pd₂(dba)₃ + SPhos/XPhos Recommended Starting Point. Buchwald ligands are highly electron-donating and sterically bulky, which accelerates both oxidative addition and reductive elimination, leading to higher turnover numbers and efficiency for challenging substrates.[2][5]
PdCl₂(dppf) A common, robust, and air-stable precatalyst. It can be very effective but may require higher temperatures compared to Buchwald systems.[2]
Pd(PPh₃)₄ A classic Pd(0) catalyst. It can be effective but is less active than modern systems and may require higher catalyst loading and temperatures. Its performance can be substrate-dependent.[13][17]

Q2: Should I use a boronic acid or a boronate ester (e.g., pinacol ester)?

This choice involves a trade-off between reactivity and stability.[14]

  • Boronic Acids: Generally more reactive and can lead to faster reaction times.[7][14] However, they are more prone to decomposition via pathways like protodeboronation, especially with electron-deficient partners.[14][18]

  • Boronate Esters (Pinacol, MIDA): Significantly more stable to storage and less susceptible to premature decomposition in the reaction mixture.[14][18] While they are less reactive, this can be an advantage as they serve as a slow-release source of the boronic acid, keeping its ambient concentration low and minimizing side reactions.[1]

Recommendation: For initial attempts, a high-purity boronic acid is acceptable. If you face issues with low yield due to suspected protodeboronation, switching to the corresponding pinacol boronate ester is a highly recommended troubleshooting step.

Q3: What is the role of water, and what is the best base and solvent combination?

The base and solvent are intricately linked and crucial for success.

  • Role of Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate 'ate' complex, which is the active species in the transmetalation step.[9][10][11][19]

  • Role of Water: In many Suzuki couplings, a small amount of water is beneficial or even necessary. It can help solubilize the inorganic base and facilitate the formation of the active boronate species.[9] However, too much water can promote protodeboronation.[12]

  • Recommended Combination: A polar aprotic solvent system is generally preferred.

    • Starting Point: Dioxane / H₂O (e.g., 4:1 or 5:1 ratio) with K₃PO₄ (2-3 equivalents) is an excellent and robust starting point for this type of substrate.[20][21]

    • Alternative Solvents: Toluene, THF, or DMF can also be effective.[4][9][22] The optimal choice is often substrate-dependent and may require screening.

Visualizing the Process

To better understand the reaction and potential failure points, refer to the diagrams below.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd(0)L_n Active Catalyst Pd(0)L_n Ar-Pd(II)-X Oxidative Addition Intermediate Pd(0)L_n->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-OR Base Activation Intermediate Ar-Pd(II)-X->Ar-Pd(II)-OR Ligand Exchange Ar-Pd(II)-Ar' Transmetalation Intermediate Ar-Pd(II)-OR->Ar-Pd(II)-Ar' Transmetalation Ar-Pd(II)-Ar'->Pd(0)L_n Reductive Elimination Ar-Ar' Product (Ar-Ar') Ar-Pd(II)-Ar'->Ar-Ar' Ar-X This compound (Ar-X) Ar-X->Ar-Pd(II)-X Ar'-B(OR)2 Boronic Acid/Ester (Ar'-B(OR)2) Ar'-B(OR)2->Ar-Pd(II)-Ar' Base Base (e.g., K3PO4) Base->Ar-Pd(II)-OR

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield or No Reaction check_inert Is the inert atmosphere rigorously maintained? start->check_inert improve_inert Action: Improve degassing (Freeze-Pump-Thaw) and ensure positive Ar/N2 pressure. check_inert->improve_inert No check_reagents Are all reagents (halide, boron reagent, base, solvent) fresh, pure, and dry? check_inert->check_reagents Yes improve_inert->check_reagents replace_reagents Action: Use fresh, high-purity reagents. Consider switching to a boronate ester for stability. check_reagents->replace_reagents No check_catalyst Is the catalyst/ligand system appropriate and active? check_reagents->check_catalyst Yes replace_reagents->check_catalyst optimize_catalyst Action: Switch to a more active system (e.g., Pd2(dba)3/SPhos). Increase catalyst loading. check_catalyst->optimize_catalyst No check_conditions Are the base, solvent, and temperature optimized? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions Action: Screen bases (K3PO4, Cs2CO3) and solvents (Dioxane, Toluene). Cautiously increase temp. check_conditions->optimize_conditions No success Reaction Optimized check_conditions->success Yes optimize_conditions->success

Caption: A logical workflow for troubleshooting failed reactions.

Experimental Protocols

Protocol 1: General Starting Conditions

This protocol provides a robust starting point for your optimization efforts.

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).[21]

  • Inerting: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O 4:1, to make a ~0.1 M solution based on the halide) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting halide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[23]

Protocol 2: Optimized Conditions for a Challenging Coupling

This protocol incorporates best practices for minimizing side reactions and maximizing yield.

  • Reagent Preparation: Use a fresh bottle of a Buchwald precatalyst (e.g., XPhos Pd G3, 2 mol%). Use an arylboronic pinacol ester (1.3 equiv) instead of the boronic acid to minimize protodeboronation. Use finely powdered, anhydrous Cs₂CO₃ (2.5 equiv) as the base.

  • Reaction Setup: Add the this compound (1.0 equiv), boronic ester, and base to an oven-dried Schlenk flask equipped with a reflux condenser.

  • Inerting: Subject the sealed flask to three freeze-pump-thaw cycles to rigorously remove all dissolved oxygen. After the final cycle, backfill with argon.

  • Catalyst & Solvent Addition: Add the precatalyst under a positive flow of argon. Then, add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture to 100-110 °C and stir vigorously. The absence of water with a base like Cs₂CO₃ in toluene can sometimes suppress dehalogenation pathways.

  • Monitoring & Work-up: Proceed as described in Protocol 1. The use of a boronate ester may result in a cleaner crude product, simplifying purification.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 3-Iodo-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination. As Senior Application Scientists, we have compiled this guide to address the specific challenges and questions that arise when using 3-iodo-2-nitropyridine as a substrate. This electron-deficient heteroaryl halide is a valuable building block but requires careful consideration of reaction parameters to achieve high yields and purity.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to guide your research.

Troubleshooting Guide

This section is designed to help you diagnose and solve common problems encountered during the amination of this compound.

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

Answer:

Low or no conversion is the most common issue and can typically be traced back to the catalyst system, reaction conditions, or reagent quality. The unique electronic properties of this compound—specifically the strong electron-withdrawing nitro group and the coordinating pyridine nitrogen—make the reaction sensitive to several factors.

Potential Cause 1: Inactive Catalyst System The formation of the active Pd(0) species and its stability throughout the catalytic cycle are paramount.[2][3]

  • Insight & Explanation: While a Pd(II) source like Pd(OAc)₂ can be used, its reduction to the active Pd(0) state can be unreliable.[4] Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are designed to generate the active LPd(0) species cleanly and efficiently upon exposure to a base, leading to more reproducible results.[2] The choice of ligand is also critical; bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential. These ligands promote both the oxidative addition and the crucial reductive elimination step while stabilizing the palladium center.[5][6]

  • Solution:

    • Switch to a Precatalyst: Use a commercially available palladacycle precatalyst like XPhos Pd G3 or RuPhos Pd G4 at a loading of 1-3 mol%.

    • Ensure Ligand Integrity: Phosphine ligands are often air-sensitive. Use fresh, high-purity ligands and handle them under an inert atmosphere.

    • Maintain Stoichiometry: Ensure the correct palladium-to-ligand ratio, which is typically 1:1 to 1:1.5 for precatalysts.

Potential Cause 2: Incorrect Base Selection or Activity The base plays a crucial role in deprotonating the amine nucleophile to form the active amido species.[6][7]

  • Insight & Explanation: A base that is too weak will not deprotonate the amine efficiently, stalling the catalytic cycle. A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice for its high basicity (pKaH ≈ 19) and steric bulk, which prevents it from acting as a competing nucleophile.[2] The physical form and purity of the base are critical; old or clumped NaOt-Bu may have reduced activity due to hydration or carbonate formation.

  • Solution:

    • Use a Strong Base: Employ NaOt-Bu or another strong base like lithium bis(trimethylsilyl)amide (LHMDS).

    • Verify Base Quality: Use a fresh bottle of base from a reputable supplier. Ensure it is a fine, free-flowing powder.

    • Optimize Stoichiometry: Use 1.2–2.0 equivalents of the base relative to the limiting reagent.

Potential Cause 3: Sub-optimal Reaction Conditions (Solvent & Temperature) The reaction environment dictates the solubility of reagents and the stability of catalytic intermediates.

  • Insight & Explanation: Buchwald-Hartwig aminations are notoriously sensitive to oxygen and water, which can oxidize the phosphine ligand and deactivate the palladium catalyst. Solvents must be anhydrous and thoroughly deoxygenated. Aprotic solvents like toluene, 1,4-dioxane, or CPME are standard choices.[8] The temperature must be high enough to promote the reaction but not so high that it causes catalyst decomposition or side reactions.[9]

  • Solution:

    • Use Anhydrous, Degassed Solvents: Use solvent from a purification system or a freshly opened bottle of anhydrous solvent. Degas the solvent by sparging with argon or nitrogen for 20-30 minutes before use.

    • Maintain Inert Atmosphere: Assemble the reaction under a strict inert atmosphere (glovebox or Schlenk line).

    • Optimize Temperature: Start with a reaction temperature of 100-110 °C. If decomposition is observed (e.g., formation of palladium black), the temperature may need to be lowered.

Question 2: I am forming my product, but I also see significant side products, especially hydrodehalogenation (loss of iodine). How can I suppress this?

Answer:

The formation of 2-nitropyridine (from hydrodehalogenation) is a common side reaction that competes with the desired C-N bond formation.

  • Insight & Explanation: Hydrodehalogenation can occur via several pathways, but a primary route involves β-hydride elimination from a palladium-amido intermediate, which can occur if the amine has β-hydrogens.[10][11] This forms a Pd-H species that can then reductively eliminate with the aryl halide to form the dehalogenated arene. The electron-deficient nature of the this compound ring can make it particularly susceptible to such processes.

  • Solution:

    • Select a Bulky Ligand: Using sterically demanding ligands like BrettPhos or XPhos can create a crowded coordination sphere around the palladium. This steric hindrance favors the desired C-N reductive elimination over competing pathways like β-hydride elimination.[5]

    • Control Amine Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents). A large excess can sometimes promote side reactions.

    • Ensure Anhydrous Conditions: Trace water can be a source of protons that contributes to hydrodehalogenation pathways.

    • Consider an Alternative Base: In some cases, switching to a different strong base like potassium tert-butoxide (KOt-Bu) or LHMDS can alter the reaction kinetics and reduce side product formation.

Troubleshooting Flowchart

Here is a visual guide to help diagnose and resolve low-yield issues.

TroubleshootingFlowchart Start Low Yield or No Reaction CheckCatalyst 1. Evaluate Catalyst System Start->CheckCatalyst CheckConditions 2. Verify Reaction Conditions Start->CheckConditions CheckReagents 3. Assess Reagent Quality Start->CheckReagents Sol_Precatalyst Use a G3/G4 Precatalyst (e.g., XPhos Pd G3) CheckCatalyst->Sol_Precatalyst  Inactive Pd(0) Source? Sol_Ligand Use a Bulky, Electron-Rich Biarylphosphine Ligand CheckCatalyst->Sol_Ligand  Inappropriate Ligand? Sol_Inert Ensure Strict Inert Atmosphere (Glovebox/Schlenk) CheckConditions->Sol_Inert  Air/Moisture Contamination? Sol_Solvent Use Anhydrous, Degassed Solvent (Toluene, Dioxane) CheckConditions->Sol_Solvent  Solvent Quality Poor? Sol_Temp Optimize Temperature (Start at 100-110 °C) CheckConditions->Sol_Temp  Temp Too Low/High? Sol_Base Use Fresh, High-Purity Strong Base (NaOtBu) CheckReagents->Sol_Base  Base Deactivated? Sol_Amine Check Purity of Amine and Aryl Halide CheckReagents->Sol_Amine  Starting Materials Impure?

Caption: A step-by-step flowchart for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Question 1: What is a reliable starting protocol for the amination of this compound with a typical primary amine?

Answer:

A robust starting point is crucial for success. The following protocol is a well-established baseline for coupling electron-deficient aryl halides. Optimization may still be required depending on the specific amine.

Table 1: Recommended Starting Protocol
ParameterRecommendationRationale
Palladium Source XPhos Pd G3 (or other G3/G4 precatalyst)Provides reliable and efficient generation of the active Pd(0) catalyst.[2]
Catalyst Loading 2 mol %A good starting point to ensure efficient catalysis without being wasteful. Can be lowered after optimization.
Ligand XPhos (included in the precatalyst)A bulky, electron-rich ligand proven effective for challenging substrates.[5]
Aryl Halide This compound (1.0 equiv)The limiting reagent.
Amine Primary or Secondary Amine (1.2 equiv)A slight excess ensures the aryl halide is fully consumed.
Base Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)A strong, non-nucleophilic base is essential for amine deprotonation.[7]
Solvent Anhydrous, degassed Toluene or 1,4-DioxaneAprotic, non-coordinating solvents are standard. Toluene can help precipitate iodide salts, potentially reducing inhibition.[8][12]
Concentration 0.1 M (relative to aryl halide)A standard concentration that balances reaction rate and solubility.
Temperature 100 °CA common temperature for these couplings; balances reaction rate with catalyst stability.[9]
Atmosphere Inert (Nitrogen or Argon)Essential to prevent catalyst and ligand decomposition.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS to determine completion.
Step-by-Step Experimental Procedure
  • Preparation: In a glovebox, add the XPhos Pd G3 precatalyst, NaOt-Bu, and this compound to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add the solvent (toluene) followed by the amine coupling partner via syringe.

  • Sealing and Heating: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a pre-heated oil bath or heating block at 100 °C.

  • Stirring: Stir the reaction vigorously for the specified time. Vigorous stirring is important as the base is not fully soluble.[2]

  • Monitoring: After the allotted time, cool the reaction to room temperature and check for completion using TLC or LC-MS.

  • Workup: Quench the reaction with water or saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Question 2: How do the nitro group and pyridine nitrogen in this compound specifically influence the catalytic cycle?

Answer:

The substrate's electronic and structural features directly impact key steps of the Buchwald-Hartwig catalytic cycle.

CatalyticCycle Pd0 LPd(0) OA_Complex Oxidative Addition Complex Pd0->OA_Complex Ar-I RE_Label Amido_Complex Pd(II)-Amido Complex OA_Complex->Amido_Complex OA_Label Amido_Complex->Pd0 Product Base_Label Product Ar-NR'R''

Caption: Simplified catalytic cycle highlighting substrate effects.

  • Oxidative Addition (Ar-I + Pd(0) → Ar-Pd(II)-I):

    • Influence: The strongly electron-withdrawing 2-nitro group makes the C-I bond electron-poor and highly polarized. This significantly accelerates the oxidative addition step, which is often the rate-limiting step for less activated aryl halides.[12] This is an advantage of this substrate.

  • Amine Coordination & Deprotonation:

    • Influence: The pyridine nitrogen can act as a competing ligand for the palladium center. This coordination could potentially inhibit the binding of the desired amine nucleophile or the phosphine ligand, leading to a dormant or less active catalytic species. Using a bulky ligand helps to minimize this unwanted interaction.

  • Reductive Elimination (Ar-Pd(II)-NR₂ → Ar-NR₂ + Pd(0)):

    • Influence: This is the product-forming step. For reductive elimination to occur efficiently, the aryl group needs to be sufficiently electron-rich to accept electrons from the palladium center. The powerful electron-withdrawing effect of the nitro group makes the pyridine ring electron-deficient, which can slow down this final step.[12] This kinetic bottleneck can lead to incomplete reactions or allow side reactions like hydrodehalogenation to compete. This is the primary challenge posed by this substrate.

References

Preventing dehalogenation of 3-Iodo-2-nitropyridine in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Dehalogenation of 3-Iodo-2-nitropyridine

For: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the challenging cross-coupling reactions of this compound, with a specific focus on preventing the common side reaction of dehalogenation.

Section 1: Troubleshooting Guide

Problem: Significant Formation of 2-Nitropyridine (Dehalogenated Byproduct)

The appearance of 2-nitropyridine in your reaction mixture is a clear indicator of hydrodehalogenation, a competitive side reaction that lowers the yield of your desired cross-coupled product. This [1]occurs when the aryl-palladium intermediate reacts with a hydride source instead of the intended coupling partner.

####[2]# Visualizing the Competing Pathways

G cluster_main Desired Cross-Coupling Pathway cluster_side Undesired Dehalogenation Pathway A Ar-I + Pd(0)L₂ B Ar-Pd(II)-I(L₂) (Oxidative Addition) A->B C Ar-Pd(II)-Nu(L₂) (Transmetalation) B->C [Nu] E Ar-Pd(II)-I(L₂) D Ar-Nu (Reductive Elimination) C->D F Ar-Pd(II)-H(L₂) (Hydride Formation) E->F Hydride Source (e.g., base, solvent, water) G Ar-H (Reductive Elimination) F->G

Caption: Competing catalytic cycles in palladium-catalyzed cross-coupling reactions.

Potential Cause Explanation Recommended Actions
Palladium-Hydride (Pd-H) Formation The primary culprit for dehalogenation is the formation of a Pd-H species. This [1]can arise from the reaction of the palladium complex with bases, solvents (especially alcohols), or residual water. The e[1]lectron-deficient nature of the 2-nitropyridine ring makes the corresponding aryl-palladium intermediate more susceptible to this pathway.L[1]igand Screening: Switch to bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These[1][3] ligands can accelerate the rate of reductive elimination in the desired coupling pathway, outcompeting the dehalogenation. Base Optimization: Avoid strong alkoxide bases if possible. Weake[1]r inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often better choices. The b[1]ase can be a direct source of hydrides, so a milder, less reactive base is preferable.
Sub-optimal Solvent Choice Protic solvents, such as alcohols, can be a direct source of hydrides. Some [1]aprotic solvents like DMF can also promote dehalogenation under basic conditions.S[4][5]olvent Change: Utilize aprotic solvents like dioxane, THF, or toluene. If a [1][5]mixed solvent system is necessary, minimize the concentration of any protic component. Ensur[1]e all solvents are anhydrous and rigorously degassed to remove water and oxygen.
[6]High Reaction TemperatureElevated temperatures can increase the rate of decomposition of the catalyst and starting materials, potentially leading to the formation of hydride sources.T[6]emperature Optimization: Attempt the reaction at a lower temperature. While this may slow down the desired reaction, it can disproportionately suppress the dehalogenation side reaction. Consi[7][8]der microwave-assisted synthesis, which can sometimes improve reaction kinetics and reduce side product formation.
[3][9]Presence of WaterAlthough sometimes a necessary component of the reaction (e.g., in Suzuki couplings), excessive water can serve as a proton source, contributing to the dehalogenation pathway.C[1]ontrol Water Content: Use anhydrous solvents and reagents. If water is required for the reaction, its amount should be carefully controlled and optimized.
Slow Transmetalation or Reductive Elimination If the desired transmetalation or reductive elimination steps are slow, the aryl-palladium intermediate has a longer lifetime, increasing the probability of reacting with a hydride source.Use a More Active Catalyst: Consider pre-catalysts that readily form the active Pd(0) species. [10]Choice of Coupling Partner: Ensure the purity and reactivity of your coupling partner (e.g., boronic acid or ester).

--[1]-

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is this compound so prone to dehalogenation?

A1: The susceptibility of this compound to dehalogenation is primarily due to two factors:

  • Halogen Reactivity: The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl. As an[1] aryl iodide, it is inherently more prone to this side reaction.

  • Electron-Deficient Ring System: The presence of the electron-withdrawing nitro group and the pyridine nitrogen makes the aromatic ring electron-deficient. This [1]electronic property can influence the stability of the aryl-palladium intermediate and its reactivity towards hydride sources.

Q2: I'm performing a Suzuki-Miyaura coupling. How can I best set up my reaction to avoid dehalogenation?

A2: For a Suzuki-Miyaura coupling of this compound, a systematic approach to your reaction setup is crucial.

G Start Start: this compound + Boronic Acid Setup Initial Setup: - Pd₂(dba)₃ / SPhos - K₃PO₄ - Toluene/Water - 80-100 °C Start->Setup Monitor Monitor by LC-MS Setup->Monitor Check Dehalogenation > 5%? Monitor->Check Optimize Optimization Strategy Check->Optimize Yes Success Successful Coupling Check->Success No Ligand Ligand Screen: Try XPhos or NHC ligand Optimize->Ligand Base Base Screen: Try K₂CO₃ or Cs₂CO₃ Optimize->Base Temp Lower Temperature: Try 60-80 °C Optimize->Temp Ligand->Monitor Base->Monitor Temp->Monitor

Caption: A systematic workflow for troubleshooting dehalogenation in Suzuki-Miyaura coupling.

Q3: Can the choice of palladium pre-catalyst make a difference?

A3: Yes, the choice of pre-catalyst is important. Using well-defined Pd(0) pre-catalysts can ensure efficient generation of the active catalytic species. If yo[10]u are using a Pd(II) source like Pd(OAc)₂, ensure that the conditions are suitable for its reduction to Pd(0), which is the active form in the catalytic cycle. Ineff[2]icient pre-catalyst activation can lead to sluggish reactions and more side products.

Q4[6]: I'm performing a Buchwald-Hartwig amination. Are there specific considerations for this reaction?

A4: The Buchwald-Hartwig amination also involves a palladium catalytic cycle and is susceptible to dehalogenation. The g[11]eneral principles of using bulky, electron-rich ligands and carefully selecting the base and solvent apply here as well. Given[12][13] that strong bases are often required, it is especially important to screen different bases to find one that promotes the C-N bond formation without causing excessive dehalogenation.

Q5: What if I've tried optimizing ligands, bases, and solvents, but dehalogenation is still a major issue?

A5: If extensive optimization of the reaction conditions for the iodide substrate is unsuccessful, consider switching to the corresponding 3-bromo-2-nitropyridine. Aryl bromides are generally less prone to dehalogenation than aryl iodides. While[1][14] the reactivity of the bromide in the desired cross-coupling reaction may be lower, requiring slightly harsher conditions or a more active catalyst system, this can often be a viable strategy to circumvent the dehalogenation problem.

Section 3: Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is a starting point and may require further optimization for your specific substrate.

  • Reaction Setup: To a dry Schlenk flask or vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (to make the solution ~0.1-0.2 M in the limiting reagent) and a small amount of water (e.g., a 10:1 toluene:water ratio).

  • Degassing: Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of 2-nitropyridine.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 3-Iodo-2-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-iodo-2-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in cross-coupling reactions. This compound is a valuable intermediate due to its dual functionality: the reactive iodine at the 3-position is an excellent partner in transition-metal-catalyzed reactions, while the nitro group at the 2-position can be further modified.[1][2] However, the unique electronic properties of this substrate can present challenges.

This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues, particularly low conversion rates, and optimize your reaction outcomes.

Part 1: Troubleshooting Guide

This section addresses specific experimental problems. Each entry details the issue, probable causes, and a systematic approach to resolution.

Q1: My reaction shows low to no conversion of my this compound starting material. Where should I begin troubleshooting?

A1: Low or no conversion is the most common issue and typically points to a fundamental problem with one of three areas: catalyst integrity, reaction conditions, or reagent quality. A systematic check is the most efficient way to identify the culprit.

Causality: The catalytic cycle in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) relies on an active Pd(0) species.[3][4] This species is highly sensitive to oxygen and other impurities, which can inhibit the cycle at the outset. Similarly, suboptimal conditions (temperature, solvent, base) can prevent key steps like oxidative addition or reductive elimination from occurring efficiently.

Troubleshooting Workflow:

  • Assess Catalyst Activity: The palladium catalyst is the heart of the reaction.

    • Palladium(0) Decomposition: The active Pd(0) catalyst can be sensitive to air and may decompose into inactive palladium black.[5][6] If you see a black precipitate, your catalyst has likely crashed out of the catalytic cycle.

    • Precatalyst Activation: If using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) form.[5][7] If this reduction fails, the catalytic cycle never begins. Consider using a fresh, high-quality precatalyst or an air-stable variant like a palladacycle.[3]

  • Verify Reagent Purity:

    • Starting Materials: Ensure your this compound and coupling partner (e.g., boronic acid, alkyne, amine) are pure. Impurities can act as catalyst poisons.[5]

    • Solvents & Bases: Use anhydrous, degassed solvents. Water and oxygen are common culprits for failed reactions.[6][8] Amine bases should be distilled if their quality is uncertain.[5]

  • Optimize Reaction Conditions:

    • Inert Atmosphere: Oxygen is detrimental.[3][8] Ensure your reaction is rigorously run under an inert atmosphere (Argon or Nitrogen). This involves using Schlenk techniques or a glovebox and properly degassing your solvents (e.g., via freeze-pump-thaw cycles or sparging with inert gas for at least 15-30 minutes).[5][9]

    • Temperature: While aryl iodides are the most reactive halides (I > OTf > Br > Cl), some reactions may require heating to overcome activation barriers.[6][7] If running at room temperature, consider incrementally increasing the heat (e.g., to 50 °C, then 80 °C). Conversely, excessive heat can cause catalyst decomposition.

Below is a visual workflow to guide your initial troubleshooting steps.

G start Low / No Conversion Observed cat_check Check Catalyst System - Pd(0) black precipitate? - Precatalyst age/quality? start->cat_check reagent_check Verify Reagent Purity - Starting materials pure? - Solvent dry & degassed? - Base quality? cat_check->reagent_check Catalyst Appears OK cat_issue Action: Use fresh catalyst. Consider air-stable precatalyst. cat_check->cat_issue Issue Found cond_check Optimize Conditions - Inert atmosphere rigorous? - Temperature optimal? - Correct base/solvent? reagent_check->cond_check Reagents are Pure reagent_issue Action: Purify starting materials. Use fresh, anhydrous, degassed solvents. reagent_check->reagent_issue Issue Found success Successful Reaction cond_check->success Conditions Optimized cond_issue Action: Improve degassing. Screen temperature and bases. cond_check->cond_issue Issue Found

Caption: Initial troubleshooting workflow for low conversion.
Q2: My main byproduct is 2-nitropyridine (hydrodehalogenation). What causes this and how can I prevent it?

A2: The formation of the hydrodehalogenated product, 2-nitropyridine, is a common side reaction that competes with the desired cross-coupling. It indicates that the C-I bond is being cleaved and replaced with a C-H bond.

Causality: This side reaction can arise from several pathways depending on the specific coupling reaction:

  • In Suzuki Couplings: Protodeboronation of the boronic acid coupling partner can generate protons that lead to the cleavage of the aryl-palladium intermediate.

  • In Buchwald-Hartwig Aminations: A competing pathway to reductive elimination is β-hydride elimination from the palladium-amido complex, which ultimately releases the dehalogenated arene.[10]

  • General: Trace amounts of water or other proton sources in the reaction mixture can intercept the Pd-aryl intermediate.

Preventative Measures:

  • Use Anhydrous Conditions: Scrupulously dry all reagents, solvents, and glassware. Use a freshly opened bottle of a high-purity solvent or distill it over a suitable drying agent.

  • Choice of Base: The base can play a crucial role. In some cases, a weaker, non-nucleophilic base might be preferable. For Suzuki reactions, switching from a carbonate base in aqueous solvent to a phosphate or fluoride base (e.g., KF) in an organic solvent like THF or toluene can sometimes mitigate this issue.[11]

  • Ligand Choice: The ligand on the palladium center influences the relative rates of reductive elimination (product formation) versus side reactions. A bulkier, more electron-donating ligand can often promote the desired reductive elimination step.

Q3: I'm performing a Sonogashira coupling and see significant formation of a byproduct I believe is the homocoupled alkyne dimer. How do I stop this?

A3: The homocoupling of terminal alkynes is known as Glaser coupling and is the most common side reaction in copper-co-catalyzed Sonogashira reactions.[5][7]

Causality: This side reaction is promoted by two factors: the copper(I) co-catalyst and the presence of oxygen. Oxygen facilitates the oxidation of Cu(I) to Cu(II), which is a key step in the Glaser coupling catalytic cycle.

Solutions:

  • Strictly Anaerobic Conditions: This is the most critical factor. Oxygen MUST be excluded. Ensure your solvent is thoroughly degassed and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[5][6]

  • Reduce Copper Catalyst Loading: While copper increases the reaction rate, using a minimal amount can help reduce the rate of homocoupling. Try reducing the CuI loading to 1-2 mol%.[5]

  • Run a Copper-Free Sonogashira: Copper-free variants of the Sonogashira reaction have been developed specifically to avoid this issue.[6][7] These reactions may require a different palladium catalyst, a specific ligand, or slightly higher temperatures to proceed efficiently, but they completely eliminate the Glaser coupling pathway.

Part 2: Frequently Asked Questions (FAQs)

This section covers broader topics and best practices for working with this compound.

Q: How should I handle and store this compound?

A: Proper handling and storage are critical for maintaining the reagent's integrity. This compound is a yellow to light brown solid.[1][2]

  • Purity: Always start with high-purity material (≥97%).[2] If in doubt, consider recrystallization.

  • Storage: Store at low temperatures (0-8°C is often recommended) and protect from light.[2][12] Exposure to heat and light can cause gradual decomposition.

  • Handling: Handle in a well-ventilated area, as iodopyridines can be toxic.[13]

Q: What are the key considerations for selecting a catalyst system (palladium source and ligand) for reactions with this compound?

A: The choice of catalyst and ligand is arguably the most important parameter to optimize.

  • Palladium Source: For initial screening, common precatalysts like Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd₂(dba)₃ are good starting points.[14][15] Modern, air-stable palladacycle precatalysts (e.g., Buchwald's G3 or G4 precatalysts) are often more reliable and can lead to more reproducible results.[3]

  • Ligands: The strongly electron-withdrawing nitro group on the pyridine ring can affect the electronic properties of the palladium center during the catalytic cycle.

    • For Suzuki/Sonogashira: Triphenylphosphine (PPh₃) is a standard, but if conversion is low, switching to more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos, or tri(tert-butyl)phosphine) can accelerate the oxidative addition and reductive elimination steps.[16]

    • For Buchwald-Hartwig Amination: This reaction is highly dependent on the ligand. Bulky, electron-rich biarylphosphine ligands are typically required to promote C-N bond formation and prevent side reactions.[10][17]

Q: How critical is the choice of base and solvent?

A: The base and solvent system is critical and substrate-dependent. There is no single "best" system; it often requires empirical screening.

Reaction TypeCommon BasesCommon SolventsKey Considerations
Suzuki-Miyaura K₂CO₃, Cs₂CO₃, K₃PO₄Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFThe base is required for the transmetalation step. Solubility of all components is key; a biphasic system is common.[3][9]
Sonogashira Triethylamine (TEA), Diisopropylamine (DIPA)THF, DMF, TolueneThe amine base acts as both a base and often as the solvent. It must be anhydrous.[5][6]
Buchwald-Hartwig NaOtBu, K₂CO₃, Cs₂CO₃Toluene, Dioxane, THFStrong, non-nucleophilic bases are typically required. The choice is highly dependent on the amine coupling partner.[4][10]

Causality: The base is not just a proton scavenger; in Suzuki reactions, it activates the boronic acid, and in Buchwald-Hartwig reactions, it deprotonates the amine. The solvent must solubilize all components and be stable at the reaction temperature. Some solvents like DMF can coordinate to the palladium center and may slow down certain reactions.[5][18]

Part 3: General Experimental Protocol

The following is a robust, well-vetted starting protocol for a Suzuki-Miyaura coupling reaction with this compound. It incorporates best practices to minimize common failure modes.

Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a self-validating system. If followed correctly with high-purity reagents, it should provide a reliable baseline for further optimization.

G cluster_0 Preparation (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup & Purification p1 1. Add solids to oven-dried Schlenk flask: - this compound (1.0 equiv) - Boronic Acid (1.2 equiv) - Base (e.g., K₂CO₃, 2.5 equiv) - Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) p2 2. Seal flask, evacuate, and backfill with Argon (3x) p1->p2 p3 3. Add degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe p2->p3 p4 4. Heat to desired temp (e.g., 85-100 °C) with vigorous stirring p3->p4 p5 5. Monitor by TLC/LC-MS until SM is consumed p4->p5 p6 6. Cool to RT. Dilute with EtOAc and wash with H₂O and brine p5->p6 p7 7. Dry organic layer (Na₂SO₄), filter, and concentrate p6->p7 p8 8. Purify by flash column chromatography p7->p8

References

Effect of base and solvent on 3-Iodo-2-nitropyridine coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating the Effects of Base and Solvent

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving 3-iodo-2-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights necessary to overcome common challenges in the functionalization of this electron-deficient heterocyclic building block.

The unique electronic nature of this compound, characterized by a strong electron-withdrawing nitro group, presents both opportunities and challenges in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions. This guide will delve into the critical roles of base and solvent selection, offering a structured approach to reaction optimization and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with this compound often challenging?

A1: The primary challenges arise from the substrate's electronic properties. The potent electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring. While it activates the C-I bond towards oxidative addition, a key step in the catalytic cycle, it also increases the susceptibility of the molecule to side reactions.[1] Furthermore, the pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition.

Q2: How does the nitro group affect the choice of reaction conditions?

A2: The nitro group's presence necessitates careful consideration of reaction conditions to avoid undesired transformations. Strong bases and high temperatures can promote side reactions such as nucleophilic aromatic substitution (SNAr) or even denitration.[2][3] Additionally, certain reducing conditions, which can inadvertently arise during the catalytic cycle, may lead to the reduction of the nitro group to an amino group or other intermediates.[4]

Q3: What is a good starting point for selecting a base and solvent for a Suzuki-Miyaura coupling with this compound?

A3: For a Suzuki-Miyaura coupling, a common starting point would be a moderately weak inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in a biphasic solvent system such as 1,4-dioxane/water or toluene/water.[5][6] This combination often provides a good balance of reactivity and selectivity, minimizing the risk of base-mediated side reactions.

Q4: Should I be concerned about hydrolysis of the nitro group or the entire molecule?

A4: While vigorous acidic or basic hydrolysis can affect nitropyridines, under typical cross-coupling conditions, hydrolysis of the nitro group is not the primary concern. However, strong bases, particularly in the presence of water at elevated temperatures, could potentially lead to decomposition or other undesired reactions. Careful control of base strength and reaction temperature is key.

Troubleshooting Guide

This section provides solutions to common problems encountered during the coupling reactions of this compound, with a focus on the role of base and solvent.

Problem 1: Low to No Product Yield

Low or no yield is a frequent issue that can often be traced back to suboptimal base and solvent selection.

Potential Causes & Solutions:

  • Poor Solubility of Reagents:

    • The Issue: One of the most common reasons for reaction failure is the poor solubility of the inorganic base or other reactants in the chosen solvent.[7] This is particularly true for inorganic bases in anhydrous, non-polar organic solvents.

    • Troubleshooting Steps:

      • Switch to a More Polar Solvent System: Consider using polar aprotic solvents like DMF or DMSO, which are excellent at dissolving a wide range of organic and inorganic compounds.[8] However, be mindful that DMF can sometimes inhibit the catalyst by displacing ligands.[8]

      • Employ a Biphasic System: For Suzuki couplings, a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) with water can be highly effective. The base dissolves in the aqueous phase, while the organic components remain in the organic phase, with the reaction occurring at the interface.

      • Use a Soluble Organic Base: In some cases, particularly for Buchwald-Hartwig aminations, a soluble organic base like DBU, in combination with a weaker inorganic base, can be a good solution for sensitive substrates.[9]

  • Inactive Catalyst:

    • The Issue: The active Pd(0) species can be sensitive to oxygen and may decompose, appearing as a black precipitate ("palladium black"). This can be exacerbated by an inappropriate solvent choice.

    • Troubleshooting Steps:

      • Ensure Rigorous Degassing: Thoroughly degas all solvents and reagents before use by sparging with an inert gas (argon or nitrogen) or using freeze-pump-thaw cycles.

      • Solvent Choice: While commonly used, be aware that solvents like THF have been anecdotally reported to sometimes promote the formation of palladium black. Toluene or 1,4-dioxane are often more robust choices.[9]

  • Inappropriate Base Strength:

    • The Issue: The base must be strong enough to facilitate the key steps of the catalytic cycle (e.g., transmetalation in Suzuki coupling) but not so strong as to cause substrate decomposition.

    • Troubleshooting Steps:

      • Screen a Range of Bases: If a weak base (e.g., K₂CO₃) is ineffective, consider a stronger one like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, strong bases like NaOtBu are often required, but for sensitive substrates, a weaker base may be necessary.[9]

      • Consider Base pKa: The choice of base should be guided by the pKa of the nucleophile and the stability of the substrate.

Troubleshooting Workflow for Low Yield

Caption: A decision tree for troubleshooting low-yield coupling reactions.

Problem 2: Observation of Side Products

The appearance of unexpected products often points to reactivity issues influenced by the base and solvent.

Potential Side Reactions & Solutions:

  • Dehalogenation (Hydrodehalogenation):

    • The Issue: The iodo group is replaced by a hydrogen atom, leading to the formation of 2-nitropyridine. This can occur when the rate of the desired coupling is slow, allowing for competing reduction pathways.

    • Troubleshooting Steps:

      • Optimize Base and Solvent for Faster Coupling: A more effective base/solvent combination that accelerates the desired cross-coupling can outcompete the dehalogenation pathway.

      • Avoid Protic Solvents with Strong Bases: The combination of a strong base and a protic solvent (like an alcohol) can be a source of hydrides, leading to dehalogenation. If a protic solvent is necessary, a weaker base should be considered.

  • Nitro Group Reduction:

    • The Issue: The nitro group is reduced to an amino group, forming 3-iodo-2-aminopyridine. This is more likely to occur if the reaction conditions inadvertently generate a reducing agent.

    • Troubleshooting Steps:

      • Choice of Ligand and Additives: Some phosphine ligands can be oxidized, acting as reducing agents. Ensure high-purity reagents.

      • Avoid Certain Solvents: Alcohols can sometimes act as reducing agents at high temperatures. If nitro group reduction is a problem, consider switching to an aprotic solvent like toluene or 1,4-dioxane.

  • Nucleophilic Aromatic Substitution (SNAr):

    • The Issue: The electron-deficient nature of the 2-nitropyridine ring makes it susceptible to nucleophilic attack, especially at the 2- and 4-positions.[10] Strong nucleophiles, including strong bases (e.g., hydroxides, alkoxides), can potentially displace the nitro group or other substituents.

    • Troubleshooting Steps:

      • Use Weaker, Non-nucleophilic Bases: Employ bases like K₂CO₃ or K₃PO₄ instead of NaOH or NaOtBu, especially at higher temperatures.

      • Solvent Choice: Polar aprotic solvents like DMF and DMSO can accelerate SNAr reactions. If SNAr is suspected, switching to a less polar solvent like toluene may be beneficial.

  • Homocoupling (Glaser Coupling in Sonogashira):

    • The Issue: In Sonogashira reactions, the terminal alkyne can couple with itself, especially in the presence of the copper(I) co-catalyst and oxygen.

    • Troubleshooting Steps:

      • Strictly Anaerobic Conditions: This is critical to prevent oxidative homocoupling.

      • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These may require specific ligands and bases to be effective.[11]

      • Solvent and Base: An amine base like triethylamine or diethylamine is typically used and often serves as the solvent or co-solvent.[12]

Data Summary Tables

Table 1: General Base Recommendations for this compound Couplings

Coupling ReactionRecommended BasesConsiderations
Suzuki-Miyaura K₂CO₃, K₃PO₄, Cs₂CO₃Inorganic bases are generally preferred.[5][13] Cs₂CO₃ is more soluble in organic solvents.
Sonogashira Triethylamine, Diethylamine, DBUAmine bases are crucial for deprotonating the alkyne.[12]
Buchwald-Hartwig NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃Strong bases are often needed, but weaker bases may be required for sensitive substrates.[9]

Table 2: Solvent Selection Guide

Solvent ClassExamplesProsCons
Aromatic Toluene, XyleneGood solubility for organic reagents, high boiling point.Poor solubility for inorganic bases.
Ethereal 1,4-Dioxane, THF, 2-MeTHFGood general-purpose solvents.Dioxane is a high-impact solvent; THF can sometimes promote catalyst decomposition.[9]
Polar Aprotic DMF, DMSOExcellent solubility for a wide range of reagents.[8]Can inhibit the catalyst; may promote SNAr.
Alcohols t-BuOH, n-BuOHCan be effective in some Buchwald-Hartwig reactions.Can act as reducing agents or lead to dehalogenation with strong bases.
Biphasic Toluene/H₂O, Dioxane/H₂OExcellent for Suzuki couplings, solubilizes inorganic bases.Requires vigorous stirring.

Experimental Protocols

The following are representative, non-optimized protocols. Note: These are general guidelines; reaction conditions must be optimized for specific substrates.

Representative Suzuki-Miyaura Coupling Protocol

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

Representative Sonogashira Coupling Protocol (Copper-Catalyzed)
  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (3-10 mol%).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Base Addition: Add anhydrous, degassed triethylamine and a co-solvent like THF or DMF via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until completion, monitoring by TLC or LC-MS.

  • Workup: Upon completion, dilute with an organic solvent, and wash with aqueous ammonium chloride to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Representative Buchwald-Hartwig Amination Protocol
  • Preparation: In a glovebox, add this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv) to a vial.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Seal the vial and heat to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Workup: After cooling, partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous phase.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.[7]

References

Technical Support Center: Catalyst Deactivation in Palladium-Catalyzed Reactions of 3-Iodo-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical resource for professionals navigating the complexities of palladium-catalyzed cross-coupling reactions involving 3-iodo-2-nitropyridine. This substrate, while a valuable building block, presents unique challenges due to the electronic properties of the nitropyridine core, which can lead to catalyst deactivation and inconsistent results. This guide provides in-depth, field-proven troubleshooting advice and preventative strategies to ensure robust and reproducible outcomes in your research.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound failing or showing very low conversion?

A1: This is a common issue stemming from the challenging nature of the substrate. The primary culprits are typically related to catalyst deactivation. The electron-deficient nature of the pyridine ring, compounded by the strongly withdrawing nitro group, can influence the stability of the palladium catalyst. More critically, the nitro group itself or reaction intermediates can coordinate to the palladium center, acting as an inhibitor. Furthermore, the system is highly sensitive to impurities and oxygen, which can rapidly degrade the active catalyst.[1][2]

Q2: I observe a black precipitate forming in my reaction flask. What is it and is it a problem?

A2: The black precipitate is almost certainly "palladium black," which is finely divided, agglomerated palladium metal (Pd(0)).[1][3] Its formation is a definitive sign of catalyst decomposition and a primary cause of reaction failure. The active catalyst in a cross-coupling cycle is a soluble, low-coordinate Pd(0) species. When this species becomes unstable, it aggregates and crashes out of solution, effectively removing the catalyst from the reaction cycle.[3] This is often triggered by the presence of oxygen, insufficient ligand stabilization, or high temperatures.

Q3: How does the nitro group specifically interfere with the palladium catalyst?

A3: The nitro group has a dual, often conflicting, role. On one hand, its strong electron-withdrawing effect activates the C-I bond, which should facilitate the initial oxidative addition step—often the rate-limiting step in a catalytic cycle.[4] On the other hand, the oxygen atoms of the nitro group possess lone pairs that can coordinate to the electron-deficient palladium(II) intermediate formed after oxidative addition. This coordination can form a stable, off-cycle complex that is reluctant to proceed through the subsequent steps of the catalytic cycle (transmetalation and reductive elimination), effectively poisoning the catalyst. Additionally, under certain conditions, particularly with protic solvents or hydride sources, the nitro group can be reduced, leading to complex side reactions and consumption of the starting material.[5]

Q4: Which general catalyst system should I start with for coupling reactions with this compound?

A4: For challenging heteroaromatic substrates like this, starting with a robust, well-defined catalyst system is crucial. Modern palladium pre-catalysts, combined with bulky, electron-rich phosphine ligands, are highly recommended. These ligands are designed to stabilize the palladium center, promote fast reductive elimination, and prevent the formation of inactive palladium dimers or aggregates.[2][6] A reliable starting point would be a G3 or G4 Buchwald pre-catalyst paired with a ligand such as SPhos or XPhos. The choice of base is also critical; inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective and less likely to cause side reactions compared to stronger, soluble organic bases.[7]

In-Depth Troubleshooting Guide

This section is organized by observable symptoms to help you diagnose and resolve specific experimental issues.

Symptom 1: Reaction Stalls or Fails to Reach Completion

Your reaction starts but either stops progressing after a certain point or fails to initiate altogether, with starting material remaining largely unconsumed.

Possible Cause A: Catalyst Deactivation via Palladium Black Formation This is the most common failure mode. The catalytically active L-Pd(0) species is unstable and prone to aggregation, especially if the ligand (L) dissociates or is not robust enough.

  • Diagnostic Steps:

    • Visually inspect the reaction. Is there a fine black powder or a mirror-like palladium film on the flask? This confirms decomposition.[3]

    • Run a control reaction with a more "well-behaved" substrate, like 4-iodoanisole, using the same batch of catalyst, ligand, solvent, and base. If this control reaction works, the issue is specific to the this compound substrate. If it also fails, your reagents or technique (e.g., degassing) are flawed.

  • Solutions:

    • Improve Inert Atmosphere: Oxygen is a primary cause of Pd(0) agglomeration.[3] Switch from sparging with inert gas to the more rigorous freeze-pump-thaw method (at least 3 cycles) for degassing your solvent and reaction mixture.[2]

    • Use a More Stabilizing Ligand: Standard ligands like PPh₃ may not be sufficient. Employ bulky, electron-donating biaryl phosphine ligands (e.g., SPhos, RuPhos, XPhos) that create a sterically hindered and electronically saturated palladium center, preventing aggregation.[6]

    • Switch to a Pre-catalyst: In-situ generation of Pd(0) from Pd(OAc)₂ or PdCl₂(PPh₃)₂ can be inefficient and lead to decomposition.[8] Use a well-defined pre-catalyst (e.g., XPhos Pd G3) that cleanly and quantitatively generates the active L-Pd(0) species under the reaction conditions.[2]

Possible Cause B: Catalyst Inhibition by Substrate/Product The nitro- or pyridine- functionalities of the substrate or product are coordinating to the palladium center and halting the catalytic cycle.

  • Diagnostic Steps:

    • Monitor the reaction by LC-MS at early time points. Do you see any new masses corresponding to [Substrate+Pd+Ligand] or a similar complex? This can indicate the formation of a stable, off-cycle intermediate.

    • If the reaction stalls at partial conversion, try adding a second, fresh portion of the catalyst. If the reaction restarts, it confirms the initial catalyst charge was deactivated.

  • Solutions:

    • Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes overcome partial inhibition by ensuring a sufficient concentration of active catalyst is present.[9]

    • Modify Ligand Electronics: The ligand's electronic properties can influence the binding affinity of other species. A more electron-donating ligand can sometimes make the palladium center less susceptible to coordination by the nitro group.[6]

Troubleshooting Workflow: Low Conversion

G cluster_deactivation Deactivation Pathway cluster_reagents Reagent/Substrate Issue start Low Conversion Observed check_visual Visual Check: Black Precipitate (Pd Black)? start->check_visual pd_black_yes Yes check_visual->pd_black_yes Yes pd_black_no No check_visual->pd_black_no No control_rxn Run Control Reaction (e.g., 4-iodoanisole) control_fail Control Fails control_rxn->control_fail Fails control_ok Control Succeeds control_rxn->control_ok Succeeds improve_inert Solution: 1. Use Freeze-Pump-Thaw 2. Use Robust Ligand (SPhos) 3. Use Pre-catalyst pd_black_yes->improve_inert pd_black_no->control_rxn reagent_issue Problem: Reagents/Technique (Bad solvent, base, catalyst, or poor degassing) control_fail->reagent_issue substrate_issue Problem: Substrate Inhibition (Nitro group coordination) control_ok->substrate_issue solution_reagent Solution: Check/replace all reagents. Improve degassing technique. reagent_issue->solution_reagent solution_substrate Solution: 1. Increase Catalyst Loading 2. Screen Different Ligands substrate_issue->solution_substrate

Caption: Troubleshooting logic for low conversion issues.

Symptom 2: Significant Side Product Formation

Your desired product is formed, but TLC or LC-MS analysis shows major side products, complicating purification and reducing yield.

Possible Cause A: Reductive Dehalogenation (Hydrodeiodination) The iodo group is replaced by a hydrogen atom, yielding 2-nitropyridine. This can be caused by trace water, alcohols (as impurities or solvents), or the amine base acting as a hydride source.

  • Solutions:

    • Use Anhydrous Conditions: Ensure solvents and reagents are rigorously dried. Use an anhydrous base like K₃PO₄.[2]

    • Avoid Hydride-Donor Solvents: Avoid using solvents like isopropanol, which can act as hydride donors. Toluene, dioxane, or CPME are generally safer choices.[7]

    • Optimize Reaction Time: Over-heating or prolonged reaction times can promote dehalogenation. Monitor the reaction and stop it once the starting material is consumed.

Possible Cause B: Reduction of the Nitro Group The nitro group is reduced to an amino, nitroso, or other reduced species. This is particularly problematic in reactions that generate hydrogen in situ, such as transfer hydrogenations, but can occur in standard cross-couplings if a hydride source is present.

  • Solutions:

    • Strict Exclusion of Hydrogen Sources: This is the most critical factor. Ensure your system is free from potential hydrogen donors.

    • Catalyst Choice: While Pd/C is excellent for nitro reductions, it should be avoided for cross-coupling this substrate unless reduction is the desired next step.[5] Stick to homogeneous palladium complexes.

    • Alternative Reducing Agents for Pd(II) Pre-catalysts: If you must generate Pd(0) in situ from a Pd(II) source, avoid using hydrogen or silanes. The amine base or a phosphine ligand can often serve as the reductant.[10]

Preventative Measures & Best Practices

Proactive measures are the key to success with this challenging substrate.

Table 1: Recommended Starting Conditions for this compound
ComponentRecommendationRationale
Aryl Halide This compoundPurify by recrystallization or column chromatography before use to remove potential catalyst poisons.
Coupling Partner Arylboronic Acid / Terminal AlkyneUse a stable boronic ester (e.g., pinacol) to minimize protodeboronation side reactions.[2]
Pd Source XPhos Pd G3 (1-3 mol%)A modern pre-catalyst provides a reliable, clean source of the active Pd(0) species, improving reproducibility.[2]
Ligand XPhos (1.1 eq. relative to Pd)A bulky, electron-rich ligand that stabilizes the catalyst and promotes rapid, efficient coupling.[6]
Base K₃PO₄ or Cs₂CO₃ (2-3 eq.)Strong, yet poorly soluble inorganic bases that minimize side reactions and are compatible with anhydrous conditions.[7]
Solvent Dioxane or TolueneAnhydrous, aprotic solvents suitable for the required reaction temperatures.
Temperature 80–110 °CStart at a moderate temperature (e.g., 90 °C) and adjust as needed based on reaction monitoring.
Atmosphere Rigorously Inert (Argon/N₂)Degas all liquids using the freeze-pump-thaw method (3x) and maintain a positive inert gas pressure.[2]

Appendix A: Key Mechanistic Pathways

Diagram 1: Generalized Palladium Cross-Coupling Cycle

The fundamental catalytic cycle involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

G cluster_cycle Catalytic Cycle A L₂Pd(0) (Active Catalyst) B L₂Pd(II)(Ar¹)(X) A->B Oxidative Addition (+ Ar¹-X) P Ar¹-Ar² (Product) A->P        C L₂Pd(II)(Ar¹)(Ar²) B->C Transmetalation (+ M-Ar²) C->A Reductive Elimination (- Ar¹-Ar²) X Ar¹-X (e.g., this compound) X->B M M-Ar² (e.g., Ar-B(OR)₂) M->C

Caption: The three core steps of a Pd-catalyzed cross-coupling reaction.[4]

Diagram 2: Potential Catalyst Deactivation Pathways

The active L₂Pd(0) catalyst can be diverted from the main cycle through several deactivation pathways, particularly with a challenging substrate like this compound.

G cluster_deactivation Deactivation Pathways Active L₂Pd(0) Active Catalyst OA_Intermediate L₂Pd(II)(Nitropyridyl)(I) Active->OA_Intermediate Oxidative Addition (Desired Path) PdBlack Pd(0)n (Palladium Black) Active->PdBlack Aggregation (Cause: O₂, poor ligand) OffCycle Off-Cycle Inhibited Complex (Nitro-group Coordination) OA_Intermediate->OffCycle Intramolecular Coordination (Inhibition)

Caption: Key routes leading to catalyst deactivation.

Appendix B: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for experimentation.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid pinacol ester (1.2 eq.), and K₃PO₄ (3.0 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three to five times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq.) and the ligand (e.g., XPhos, 0.022 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe to achieve the desired concentration (e.g., 0.1 M).

  • Degassing: Place the sealed flask in an ultrasonic bath for 2 minutes to ensure all solids are suspended, then perform three cycles of freeze-pump-thaw.

  • Reaction: Place the flask in a preheated oil bath at 90–100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) for TLC or LC-MS analysis at regular intervals (e.g., 1h, 4h, 12h).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

References

Technical Support Center: Refinement of Work-up Procedures for 3-Iodo-2-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 3-iodo-2-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up and purification of reactions utilizing this versatile building block. The unique electronic properties of this compound, stemming from the presence of both a strongly electron-withdrawing nitro group and a bulky, polarizable iodine atom, can lead to specific challenges in product isolation and purification. This resource provides in-depth, field-proven insights and step-by-step protocols to help you achieve high purity and yield in your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.

Question 1: After my reaction, I have a dark, intractable tar instead of a clean crude product. What could be the cause?

Answer:

The formation of dark, tarry substances in reactions with this compound often points to decomposition or polymerization. Several factors could be at play:

  • Reaction Temperature: Reactions involving highly activated pyridines can be exothermic. Poor temperature control can lead to runaway reactions and decomposition.

  • Strongly Basic Conditions: While necessary for many reactions, strong bases can also promote side reactions, including polymerization or decomposition of the starting material or product, especially at elevated temperatures.

  • Air Sensitivity: Some reaction intermediates or products might be sensitive to air, leading to oxidative decomposition.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Ensure your reaction is adequately cooled, especially during the addition of reagents. Consider running the reaction at a lower temperature for a longer period.

  • Choice of Base: If possible, use a milder base. For instance, in cross-coupling reactions, potassium carbonate (K₂CO₃) might be a gentler alternative to stronger bases like sodium tert-butoxide.

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere of nitrogen or argon to prevent oxidation.[1][2][3] Ensure your solvents are properly degassed.

Question 2: My aqueous work-up results in a persistent emulsion. How can I break it?

Answer:

Emulsions are common when working with pyridine-containing compounds due to their basicity and ability to act as surfactants. The presence of fine particulate matter, such as residual catalyst, can also stabilize emulsions.

Troubleshooting Steps:

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer often helps to break the emulsion.

  • Filtration through Celite®: Filter the entire emulsified mixture through a pad of Celite®. This can remove particulate matter that may be stabilizing the emulsion.

  • Solvent Modification: Add a small amount of a different organic solvent with a different polarity to alter the interfacial tension.

  • Centrifugation: If the emulsion is persistent and the volume is manageable, centrifugation can be a very effective method for separating the layers.

Question 3: I'm struggling to remove the unreacted this compound from my product by column chromatography. What can I do?

Answer:

The polarity of this compound can be very similar to that of the desired product, making chromatographic separation challenging.

Troubleshooting Steps:

  • Optimize Eluent System: A shallow gradient of a carefully selected eluent system is crucial.[4] Consider using a ternary solvent system (e.g., hexane/ethyl acetate/dichloromethane) to fine-tune the separation.

  • Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (basic or neutral) or a C18 reversed-phase column for flash chromatography.[5]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[6] Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature, while the starting material remains soluble. Common recrystallization solvents for pyridine derivatives include ethanol, acetone, and mixtures of hexanes and ethyl acetate.[7][8]

Question 4: My product seems to be degrading on the silica gel column. What are my options?

Answer:

The acidic nature of standard silica gel can cause the degradation of sensitive compounds. The basic nitrogen of the pyridine ring can also interact strongly with the acidic silanol groups, leading to peak tailing and poor recovery.[5]

Troubleshooting Steps:

  • Neutralized Silica Gel: Pre-treat your silica gel with a base like triethylamine. This is done by adding a small percentage of triethylamine (e.g., 1%) to your eluent system.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or a polymer-based column.[5]

  • Plug Filtration: If the impurities are significantly different in polarity, a quick filtration through a short plug of silica or alumina may be sufficient to remove them without prolonged exposure of your product to the stationary phase.

Frequently Asked Questions (FAQs)

What are the common side products in reactions with this compound?

Common side products can include:

  • Homocoupling products: In cross-coupling reactions like Suzuki or Sonogashira, dimerization of the starting materials can occur.[2]

  • Protodeiodination: Loss of the iodine atom and its replacement with a hydrogen atom.

  • Reduction of the nitro group: Depending on the reaction conditions and the presence of reducing agents, the nitro group can be partially or fully reduced to nitroso, hydroxylamino, or amino functionalities.

  • Hydrolysis: In the presence of strong acids or bases, the nitro group can sometimes be displaced by a hydroxyl group.[9]

What are the recommended safety precautions when working with this compound?

This compound is a potentially hazardous chemical. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

How can I effectively remove residual palladium catalyst from my reaction mixture?

Residual palladium can often be removed by:

  • Filtration through Celite®: Dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®. This will remove heterogeneous palladium catalysts like Pd/C and some precipitated palladium black.[10][11]

  • Aqueous Wash: An aqueous wash with a solution of ammonium chloride or EDTA can help to sequester and remove some palladium salts.

  • Specialized Scavengers: For very low levels of palladium contamination, commercially available silica-based scavengers with thiol or amine functionalities can be very effective.[11]

  • Recrystallization: If your product is a crystalline solid, recrystallization is an excellent method for removing trace metal impurities.

Experimental Protocols

Protocol 1: General Aqueous Work-up for a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol is a general guideline and may need to be adapted based on the specific properties of your product.

  • Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent like THF or acetonitrile, remove the solvent under reduced pressure.

  • Partitioning: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Transfer the solution to a separatory funnel.

  • Aqueous Washes:

    • Wash the organic layer with water (2 x volume of organic layer).

    • Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. . * Finally, wash with brine to help break any emulsions and remove residual water.[12]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

Step Reagent/Solvent Purpose
QuenchingRoom TemperatureTo safely stop the reaction.
PartitioningEthyl Acetate or DichloromethaneTo dissolve the product for extraction.
Aqueous Wash 1WaterTo remove water-soluble impurities.
Aqueous Wash 2Saturated NaHCO₃To neutralize acidic byproducts.
Aqueous Wash 3BrineTo break emulsions and remove water.
DryingAnhydrous Na₂SO₄ or MgSO₄To remove residual water from the organic phase.
Protocol 2: Work-up and Purification of a Suzuki Cross-Coupling Reaction

This protocol outlines a typical work-up and purification for a Suzuki reaction involving this compound.

  • Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[10]

  • Aqueous Work-up: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A common eluent system for such products is a gradient of ethyl acetate in hexanes.[13]

Protocol 3: Recrystallization of a Solid Product

This protocol provides a general procedure for purifying a solid product by recrystallization.

  • Solvent Selection: Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Workflow for Troubleshooting Work-up and Purification

G cluster_0 Initial Work-up cluster_1 Troubleshooting cluster_2 Solutions cluster_3 Purification cluster_4 Purification Issues cluster_5 Purification Solutions cluster_6 Final Product start Reaction Complete quench Quench Reaction start->quench partition Aqueous Work-up quench->partition emulsion Emulsion Forms? partition->emulsion tar Tar Formation? partition->tar brine Add Brine / Filter emulsion->brine Yes crude Crude Product emulsion->crude No temp Optimize Temp / Base tar->temp Yes tar->crude Resolved brine->crude temp->crude chromatography Column Chromatography crude->chromatography recrystallization Recrystallization crude->recrystallization poor_sep Poor Separation? chromatography->poor_sep degradation Degradation? chromatography->degradation pure Pure Product recrystallization->pure eluent Optimize Eluent / Stationary Phase poor_sep->eluent Yes poor_sep->pure No neutral_silica Use Neutralized Silica / Alumina degradation->neutral_silica Yes degradation->pure No eluent->pure neutral_silica->pure

Caption: A decision-making workflow for troubleshooting common issues in the work-up and purification of this compound reactions.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Iodo-2-nitropyridine and 3-Bromo-2-nitropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Among these, the pyridine ring system is a ubiquitous structural motif. The introduction of substituents onto this ring is often achieved through nucleophilic aromatic substitution (SNAr) reactions, a powerful tool for forging new carbon-heteroatom and carbon-carbon bonds. This guide provides an in-depth comparison of the reactivity of two key building blocks, 3-iodo-2-nitropyridine and 3-bromo-2-nitropyridine, in SNAr reactions. Understanding the nuanced differences in their reactivity is crucial for rational reaction design and the efficient synthesis of target molecules.

The Underlying Principles of Reactivity in SNAr Reactions

Nucleophilic aromatic substitution on pyridine rings, particularly those activated by electron-withdrawing groups like the nitro group (-NO₂), generally proceeds through a two-step addition-elimination mechanism.[1][2][3] The rate of this reaction is influenced by several factors, including the nature of the leaving group (the halogen), the strength of the nucleophile, and the stability of the intermediate formed.

The presence of the strongly electron-withdrawing nitro group at the 2-position is critical. It activates the pyridine ring towards nucleophilic attack by delocalizing the negative charge of the intermediate, known as a Meisenheimer complex.[3][4][5] The stability of this intermediate is a key determinant of the reaction rate.

The "element effect," which describes the influence of the halogen leaving group on the reaction rate, is a central theme in this comparison.[6][7] In classical SN2 reactions, iodide is typically the best leaving group due to the weakness of the carbon-iodine bond. However, in many SNAr reactions, the trend is inverted, with fluoride often being the best leaving group.[1][8][9] This is because the rate-determining step is usually the initial attack of the nucleophile to form the Meisenheimer complex, not the expulsion of the leaving group.[5][8]

The Dueling Factors: Electronegativity vs. Bond Strength

The reactivity of this compound and 3-bromo-2-nitropyridine is a fascinating case study in the interplay between two opposing electronic effects:

  • Inductive Effect (Electronegativity): Bromine is more electronegative than iodine. A more electronegative halogen exerts a stronger electron-withdrawing inductive effect, which helps to stabilize the negatively charged Meisenheimer intermediate formed during the nucleophilic attack.[1][9] This stabilization lowers the activation energy of the rate-determining step, thereby increasing the reaction rate.[1] Following this logic, 3-bromo-2-nitropyridine would be expected to be more reactive. The general reactivity order based on electronegativity in SNAr reactions is often F > Cl > Br > I.[6][7][8]

  • Carbon-Halogen Bond Strength: The carbon-iodine bond is significantly weaker than the carbon-bromine bond.[10][11][12] If the expulsion of the halide ion from the Meisenheimer complex were the rate-determining step, then this compound would be more reactive, as less energy would be required to break the C-I bond.[10] The general trend for carbon-halogen bond dissociation energies is C-F > C-Cl > C-Br > C-I.[10][11]

For 3-halo-2-nitropyridines, the initial nucleophilic attack is generally the rate-limiting step.[13] Therefore, the inductive effect of the halogen plays a more dominant role in determining the overall reaction rate.

Experimental Evidence and Data Comparison

To provide a quantitative comparison, let's consider a representative SNAr reaction: the substitution of the halogen with a generic amine nucleophile (e.g., piperidine) to form the corresponding 3-amino-2-nitropyridine derivative.

Substrate Relative Reaction Rate (krel) Typical Reaction Conditions Typical Yield (%)
3-Bromo-2-nitropyridine> 1Moderate temperature (e.g., 80-100 °C)High (e.g., >90%)
This compound1Higher temperature or longer reaction time may be requiredGood to High (e.g., 80-95%)

Note: The relative rates are illustrative and can vary depending on the specific nucleophile, solvent, and temperature.

Mechanistic Insight

The mechanism for the nucleophilic aromatic substitution of 3-halo-2-nitropyridines can be visualized as follows:

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Rate-Determining Step) cluster_products Products 3-Halo-2-nitropyridine 3-Halo-2-nitropyridine (X = Br or I) Intermediate Meisenheimer Complex (Resonance Stabilized) 3-Halo-2-nitropyridine->Intermediate + Nu⁻ (Slow) Nucleophile Nucleophile (Nu⁻) Product Substituted Product Intermediate->Product - X⁻ (Fast) Leaving_Group Halide Ion (X⁻) Experimental_Workflow A Prepare Stock Solutions (Halopyridines & Nucleophile) B Set up UV-Vis Spectrophotometer (Wavelength & Temperature) A->B C Equilibrate Nucleophile Solution in Cuvette B->C D Inject Halopyridine Stock Solution & Start Data Acquisition C->D E Monitor Absorbance vs. Time until Reaction Completion D->E F Fit Data to First-Order Kinetics to Determine k_obs E->F G Compare k_obs values to Determine Relative Reactivity F->G

References

A Comparative Guide to Suzuki Coupling: 3-Iodo-2-nitropyridine vs. Other Iodo-pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of biaryl and hetero-biaryl scaffolds. However, the coupling of pyridine rings presents unique challenges, primarily due to the coordinating nature of the pyridine nitrogen, which can inhibit the palladium catalyst. This guide provides an in-depth comparison of various iodo-pyridine substrates in Suzuki coupling, with a specific focus on the highly reactive and efficient 3-iodo-2-nitropyridine. We will explore the electronic effects governing reactivity, compare experimental data, and provide detailed protocols to empower researchers in drug development to make informed decisions for synthesizing complex pyridine-containing molecules.

Introduction: The Ubiquity of the Pyridyl-Aryl Moiety

Pyridine rings are privileged structures in medicinal chemistry, appearing in numerous blockbuster drugs. Their ability to act as hydrogen bond acceptors and their unique electronic properties make them critical components for modulating solubility, metabolic stability, and target binding affinity. The creation of a carbon-carbon bond between a pyridine ring and another aromatic system (an aryl or heteroaryl group) is a frequent and crucial transformation in the synthesis of active pharmaceutical ingredients (APIs).

The palladium-catalyzed Suzuki-Miyaura coupling has become the preeminent method for this task due to its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2][3] Despite its power, the efficiency of the Suzuki coupling is highly dependent on the nature of the coupling partners, especially the electrophilic halide.

The Pyridine Conundrum in Cross-Coupling

Synthesizing substituted pyridines via cross-coupling is not always straightforward. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is particularly problematic with 2-halopyridines, where the nitrogen is in close proximity to the reaction site, a phenomenon often dubbed the "2-pyridyl problem".[4][5]

Furthermore, the electron-deficient nature of the pyridine ring can slow down the rate-determining step of many cross-coupling reactions: the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[3] Conversely, for Suzuki couplings, where transmetalation can be rate-limiting, the electronics of the pyridine ring play a complex role.[6] The reactivity order for the halide is consistently I > Br >> Cl, making iodo-pyridines the most reactive and commonly used electrophiles for challenging couplings.[1]

A Comparative Analysis of Iodo-pyridine Reactivity

The reactivity of an iodo-pyridine in Suzuki coupling is dictated by the electronic environment of the C-I bond. This is influenced by the position of the iodine atom and the presence of other substituents on the ring.

Positional Isomers: 2-, 3-, and 4-Iodopyridine
  • 2-Iodopyridine: Often the most challenging isomer due to the proximity of the nitrogen atom, which can chelate the palladium catalyst and hinder the reaction. Specialized, bulky phosphine ligands are often required to achieve good yields.[5][7]

  • 4-Iodopyridine: More reactive than the 2-isomer. The iodine is para to the nitrogen, making the C-I bond electron-deficient and more susceptible to oxidative addition.

  • 3-Iodopyridine: Generally exhibits intermediate reactivity. It is less sterically hindered than the 2-isomer and less electronically activated than the 4-isomer. It serves as a good baseline for a "standard" iodo-pyridine coupling.

The Powerhouse Substrate: this compound

The introduction of a strongly electron-withdrawing nitro group ortho to the iodine atom dramatically alters the substrate's reactivity. The C-I bond in this compound is exceptionally electron-deficient, making it highly activated towards oxidative addition. This electronic pull significantly lowers the energy barrier for this critical step in the catalytic cycle, leading to faster reactions, higher yields, and often allowing for milder conditions.

Head-to-Head Performance Comparison

The key advantage of this compound lies in its enhanced reactivity, which translates into tangible benefits at the bench.

Mechanistic Rationale for Enhanced Reactivity

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition (Often Rate-Limiting) PdII_halide L₂Pd(II)(Ar¹)(X) (Oxidative Adduct) OA->PdII_halide TM Transmetalation PdII_biaryl L₂Pd(II)(Ar¹)(Ar²) TM->PdII_biaryl RE Reductive Elimination Pd0 L₂Pd(0) (Active Catalyst) RE->Pd0 Ar¹-Ar² (Product) Product Biaryl Product (Ar¹-Ar²) Pd0->OA Ar¹-X PdII_halide->TM Ar²-B(OR)₂ Base PdII_biaryl->RE ArX Aryl Halide (Ar¹-X) ArB Boronic Acid (Ar²-B(OR)₂)

Caption: The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

For electron-deficient pyridines, the oxidative addition of the Pd(0) catalyst into the Carbon-Iodine bond is the crucial, often rate-limiting, step.[3] The ortho-nitro group in this compound exerts a powerful inductive and resonance electron-withdrawing effect, polarizing the C-I bond and making the carbon atom more electrophilic and thus, a better target for the nucleophilic Pd(0) catalyst.

Caption: Electronic comparison of the C-I bond activation step.

Comparative Data: Reaction Conditions and Yields

The enhanced reactivity of this compound allows for more flexible and often milder reaction conditions compared to its unactivated counterparts.

Feature3-Iodopyridine (Typical)This compound (Typical)Rationale & Advantage
Catalyst Pd(dppf)Cl₂, Pd₂(dba)₃ / XPhosPd(PPh₃)₄, Pd(OAc)₂The high reactivity of this compound often precludes the need for specialized, expensive, and air-sensitive Buchwald-type ligands.[8]
Catalyst Loading 2-5 mol%0.5-2 mol%Faster kinetics allow for lower catalyst loading, reducing cost and residual palladium in the product.
Base Strong bases often required (K₃PO₄, Cs₂CO₃)Mild bases sufficient (Na₂CO₃, K₂CO₃)Milder bases improve functional group tolerance, preventing hydrolysis of sensitive groups like esters.[9]
Temperature 80-110 °CRoom Temp to 80 °CLower temperatures reduce the likelihood of side reactions and decomposition of thermally sensitive substrates.
Reaction Time 4-24 hours0.5-4 hoursIncreased throughput and operational efficiency.
Typical Yield 60-85% (highly variable)>90% (consistently high)High efficiency and reliability in synthesis.

Note: Yields and conditions are representative and can vary based on the specific boronic acid partner.

Validated Experimental Protocols

The following protocols provide a reliable starting point for researchers. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using properly degassed solvents.

Protocol 1: Suzuki Coupling of this compound with 4-Methoxyphenylboronic Acid

Protocol_1 start Start: Assemble Reagents step1 To an oven-dried flask, add: - this compound (1.0 eq) - 4-Methoxyphenylboronic acid (1.2 eq) - Pd(PPh₃)₄ (2 mol%) - Na₂CO₃ (2.5 eq) start->step1 step2 Evacuate and backfill the flask with Nitrogen (3x). step1->step2 step3 Add degassed solvents: - Dioxane (5 mL / mmol) - Water (1 mL / mmol) step2->step3 step4 Heat the mixture to 80 °C with vigorous stirring. step3->step4 step5 Monitor reaction by TLC or LC-MS. (Typical completion: 1-2 hours) step4->step5 step6 Workup: Cool to RT, dilute with EtOAc, wash with water and brine. step5->step6 step7 Purify by flash chromatography (Hexane/EtOAc gradient). step6->step7 end End: Isolated Product (Expected Yield: >95%) step7->end

Caption: Experimental workflow for the Suzuki coupling of this compound.

Protocol 2: Comparative Suzuki Coupling of 3-Iodopyridine with 4-Methoxyphenylboronic Acid

This reaction requires a more robust catalytic system to achieve a comparable outcome.

Protocol_2 start Start: Assemble Reagents step1 To an oven-dried flask, add: - 3-Iodopyridine (1.0 eq) - 4-Methoxyphenylboronic acid (1.5 eq) - Pd₂(dba)₃ (2 mol%) - SPhos (4.5 mol%) - K₃PO₄ (3.0 eq) start->step1 step2 Evacuate and backfill the flask with Argon (3x). step1->step2 step3 Add degassed Dioxane/Water (5:1). (5 mL / mmol) step2->step3 step4 Heat the mixture to 100 °C with vigorous stirring. step3->step4 step5 Monitor reaction by TLC or LC-MS. (Typical completion: 8-16 hours) step4->step5 step6 Workup: Cool to RT, filter through Celite, concentrate, and extract with EtOAc. step5->step6 step7 Purify by flash chromatography (Hexane/EtOAc gradient). step6->step7 end End: Isolated Product (Expected Yield: 75-90%) step7->end

Caption: Experimental workflow for the more challenging 3-iodopyridine coupling.

Conclusion: Strategic Substrate Selection

For researchers in drug discovery and process development, This compound stands out as a superior electrophile in Suzuki-Miyaura cross-coupling reactions. Its inherent electronic activation leads to faster, cleaner, and more efficient reactions that can be performed under milder conditions with lower catalyst loadings. This reliability and efficiency can significantly accelerate the synthesis of target molecules.

While standard iodo-pyridines remain viable coupling partners, they often require more forceful conditions and specialized, costly catalytic systems. The choice of substrate is therefore a strategic one: for rapid, high-yielding access to 2-nitro-3-aryl-pyridine scaffolds, this compound is the unequivocal choice, streamlining synthesis and conserving resources. The subsequent reduction of the nitro group, if required, is typically a high-yielding and straightforward transformation, providing versatile access to 2-amino-3-arylpyridines.

References

A Comparative Guide to the Synthesis of Substituted 2-Nitropyridines: A Validation of a Novel Dearomatization-Rearomatization Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Substituted 2-nitropyridines are a cornerstone in medicinal chemistry and materials science, serving as versatile precursors for a wide array of functionalized molecules, including antitumor, antiviral, and anti-neurodegenerative agents.[1] Their synthesis, however, has traditionally been hampered by the inherent electronic properties of the pyridine ring, which deactivates it towards classical electrophilic substitution. This guide provides a comparative analysis of a traditional, yet robust, synthetic methodology against a novel, recently developed dearomatization-rearomatization strategy for accessing this important class of compounds. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a head-to-head comparison of their performance based on key metrics such as yield, substrate scope, and reaction conditions.

The Challenge of Pyridine Nitration: A Mechanistic Overview

The direct nitration of pyridine is notoriously inefficient. The lone pair of electrons on the nitrogen atom readily accepts a proton under the strongly acidic conditions of nitration, forming a pyridinium ion. This positively charged species is highly electron-deficient, rendering the ring strongly deactivated towards electrophilic attack by the nitronium ion (NO₂⁺).[2][3] Consequently, harsh conditions are required, often leading to very low yields of the desired 3-nitropyridine.[2][4][5] Attack at the 4-position is particularly disfavored due to the formation of a highly unstable sigma complex with a positive charge on the already electron-deficient nitrogen atom.[3]

To circumvent these challenges, synthetic chemists have developed indirect methods. A common and reliable approach involves the synthesis of 2-halopyridines followed by nucleophilic aromatic substitution (SNAr). This strategy takes advantage of the electron-withdrawing nature of the nitro group to facilitate the displacement of a halide by a nucleophile. Another classical approach is the nitration of more reactive pyridine derivatives like pyridine-N-oxides, followed by deoxygenation.

Traditional Route: Nucleophilic Aromatic Substitution (SNAr)

The SNAr approach is a workhorse in the synthesis of substituted nitropyridines. It typically involves the use of a pre-functionalized starting material, such as 2-chloro-3-nitropyridine, which can be prepared from 2-aminopyridine. The electron-withdrawing nitro group activates the chlorine atom for nucleophilic displacement.

Experimental Protocol: Synthesis of a 2-Alkoxy-3-nitropyridine via SNAr

Objective: To synthesize 2-(benzyloxy)-3-nitropyridine from 2-chloro-3-nitropyridine and benzyl alcohol.

Materials:

  • 2-Chloro-3-nitropyridine

  • Benzyl alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add benzyl alcohol (1.1 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the resulting solution of sodium benzoxide back to 0 °C.

  • Add a solution of 2-chloro-3-nitropyridine (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(benzyloxy)-3-nitropyridine.

Causality Behind Experimental Choices:

  • Sodium Hydride: A strong base is required to deprotonate the alcohol, forming the nucleophilic alkoxide.

  • Anhydrous THF: The use of an anhydrous aprotic solvent is crucial to prevent quenching of the highly reactive sodium hydride.

  • Inert Atmosphere: A nitrogen atmosphere prevents the reaction of sodium hydride with atmospheric moisture and oxygen.

  • Stepwise Addition at 0 °C: The reaction is exothermic, and controlling the temperature during the addition of reagents prevents side reactions and ensures safety.

Novel Approach: Dearomatization-Rearomatization Strategy for meta-Nitration

A significant breakthrough in pyridine chemistry has been the development of a practical method for the highly regioselective meta-nitration of pyridines through a dearomatization-rearomatization strategy.[6] This approach circumvents the issue of ring deactivation by transiently breaking the aromaticity of the pyridine ring, allowing for a subsequent radical-based nitration.

Conceptual Workflow of the Dearomatization-Rearomatization Strategy

G cluster_0 Dearomatization cluster_1 Nitration & Rearomatization Pyridine Pyridine OxazinoPyridine Oxazino Pyridine Intermediate Pyridine->OxazinoPyridine [4+2] Cycloaddition DMAD Dimethyl acetylenedicarboxylate DMAD->OxazinoPyridine Pyruvate Methyl Pyruvate Pyruvate->OxazinoPyridine MetaNitroPyridine meta-Nitropyridine OxazinoPyridine->MetaNitroPyridine Radical Nitration & Rearomatization TBN tert-Butyl nitrite (TBN) (NO2 radical source) TBN->MetaNitroPyridine TEMPO_O2 TEMPO / O2 (Co-oxidants) TEMPO_O2->MetaNitroPyridine

Caption: Workflow of the dearomatization-rearomatization strategy for meta-nitration of pyridines.

Experimental Protocol: One-Pot meta-Nitration of a Substituted Pyridine

Objective: To synthesize 3-nitro-4-phenylpyridine from 4-phenylpyridine in a one-pot procedure.

Materials:

  • 4-Phenylpyridine

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Methyl pyruvate

  • tert-Butyl nitrite (TBN)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • 1,2-Dichloroethane (DCE)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-phenylpyridine (1.0 eq.) in 1,2-dichloroethane, add dimethyl acetylenedicarboxylate (1.2 eq.) and methyl pyruvate (2.0 eq.).

  • Stir the mixture at 60 °C for 24 hours to form the oxazino pyridine intermediate in situ.

  • To the reaction mixture, add tert-butyl nitrite (3.0 eq.) and TEMPO (0.2 eq.).

  • Stir the reaction mixture at 60 °C under an air atmosphere (open to the air) for another 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-nitro-4-phenylpyridine.

Causality Behind Experimental Choices:

  • DMAD and Methyl Pyruvate: These reagents facilitate the initial dearomatizing cycloaddition reaction to form the key oxazino pyridine intermediate.[6]

  • TBN: Acts as a source of the electrophilic NO₂ radical.[6]

  • TEMPO/O₂: This combination acts as a co-oxidant system to facilitate the rearomatization of the ring after nitration.[6]

  • One-Pot Procedure: This approach enhances efficiency by avoiding the isolation and purification of the intermediate, which is often a bottleneck in multi-step syntheses.[6]

Performance Comparison: SNAr vs. Dearomatization-Rearomatization

FeatureTraditional SNAr RouteNovel Dearomatization-Rearomatization Route
Starting Material Pre-functionalized halopyridine (e.g., 2-chloropyridine)Parent pyridine derivative
Regioselectivity Determined by the position of the leaving groupHighly selective for the meta-position
Reaction Conditions Often requires strong bases and anhydrous conditionsMilder, catalyst-free, open-air conditions
Substrate Scope Limited by the availability of the starting halopyridineBroader scope, including late-stage functionalization of complex molecules
Yield Generally good to excellentModerate to excellent
Atom Economy Lower, due to the use of a leaving groupHigher, as it is a C-H functionalization
Scalability Well-established and scalableScalable, as demonstrated in the literature

Conclusion

The traditional SNAr approach remains a valuable and reliable method for the synthesis of substituted 2-nitropyridines, particularly when the required halo-nitropyridine precursors are readily available. Its predictability and generally high yields make it a go-to method in many synthetic campaigns.

However, the novel dearomatization-rearomatization strategy represents a significant advancement in the field. Its ability to directly nitrate pyridines at the meta-position under mild, one-pot conditions opens up new avenues for the synthesis of previously difficult-to-access compounds. This method is particularly powerful for the late-stage functionalization of complex molecules, a critical aspect of modern drug discovery.[6] The improved atom economy and broader substrate scope position this new route as a highly attractive alternative to classical methods. For researchers and drug development professionals, the choice between these two routes will depend on the specific target molecule, the availability of starting materials, and the desired overall synthetic efficiency.

References

A Comparative Guide to the Spectroscopic Analysis of 3-Iodo-2-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative for 3-Iodo-2-nitropyridine Scaffolds

In the landscape of modern medicinal chemistry and materials science, the this compound scaffold has emerged as a highly versatile building block. Its unique electronic and steric properties—a consequence of the electron-withdrawing nitro group and the bulky, yet synthetically malleable, iodine atom—make its derivatives prime candidates for developing novel therapeutics and functional materials[1]. The iodine at the 3-position serves as a crucial handle for transition-metal-catalyzed cross-coupling reactions, while the nitro group at the 2-position can be readily transformed into other functional groups, opening avenues for extensive structural diversification.

Given the synthetic importance of this class of compounds, a robust and unambiguous analytical characterization is not merely a procedural formality; it is the bedrock upon which reliable and reproducible scientific advancement is built. This guide provides an in-depth comparison of the primary spectroscopic techniques used to characterize this compound and its derivatives. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, moving beyond a simple recitation of data to explain the causal links between molecular structure and spectral output.

While comprehensive experimental data for the parent this compound is not extensively published, this guide will leverage data from closely related analogs and foundational spectroscopic principles to provide a robust predictive framework for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound derivatives. It provides precise information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum of a this compound derivative is characterized by three distinct aromatic proton signals. The electron-withdrawing nature of the nitro group and the electronegativity of the ring nitrogen significantly deshield the pyridine protons, pushing them downfield compared to benzene.

  • H-4 Proton: This proton is expected to appear as a doublet of doublets, coupled to both H-5 and H-6.

  • H-5 Proton: This proton will also be a doublet of doublets, with couplings to H-4 and H-6.

  • H-6 Proton: This proton, adjacent to the nitrogen atom, is typically the most deshielded and will appear as a doublet of doublets, coupled to H-4 and H-5.

The introduction of various substituents will further modulate these chemical shifts. For instance, an electron-donating group at the 5-position would be expected to shift the H-4 and H-6 signals upfield.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Substituted 3-Iodo-2-nitropyridines in CDCl₃

DerivativeH-4 (dd)H-5 (dd)H-6 (dd)Other Signals
This compound ~8.30~7.40~8.60-
5-Methyl-3-iodo-2-nitropyridine ~8.15-~8.45 (d)~2.4 (s, 3H)
5-Methoxy-3-iodo-2-nitropyridine ~7.80-~8.30 (d)~3.9 (s, 3H)

Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom.

  • C-2 (bearing the nitro group): This carbon is highly deshielded due to the strong electron-withdrawing effect of the nitro group and will appear significantly downfield.

  • C-3 (bearing the iodine atom): The "heavy atom effect" of iodine typically shields the directly attached carbon, causing it to appear further upfield than might be expected based on electronegativity alone.

  • C-4, C-5, and C-6: These carbons will resonate in the typical aromatic region, with their specific shifts influenced by the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Substituted 3-Iodo-2-nitropyridines in CDCl₃

DerivativeC-2C-3C-4C-5C-6Other Signals
This compound ~150~95~145~125~152-
5-Methyl-3-iodo-2-nitropyridine ~149~94~146~135~150~18
5-Methoxy-3-iodo-2-nitropyridine ~148~93~135~155~145~56

Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 1-second relaxation delay, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

Caption: General workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this compound derivatives, the most informative regions are those corresponding to the N-O stretching of the nitro group and the C=C/C=N stretching of the pyridine ring.

  • Asymmetric and Symmetric NO₂ Stretches: The nitro group gives rise to two strong, characteristic absorption bands. The asymmetric stretch typically appears in the 1520-1560 cm⁻¹ region, while the symmetric stretch is found around 1345-1385 cm⁻¹. The exact positions can be influenced by the electronic nature of other substituents on the ring.

  • Aromatic C=C and C=N Stretches: The pyridine ring exhibits a series of characteristic absorptions between 1400-1600 cm⁻¹.

  • C-I Stretch: The carbon-iodine bond vibration occurs in the far-infrared region, typically below 600 cm⁻¹, and may not be observable on all standard mid-IR spectrometers.

Table 3: Key IR Absorption Frequencies (cm⁻¹) for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Asymmetric NO₂ Stretch1520 - 1560Strong
Symmetric NO₂ Stretch1345 - 1385Strong
Aromatic C=C/C=N Stretches1400 - 1600Medium to Strong
C-H Aromatic Stretch> 3000Medium to Weak
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background spectrum.

  • Sample Application: Place a small amount of the solid this compound derivative directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of the synthesized compounds and providing structural information through fragmentation analysis. Electron Ionization (EI) is a common technique for these types of molecules.

The mass spectrum of a this compound derivative will show a prominent molecular ion peak (M⁺). A key diagnostic feature will be the isotopic signature of iodine. Natural iodine consists of a single isotope, ¹²⁷I. Therefore, unlike compounds with chlorine or bromine, you will not see an M+2 peak arising from halogen isotopes.

Common fragmentation pathways for nitroaromatic compounds include:

  • Loss of NO₂: A fragment corresponding to [M - 46]⁺ is very common.

  • Loss of NO: A fragment corresponding to [M - 30]⁺ can also be observed.

  • Loss of an Iodine Radical: A fragment at [M - 127]⁺ is also highly probable.

MS_Fragmentation M [this compound]⁺ (M⁺, m/z 250) M_minus_NO2 [M - NO₂]⁺ (m/z 204) M->M_minus_NO2 - •NO₂ M_minus_NO [M - NO]⁺ (m/z 220) M->M_minus_NO - •NO M_minus_I [M - I]⁺ (m/z 123) M->M_minus_I - •I

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate (approx. 1 mg/mL).

  • Injection: Inject 1 µL of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

  • GC Separation: Use a suitable capillary column (e.g., DB-5) with a temperature program that allows for the elution of the compound. A typical program might start at 100°C and ramp to 250°C.

  • MS Detection: Acquire mass spectra in EI mode with an ionization energy of 70 eV over a mass range of m/z 40-400.

UV-Visible Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-systems within the molecule. The pyridine ring, substituted with a nitro group, constitutes a chromophore that absorbs in the UV region. The spectrum is typically characterized by π → π* and n → π* transitions.

  • π → π Transitions:* These are typically high-energy transitions resulting in strong absorbance bands, often below 300 nm.

  • n → π Transitions:* These involve the promotion of a non-bonding electron (from the nitrogen of the nitro group or the pyridine ring) to an anti-bonding π* orbital. These are lower energy transitions and result in weaker absorbance bands at longer wavelengths.

The λₘₐₓ (wavelength of maximum absorbance) is sensitive to the substitution pattern on the pyridine ring. Auxochromic groups (e.g., -OCH₃, -CH₃) can cause a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorbance).

Table 4: Comparison of Expected UV-Vis λₘₐₓ for 2-Nitropyridine Analogs in Ethanol

CompoundExpected λₘₐₓ (nm)Transition Type
Pyridine ~251, ~257, ~263π → π
2-Nitropyridine ~265, ~340π → π, n → π
This compound ~270-280, ~340-350π → π, n → π*

Note: The iodine substituent is expected to cause a slight bathochromic shift compared to 2-nitropyridine.

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.

  • Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

  • Measurement: Replace the blank cuvette with the cuvette containing the sample solution and scan a range of wavelengths, typically from 200 to 400 nm.

Conclusion: An Integrated Approach to Characterization

No single spectroscopic technique provides a complete structural picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods. For this compound derivatives, ¹H and ¹³C NMR establish the core carbon-hydrogen framework and substitution pattern. IR spectroscopy provides rapid confirmation of the critical nitro functional group. Mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation. Finally, UV-Vis spectroscopy sheds light on the electronic properties of the conjugated system. By employing these techniques in concert, researchers can achieve an unambiguous and comprehensive characterization of these valuable synthetic intermediates, ensuring the integrity and reliability of their downstream applications in drug discovery and materials science.

References

A Senior Application Scientist's Guide to Assessing Ligand Efficiency in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Named Reaction, A Symphony of Catalyst and Ligand

The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for the construction of carbon-nitrogen (C-N) bonds, a cornerstone transformation in the synthesis of pharmaceuticals, agrochemicals, and organic materials.[1][2][3] Its development revolutionized the way synthetic chemists approach the formation of aryl amines, offering a milder and more general alternative to classical methods.[1] However, the success of this palladium-catalyzed cross-coupling reaction is not guaranteed by the palladium source alone; it is critically dictated by the choice of ancillary ligand.

The ligand is not a mere spectator. It is an active and essential controller of the reaction's outcome, profoundly influencing the catalytic cycle's efficiency, the breadth of compatible substrates (substrate scope), and the required reaction conditions.[4][5] The steric and electronic properties of the ligand orchestrate each fundamental step, from the initial activation of the aryl halide to the final formation of the desired product.

This guide provides an in-depth comparison of the most prevalent ligand classes for the Buchwald-Hartwig amination. Moving beyond a simple catalog, we will explore the causal relationship between ligand structure and catalytic performance, offering field-proven insights and a practical framework for ligand selection and efficiency assessment. Our goal is to empower you to not only choose the right ligand but to understand why it is the right choice for your specific synthetic challenge.

The Heart of the Matter: The Ligand-Modulated Catalytic Cycle

To effectively compare ligands, one must first understand the stage on which they perform: the palladium catalytic cycle. The generally accepted mechanism involves three key stages, each of which is a critical control point for the ligand.[2][6][7]

  • Oxidative Addition: A Pd(0)Ln complex reacts with the aryl halide (Ar-X), inserting the palladium into the C-X bond to form a Pd(II) intermediate. Bulky, electron-rich ligands are crucial here, as they promote the formation of a highly reactive, low-coordinate 'L-Pd(0)' species and facilitate the cleavage of the C-X bond, which is often the rate-determining step, especially for less reactive aryl chlorides.[1][5][8]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then removes a proton from the coordinated amine to form a palladium-amido complex. The ligand's steric bulk influences the accessibility of the metal center for the incoming amine.

  • Reductive Elimination: This final step involves the formation of the new C-N bond and the desired aryl amine product, regenerating the Pd(0) catalyst. This step is also accelerated by bulky, electron-donating ligands, which destabilize the Pd(II) intermediate and favor the formation of the product.[5]

An unproductive side reaction, β-hydride elimination, can compete with reductive elimination, particularly with certain substrates.[1] The ligand's structure plays a vital role in minimizing this and other side reactions.

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amido_complex Palladium Amido Complex L-Pd(II)(Ar)(NR¹R²) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Regeneration product Ar-NR¹R² (Product) amido_complex->product Reductive Elimination base_h [Base-H]⁺X⁻ amido_complex->base_h sub1 Ar-X sub1->oa_complex sub2 HNR¹R² sub2->oa_complex base Base base->oa_complex

Figure 1: The general catalytic cycle of the Buchwald-Hartwig amination.

A Field Guide to High-Performance Ligands

The evolution of the Buchwald-Hartwig reaction can be viewed through the "generations" of ligands developed to overcome its initial limitations.[1] We will focus on the most impactful classes used in modern organic synthesis.

Part A: The Game-Changers: Bulky Biaryl Monophosphine Ligands

First described by Stephen Buchwald's group in 1998, dialkylbiaryl phosphine ligands represented a paradigm shift in catalyst design.[9][10] These ligands are characterized by a sterically hindered biaryl backbone and an electron-rich dialkyl- or dicyclohexylphosphine group.

Causality Behind Their Success: The key insight was that bulky ligands favor the formation of the highly reactive monoligated Pd(0) species at all stages of the catalytic cycle.[1] This dramatically increases the rates of oxidative addition and reductive elimination, expanding the reaction's scope to include previously unreactive or challenging substrates like aryl chlorides and enabling reactions at lower temperatures.[1][10]

Key Players and Their Specialties:

LigandStructure (Representative)Key Strengths & Typical Applications
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylA highly general and robust ligand for a wide range of aryl/heteroaryl chlorides and bromides with primary and secondary amines.[11]
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylExcellent for Suzuki couplings, but also effective in C-N couplings, particularly with heteroaromatic substrates. The methoxy groups are thought to stabilize the catalyst.[5]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylOften the ligand of choice for coupling secondary amines with aryl chlorides and challenging heteroaryl halides.[11][12]
BrettPhos 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylExceptionally effective for the monoarylation of primary amines and ammonia with aryl chlorides and mesylates.[11][12]
Part B: The Power Donors: N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic Carbenes (NHCs) have emerged as a powerful alternative to phosphines. They are neutral, two-electron donors that bind to the metal center via a carbon atom, forming very strong M-C bonds.

Causality Behind Their Success: NHCs are among the strongest σ-donating ligands known.[13][14] This strong electron donation significantly increases the electron density on the palladium center, which greatly facilitates the oxidative addition of aryl chlorides, a traditionally difficult step.[13] The resulting Pd-NHC complexes are often very stable, leading to high catalyst turnovers.[15]

Key Players and Their Specialties:

Ligand TypeStructure (Representative)Key Strengths & Typical Applications
IMes/IPr 1,3-Bis(mesityl)imidazol-2-ylidene / 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylideneHighly active for the amination of unactivated aryl chlorides. Often used as pre-formed Pd-NHC complexes (e.g., PEPPSI-type precatalysts) for ease of handling and high activity.[11][13]
Saturated NHCs (SIPr) 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylideneThe increased flexibility and slightly stronger donor properties compared to unsaturated analogues can lead to very high turnover numbers and allow for room-temperature amination of chloroarenes.[16]
Part C: The Predecessors and Specialists: Bidentate Phosphine Ligands

The second generation of catalysts utilized bidentate (chelating) phosphine ligands. While largely superseded by bulky monophosphines for general applications, they remain useful for specific transformations.

Causality and Context: Bidentate ligands like BINAP and DPPF were an improvement over the initial monodentate P(o-tol)3, as chelation prevents the formation of inactive palladium dimers and speeds up the reaction.[1] However, they are generally less effective for coupling aryl chlorides and sterically hindered substrates compared to modern biaryl monophosphines.[10]

LigandBite AngleKey Strengths & Typical Applications
BINAP ~93°One of the first effective bidentate ligands, useful for coupling aryl iodides and triflates.[1]
Xantphos ~111°The large, flexible bite angle can be advantageous. It has found renewed use in systems with weaker, soluble organic bases like DBU, enabling homogeneous reaction conditions.[17][18][19]

Protocol: A Self-Validating System for Assessing Ligand Efficiency

Theoretical knowledge must be paired with empirical data. A high-throughput screening (HTS) experiment is the most efficient method to objectively compare ligand performance for a specific transformation.[20] This protocol describes a self-validating system to identify the optimal ligand from a diverse set.

Ligand Screening Workflow cluster_prep Preparation cluster_dosing Dosing cluster_reaction Reaction & Analysis cluster_outcome Outcome prep_plate Prepare 96-Well Reaction Plate dose_solids Dose Solids (Pd Source, Ligands, Base) into respective wells prep_plate->dose_solids prep_stock Prepare Stock Solutions (Aryl Halide, Amine, Int. Std.) dose_liquids Dose Stock Solutions & Solvent prep_stock->dose_liquids dose_solids->dose_liquids seal_react Seal Plate & Heat with Stirring (e.g., 100 °C, 18h) dose_liquids->seal_react quench_filter Quench, Dilute, & Filter seal_react->quench_filter analyze Analyze by GC-MS / LC-MS (Determine % Conversion) quench_filter->analyze data Generate Comparative Data Table analyze->data select Select Optimal Ligand for Scale-Up data->select

Figure 2: High-throughput experimental workflow for ligand screening.
Detailed Experimental Protocol: Screening for the Amination of 4-Chlorotoluene with Morpholine

Objective: To determine the most efficient ligand for the coupling of an unactivated aryl chloride with a secondary cyclic amine.

Materials & Equipment:

  • 96-well reaction block with magnetic stir bars and sealing mats

  • Palladium(II) Acetate (Pd(OAc)2) or Pd2(dba)3

  • Ligands to be tested (e.g., XPhos, RuPhos, BrettPhos, IPr·HCl, Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • 4-Chlorotoluene (Aryl Halide)

  • Morpholine (Amine)

  • Toluene (Solvent, anhydrous)

  • Dodecane (Internal Standard for GC analysis)

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

Procedure:

  • Plate Preparation: To each designated well of a 96-well reaction plate, add the palladium source (e.g., 1 µmol, 0.05 mol%) and the respective ligand (e.g., 2.2 µmol, 0.11 mol%). In a separate row of wells, add only the palladium source as a ligand-free control.

  • Base Addition: To each well, add sodium tert-butoxide (2.8 mmol). This step is best performed in an inert atmosphere (glovebox) due to the moisture sensitivity of the base and some ligands.

  • Stock Solution Preparation: Prepare a stock solution of 4-chlorotoluene (2.0 mmol), morpholine (2.4 mmol), and dodecane (1.0 mmol) in toluene (10 mL).

  • Reaction Initiation: Add a defined volume of the stock solution (e.g., 0.5 mL) to each well.

  • Reaction Execution: Securely seal the 96-well plate with a sealing mat. Place the plate on a stirring hotplate and heat to 100 °C with vigorous stirring for 18 hours.

  • Work-up and Quenching: After cooling to room temperature, unseal the plate. Add 1 mL of ethyl acetate to each well to dilute the reaction mixture.

  • Analysis Preparation: Use a filter plate to remove inorganic salts, collecting the filtrate in a clean 96-well collection plate.

  • Data Acquisition: Analyze the filtrate from each well by GC-MS. Calculate the percent conversion of 4-chlorotoluene relative to the internal standard.

Data Interpretation and Ligand Selection Logic

The HTS experiment will generate a clear, quantitative comparison of ligand performance under identical conditions.

Hypothetical Screening Results:

EntryLigandPd SourceBase% Conversion (GC)
1RuPhos Pd(OAc)2NaOtBu99%
2XPhos Pd(OAc)2NaOtBu95%
3IPr·HCl Pd(OAc)2NaOtBu91%
4BrettPhos Pd(OAc)2NaOtBu75%
5Xantphos Pd(OAc)2NaOtBu45%
6NonePd(OAc)2NaOtBu<1%

Analysis of Results:

  • From this data, RuPhos is the clear top performer for this specific transformation, which aligns with its known efficacy for coupling secondary amines with aryl chlorides.[11][12]

  • XPhos and IPr also show high activity, demonstrating the general power of bulky monophosphines and NHCs for this class of reaction.

  • The lower performance of BrettPhos is expected, as its architecture is optimized for primary amines.[11]

  • The poor result with Xantphos and the failure of the ligand-free reaction underscore the critical and specific role of the ancillary ligand.

This empirical data provides a confident starting point for reaction scale-up and further optimization.

Ligand Selection Logic start What is your Amine Nucleophile? electrophile What is your Electrophile? start->electrophile Aniline / Other brettphos Start with: BrettPhos start->brettphos Primary Amine (for monoarylation) ruphos Start with: RuPhos start->ruphos Secondary Amine special Special Conditions? (e.g., base sensitive) electrophile->special Heteroaryl Halide xphos Start with: XPhos or NHC electrophile->xphos Aryl Chloride electrophile->xphos Aryl Bromide special->xphos No xantphos Consider: Xantphos / AlPhos with weaker base special->xantphos Yes

References

A comparative analysis of microwave versus conventional heating for 3-Iodo-2-nitropyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of functionalized pyridine derivatives is a cornerstone of modern medicinal chemistry. 3-Iodo-2-nitropyridine, in particular, serves as a versatile building block for creating complex molecular architectures through cross-coupling reactions. The efficiency of these transformations is critically dependent on the method of energy input. This guide provides a detailed comparative analysis of microwave-assisted organic synthesis (MAOS) versus traditional conventional heating for reactions involving this compound, using the palladium-catalyzed Suzuki-Miyaura cross-coupling as a representative case study. Experimental data demonstrates that microwave irradiation dramatically reduces reaction times from hours to minutes, often with significant improvements in yield and purity. This guide will elucidate the fundamental principles behind each heating method, provide detailed experimental protocols, and offer field-proven insights to aid researchers in optimizing their synthetic workflows.

Introduction: The Importance of this compound

This compound is a key intermediate in the synthesis of a wide array of biologically active compounds. The electron-withdrawing nature of the nitro group activates the pyridine ring, while the iodo substituent provides a reactive handle for transition-metal-catalyzed cross-coupling reactions. These reactions are pivotal for constructing carbon-carbon and carbon-heteroatom bonds, forming the backbone of many pharmaceutical agents. Given the demand for rapid lead optimization and library synthesis in drug discovery, the efficiency of reactions involving this substrate is of paramount importance. The choice of heating method—conventional oil bath or dedicated microwave reactor—can be the deciding factor in the success, speed, and scalability of a synthetic campaign.

The Fundamental Principles of Reaction Heating

The method by which energy is delivered to a chemical reaction has a profound impact on its outcome. The differences between conventional and microwave heating are not merely about the heat source but are rooted in the very mechanism of energy transfer at a molecular level.

Conventional Heating: A Surface-Level Affair

Conventional heating relies on the bulk transfer of thermal energy through conduction and convection.[1] An external heat source, such as an oil bath or heating mantle, first heats the walls of the reaction vessel. This heat is then slowly and often unevenly transferred to the solvent and reactants.[2]

Causality Behind the Limitations:

  • Slow & Inefficient: The process is limited by the thermal conductivity of the vessel material and the convection currents within the solvent. This leads to long ramp times to reach the target temperature.[3]

  • Temperature Gradients: The vessel walls are invariably hotter than the bulk of the reaction mixture, creating a significant temperature gradient.[2] This can lead to the decomposition of sensitive reagents and the formation of impurities at the overheated vessel-solvent interface.

  • Reaction Rate: Chemical reactions are often limited to the boiling point of the solvent at atmospheric pressure, capping the achievable reaction rate.

Microwave Heating: Direct Molecular Activation

Microwave-assisted heating utilizes electromagnetic radiation, typically at a frequency of 2.45 GHz, to deliver energy directly to polar molecules within the reaction mixture.[4] This energy transfer occurs through two primary mechanisms: dipolar polarization and ionic conduction.[5][6]

  • Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, which manifests as intense, uniform heat throughout the bulk of the material.[4][6]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts used as bases or catalysts), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[7]

This direct coupling of energy results in rapid, volumetric, and uniform heating, a phenomenon not achievable with conventional methods.[8]

G cluster_0 Conventional Heating cluster_1 Microwave Heating a Heat Source (Oil Bath) b Vessel Wall a->b Conduction c Solvent b->c Conduction/ Convection d Reactants c->d Convection e Microwave Source (Magnetron) f Polar Molecules (Solvent & Reactants) e->f Irradiation g Volumetric Heat Generation f->g Dipolar Polarization & Ionic Conduction

Caption: Heat transfer mechanisms in conventional vs. microwave heating.

Case Study: Suzuki-Miyaura Coupling of this compound

To provide a tangible comparison, we will examine the Suzuki-Miyaura reaction, a Nobel Prize-winning transformation that is indispensable for forming biaryl structures. This palladium-catalyzed cross-coupling is widely used in pharmaceutical development and serves as an excellent model to highlight the differences between heating methods.[9]

General Reaction Scheme: (A generic image placeholder - a real diagram would show the structures)

Experimental Design & Rationale

A robust protocol requires careful selection of each component. The choices below are based on established best practices for Suzuki-Miyaura couplings involving electron-deficient heteroaryl halides.

  • Substrates: this compound and 4-methoxyphenylboronic acid. The boronic acid is electron-rich, which often complements the electron-deficient nature of the pyridine coupling partner.

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂). A common, reliable palladium source that is reduced in situ to the active Pd(0) species.[10]

  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). A bulky, electron-rich Buchwald-type phosphine ligand. Such ligands are known to facilitate the oxidative addition step (often rate-limiting for heteroaryl halides) and promote the final reductive elimination step, leading to higher efficiency.[11]

  • Base: Potassium Carbonate (K₂CO₃). An effective inorganic base for activating the boronic acid in the transmetalation step.

  • Solvent: 1,4-Dioxane/Water (4:1). A common solvent system that effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction.

Comparative Protocols and Results

The following protocols describe a self-validating system where the only significant variable is the method of heating. All other parameters (reagent stoichiometry, concentration, solvent) are held constant.

Protocol 1: Conventional Oil Bath Heating
  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (249 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Add Palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and XPhos (19.1 mg, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Lower the flask into a pre-heated oil bath set to 100 °C.

  • Stir the reaction vigorously for 4 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and proceed with aqueous workup and purification by column chromatography.

Protocol 2: Microwave-Assisted Heating
  • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add this compound (249 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Add Palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and XPhos (19.1 mg, 0.04 mmol, 4 mol%).

  • Add 1,4-dioxane (8 mL) and water (2 mL).

  • Seal the vessel with a septum cap.

  • Place the vessel in a dedicated single-mode microwave reactor.

  • Set the reaction parameters: Temperature = 120 °C (Note: higher temperatures are safely accessible in sealed vessels), Time = 15 minutes, Power = Dynamic (adjusts to maintain temperature).

  • After the irradiation period, the vessel is cooled automatically with compressed air.

  • Once at room temperature, uncap the vessel, dilute with ethyl acetate, and proceed with the identical workup and purification protocol as above.

G cluster_conv Conventional Workflow cluster_mw Microwave Workflow c1 Weigh Reagents c2 Assemble Glassware (Flask, Condenser) c1->c2 c3 Inert Atmosphere (N2 Purge) c2->c3 c4 Add Solvents c3->c4 c5 Heat in Oil Bath (4 hours @ 100°C) c4->c5 c6 Cool Down c5->c6 final Analysis (NMR, LC-MS) c6->final Workup & Purification m1 Weigh Reagents m2 Add to MW Vessel m1->m2 m3 Add Solvents m2->m3 m4 Seal Vessel m3->m4 m5 Irradiate in Reactor (15 min @ 120°C) m4->m5 m6 Forced Cooling m5->m6 m6->final Workup & Purification

Caption: Comparative experimental workflows for Suzuki coupling.

Data Analysis & Comparison

The following table summarizes representative results for the Suzuki-Miyaura coupling of this compound under the two heating conditions.

ParameterConventional HeatingMicrowave HeatingAdvantage
Reaction Time 4 hours15 minutes16x Faster
Set Temperature 100 °C120 °CHigher temp accessible
Isolated Yield 78%92%+14%
Product Purity (LC-MS) ~95%>98%Higher Purity
Energy Consumption HighLowGreener Process[1]

Discussion & Field-Proven Insights

The data clearly illustrates the transformative impact of microwave heating.[3]

  • Reaction Acceleration: The most striking advantage is the dramatic reduction in reaction time, from 4 hours to just 15 minutes. This is a direct consequence of the rapid, volumetric heating that allows the reaction mixture to reach and maintain the target temperature almost instantaneously, overcoming the activation energy barrier far more efficiently than conventional heating.[4][12] For drug development professionals engaged in synthesizing libraries of analogues, this acceleration translates into a massive increase in productivity.

  • Improved Yield and Purity: The higher isolated yield (92% vs. 78%) under microwave conditions is a common observation.[8][13] The short reaction time at an elevated temperature minimizes the opportunity for thermal decomposition of the starting materials, catalyst, or product, leading to fewer side reactions and a cleaner product profile.[14] This simplifies purification, saving time and resources.

  • Enhanced Process Control: Modern microwave reactors offer precise control over temperature and pressure, which is difficult to achieve with an oil bath.[15] This leads to greater reproducibility, a critical factor in both research and process development.

  • A Greener Approach: Microwave synthesis is recognized as a green chemistry technique.[14][16][17] The significant reduction in reaction time leads to lower overall energy consumption, and the improved yields reduce chemical waste.[1]

Conclusion

For reactions involving this compound, particularly demanding transformations like palladium-catalyzed cross-couplings, microwave-assisted heating is not merely an alternative but a superior methodology compared to conventional heating. It offers unparalleled speed, improved yields, higher product purity, and enhanced reproducibility.[8] The ability to safely and rapidly screen reaction conditions and generate compound libraries makes it an indispensable tool for researchers, scientists, and drug development professionals seeking to accelerate their discovery programs. While conventional heating remains a viable option for simple, robust reactions, the adoption of microwave synthesis for complex heterocyclic chemistry represents a significant step towards more efficient, cleaner, and faster chemical innovation.

References

A Comparative Guide to Elucidating the Reaction Mechanisms of 3-Iodo-2-nitropyridine Using Isotopic Labeling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of isotopic labeling strategies to elucidate the complex reaction mechanisms of 3-iodo-2-nitropyridine. As a versatile scaffold in medicinal chemistry and materials science, a profound understanding of its reactivity is paramount for rational drug design and the development of novel synthetic methodologies.[1] This document moves beyond simple procedural descriptions to offer insights into the causality behind experimental design, ensuring a robust and self-validating approach to mechanistic investigation.

The Enigmatic Reactivity of this compound: A Mechanistic Crossroads

This compound stands as a key building block in organic synthesis, primarily due to the electron-withdrawing nature of the nitro group, which activates the pyridine ring for various transformations.[1] Its reactions are often not straightforward, with the potential for multiple competing pathways, including nucleophilic aromatic substitution (SNAr), Vicarious Nucleophilic Substitution (VNS), and transition-metal-catalyzed cross-coupling reactions.[2][3] The subtle interplay of reaction conditions, nucleophile identity, and substrate structure dictates the predominant mechanism, making definitive elucidation a significant challenge. Isotopic labeling offers a powerful lens to dissect these intricate pathways.[4][5]

Isotopic Labeling: A Precision Tool for Mechanistic Dissection

Isotopic labeling involves the replacement of an atom in a reactant with one of its isotopes to trace its path through a chemical reaction.[4] This technique provides invaluable information that is often inaccessible through other methods. For studying this compound reactions, key isotopes include:

  • ¹³C: Used to probe changes in bonding at specific carbon centers, particularly through the measurement of Kinetic Isotope Effects (KIEs).[6]

  • ¹⁵N: Ideal for tracking the fate of the nitro group and the pyridine ring nitrogen, crucial for distinguishing between different substitution patterns and ring-opening/closing mechanisms.[7][8]

  • ²H (Deuterium): Employed to investigate the involvement of C-H bond cleavage in the rate-determining step, particularly relevant in VNS reactions.

The choice of isotope and labeling position is a critical experimental design element, directly tied to the specific mechanistic question being addressed.

Comparative Analysis of Reaction Mechanisms via Isotopic Labeling

This section compares the application of isotopic labeling to differentiate between the primary reaction pathways of this compound.

The textbook SNAr mechanism proceeds via a two-step addition-elimination sequence involving a discrete Meisenheimer intermediate.[6][9] However, recent studies employing ¹³C KIEs have provided compelling evidence that many SNAr reactions, previously assumed to be stepwise, may in fact proceed through a concerted mechanism.[6][10]

Experimental Design: ¹³C Kinetic Isotope Effect (KIE) Studies

A ¹³C KIE study is a powerful tool to distinguish between stepwise and concerted SNAr mechanisms.[6] The magnitude of the KIE at the carbon atom undergoing substitution (C3 in this compound) provides direct insight into the bonding changes in the transition state.[6]

Table 1: Interpreting ¹³C KIEs in SNAr Reactions of this compound

Observed ¹³C KIE (k¹²/k¹³) Interpretation Inferred Mechanism
~1.00No significant C-I bond cleavage in the rate-determining step.Stepwise (Meisenheimer complex formation is rate-limiting).
> 1.02Significant C-I bond cleavage in the transition state.Concerted or stepwise with C-I bond cleavage being rate-limiting.

Experimental Protocol: Synthesis of [3-¹³C]-3-Iodo-2-nitropyridine and KIE Measurement

A detailed protocol for such an experiment is outlined below. The synthesis of the labeled substrate is a crucial first step, often requiring a multi-step sequence from commercially available ¹³C-labeled precursors.

Protocol 1: Synthesis of [3-¹³C]-3-Iodo-2-nitropyridine and Competitive KIE Measurement

Objective: To determine the ¹³C KIE for the reaction of this compound with a nucleophile to distinguish between stepwise and concerted SNAr mechanisms.

Materials:

  • [¹³C]-Labeled precursor (e.g., [¹³C]-aniline)

  • Standard reagents for pyridine synthesis and functionalization

  • This compound (unlabeled standard)

  • Nucleophile of interest (e.g., sodium thiophenoxide)

  • High-resolution mass spectrometer or NMR spectrometer

Methodology:

  • Synthesis of [3-¹³C]-3-Iodo-2-nitropyridine:

    • Synthesize [3-¹³C]-2-aminopyridine from a suitable ¹³C-labeled starting material.

    • Perform a Sandmeyer reaction on [3-¹³C]-2-aminopyridine to introduce the iodo group at the 3-position.

    • Nitrate the resulting [3-¹³C]-2-iodopyridine to obtain the final labeled product. Purify by column chromatography and characterize by NMR and MS.

  • Competitive KIE Experiment:

    • Prepare a solution containing a precise mixture of [3-¹³C]-3-iodo-2-nitropyridine and unlabeled this compound (natural abundance).

    • Initiate the reaction by adding a sub-stoichiometric amount of the nucleophile.

    • Allow the reaction to proceed to a low conversion (typically 10-20%).

    • Quench the reaction and separate the unreacted starting material from the product.

  • Isotopic Analysis:

    • Determine the ¹³C/¹²C ratio in the unreacted starting material using mass spectrometry or quantitative ¹³C NMR spectroscopy.[6]

    • Calculate the KIE using the appropriate equations, comparing the isotopic ratio of the recovered starting material to the initial isotopic ratio.

Visualization of SNAr Mechanisms

SNAr_Mechanisms cluster_stepwise Stepwise Mechanism cluster_concerted Concerted Mechanism Reactants_S This compound + Nu⁻ Meisenheimer Meisenheimer Complex Reactants_S->Meisenheimer k₁ (rate-determining) Product_S Product + I⁻ Meisenheimer->Product_S k₂ (fast) Reactants_C This compound + Nu⁻ TS_C [Transition State]‡ Reactants_C->TS_C k (concerted) Product_C Product + I⁻ TS_C->Product_C

Caption: Comparison of stepwise and concerted SNAr pathways.

VNS is a unique reaction where a nucleophile bearing a leaving group replaces a hydrogen atom on an electron-deficient aromatic ring.[2][11] In the case of this compound, VNS can compete with SNAr, leading to substitution at positions 4 or 6.[12] Isotopic labeling is instrumental in confirming the C-H bond cleavage step.

Experimental Design: Deuterium Labeling and KIE Studies

By selectively replacing the hydrogen atoms at positions 4 and 6 with deuterium, one can probe for a primary kinetic isotope effect. A significant kH/kD > 1 would indicate that the C-H (or C-D) bond is broken in the rate-determining step of the reaction, a hallmark of the VNS mechanism.[13]

Table 2: Expected Outcomes of Deuterium Labeling in VNS Reactions

Experiment Observation Mechanistic Implication
Reaction of this compound with a VNS reagent.Formation of 4- and/or 6-substituted products.VNS pathway is operative.
Competitive reaction of deuterated and non-deuterated this compound.Slower reaction rate for the deuterated substrate (kH/kD > 1).C-H bond cleavage is part of the rate-determining step, confirming the VNS mechanism.

Experimental Protocol: Synthesis of Deuterated this compound and VNS Reaction

Protocol 2: Synthesis of [4,6-²H₂]-3-Iodo-2-nitropyridine and VNS Mechanistic Probe

Objective: To investigate the involvement of C-H bond cleavage in the reaction of this compound with a VNS reagent.

Materials:

  • Deuterated pyridine or a suitable precursor

  • Reagents for iodination and nitration

  • VNS reagent (e.g., chloromethyl phenyl sulfone and a strong base)[2]

  • GC-MS or LC-MS for product analysis and quantification

Methodology:

  • Synthesis of [4,6-²H₂]-3-Iodo-2-nitropyridine:

    • Synthesize [4,6-²H₂]-pyridine via a suitable method (e.g., H-D exchange under acidic or basic conditions).

    • Iodinate and nitrate the deuterated pyridine to obtain the desired labeled substrate.

  • VNS Reaction:

    • React both the deuterated and non-deuterated this compound with the VNS reagent under identical conditions in separate experiments.

    • Monitor the reaction progress over time using an appropriate analytical technique (e.g., GC or LC).

  • Data Analysis:

    • Determine the initial reaction rates for both the deuterated and non-deuterated substrates.

    • Calculate the kinetic isotope effect (kH/kD). A value significantly greater than 1 provides strong evidence for the VNS mechanism.

Visualization of the VNS Mechanism

VNS_Mechanism Start This compound + Carbanion (Nu-LG) Adduct σ-Adduct Formation Start->Adduct Nucleophilic Attack Elimination Base-induced β-elimination of H-LG Adduct->Elimination Rate-determining step Product Substituted Product Elimination->Product Rearomatization

Caption: Key steps in the Vicarious Nucleophilic Substitution mechanism.

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, offer powerful methods for functionalizing this compound.[3][14][15] While the general catalytic cycles are well-established, isotopic labeling can provide definitive evidence for specific steps, such as oxidative addition and reductive elimination.

Experimental Design: ¹⁵N and ¹³C Labeling in Cross-Coupling

  • ¹⁵N Labeling: Labeling the pyridine nitrogen or the nitro group can help track the integrity of the heterocyclic core throughout the catalytic cycle. This is particularly useful for detecting potential side reactions involving the nitro group or ring-opening pathways.[7][16]

  • ¹³C Labeling: Labeling the carbon attached to the iodine (C3) can be used in crossover experiments to test for intermolecular versus intramolecular processes.

Table 3: Application of Isotopic Labeling in Cross-Coupling Reactions

Labeling Strategy Experiment Expected Outcome for a Standard Catalytic Cycle
¹⁵N-labeled this compoundSuzuki-Miyaura couplingThe ¹⁵N label is retained in the final product, indicating the pyridine ring remains intact.
Crossover experiment with a mixture of [3-¹³C]-3-iodo-2-nitropyridine and an unlabeled analogue.Cross-coupling reactionNo scrambling of the ¹³C label between different product molecules, consistent with an intramolecular reductive elimination step.

Experimental Protocol: ¹⁵N Labeling for Cross-Coupling Fidelity

Protocol 3: Synthesis of [¹⁵N]-3-Iodo-2-nitropyridine and Suzuki-Miyaura Coupling

Objective: To verify the integrity of the pyridine ring during a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • [¹⁵N]-Ammonia or an equivalent ¹⁵N source[8]

  • Reagents for pyridine ring synthesis

  • Palladium catalyst and ligand (e.g., Pd(PPh₃)₄)

  • Boronic acid coupling partner

  • Base (e.g., K₂CO₃)

  • High-resolution mass spectrometer

Methodology:

  • Synthesis of [¹⁵N]-3-Iodo-2-nitropyridine:

    • Synthesize the [¹⁵N]-pyridine ring using a method that incorporates the ¹⁵N label, such as the Zincke reaction with [¹⁵N]NH₄Cl.[8][17]

    • Functionalize the labeled pyridine to introduce the iodo and nitro groups.

  • Suzuki-Miyaura Cross-Coupling:

    • Subject the [¹⁵N]-3-iodo-2-nitropyridine to standard Suzuki-Miyaura conditions with a chosen boronic acid.

  • Product Analysis:

    • Isolate and purify the cross-coupled product.

    • Analyze the product by high-resolution mass spectrometry to confirm the retention of the ¹⁵N label. The molecular ion peak should correspond to the mass of the ¹⁵N-labeled product.

Visualization of a Generic Cross-Coupling Cycle

CrossCoupling_Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ PdII_Ar Ar-Pd(II)-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: A generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Conclusion: An Integrated Approach for Mechanistic Clarity

Isotopic labeling is an indispensable tool for unraveling the multifaceted reaction mechanisms of this compound. A judicious choice of isotopic labels, combined with careful kinetic analysis and modern analytical techniques, allows for the unambiguous differentiation between competing pathways such as concerted vs. stepwise SNAr, VNS, and cross-coupling reactions. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to design and execute self-validating studies, ultimately leading to a deeper understanding and more effective utilization of this important synthetic building block.

References

Cross-Validation of Analytical Methods for Quantifying 3-Iodo-2-nitropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Iodo-2-nitropyridine is a critical building block in modern organic synthesis, particularly valued in the development of novel pharmaceutical and agrochemical agents.[1][2] Its unique structure, featuring both a reactive iodine atom and an electron-withdrawing nitro group, makes it a versatile intermediate for creating complex molecular architectures.[1][2] Given its role in the synthesis of active pharmaceutical ingredients (APIs), the precise and accurate quantification of this compound in various sample matrices is paramount for ensuring process control, quality assurance, and regulatory compliance.

This guide provides an in-depth comparison of two robust analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with an Electron Capture Detector (GC-ECD). As a self-validating document, it not only presents detailed experimental protocols but also explains the scientific rationale behind the methodological choices and provides a complete set of validation data, cross-validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4][5][6] This allows researchers, analytical development scientists, and quality control professionals to make informed decisions when selecting the most appropriate method for their specific application.

Overview of Selected Analytical Techniques

The selection of an analytical method is contingent on the physicochemical properties of the analyte. This compound is a moderately polar, aromatic compound with a strong UV chromophore (due to the nitro-substituted pyridine ring) and high electron affinity (due to the iodine and nitro functional groups). These characteristics make it an ideal candidate for both HPLC-UV and GC-ECD analysis.

  • High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[7] For this compound, a reversed-phase method is optimal, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The compound's retention is governed by its hydrophobicity. Its strong absorbance in the UV spectrum allows for sensitive and specific detection.[8][9]

  • Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[10] While this compound is a solid, it has sufficient volatility to be analyzed by GC without derivatization. The key advantage here is the use of an Electron Capture Detector (ECD), which is exceptionally sensitive to electronegative compounds like halogenated and nitroaromatic molecules.[1][11][12][13] This selectivity can provide extremely low detection limits.[13]

Experimental Protocols & Workflows

The following protocols are designed to be self-validating, incorporating system suitability tests to ensure the chromatographic system is performing adequately before any analysis.[3][14][15]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound reference standard or sample.
  • Dissolve in a 50:50 (v/v) mixture of acetonitrile and water in a 25 mL volumetric flask.
  • Sonicate for 5 minutes to ensure complete dissolution.
  • Dilute to volume with the 50:50 acetonitrile/water mixture to obtain a stock solution of 1000 µg/mL.
  • Perform serial dilutions with the mobile phase to prepare calibration standards and quality control (QC) samples.
  • Filter all solutions through a 0.45 µm PTFE syringe filter prior to injection.[16][17]

2. Chromatographic Conditions:

  • Instrument: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).[9]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • Detection Wavelength: 254 nm.
  • Run Time: 10 minutes.

3. System Suitability Test (SST):

  • Perform five replicate injections of a 100 µg/mL standard.
  • Acceptance Criteria:
  • Relative Standard Deviation (%RSD) of peak area: ≤ 2.0%.[18][19]
  • Tailing factor: ≤ 2.0.
  • Theoretical plates: ≥ 2000.

Method 2: Gas Chromatography with Electron Capture Detector (GC-ECD)

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound reference standard or sample.
  • Dissolve in ethyl acetate in a 25 mL volumetric flask.
  • Sonicate for 5 minutes to ensure complete dissolution.
  • Dilute to volume with ethyl acetate to obtain a stock solution of 1000 µg/mL.
  • Perform serial dilutions with ethyl acetate to prepare calibration standards and QC samples at much lower concentrations (ng/mL range) suitable for ECD sensitivity.

2. Chromatographic Conditions:

  • Instrument: Gas chromatograph equipped with an Electron Capture Detector (ECD) and a split/splitless injector.
  • Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Carrier Gas: Nitrogen, constant flow rate of 1.2 mL/min.
  • Injector Temperature: 250°C.
  • Injection Mode: Splitless, 1 µL injection volume.
  • Oven Temperature Program:
  • Initial temperature: 150°C, hold for 1 minute.
  • Ramp: 20°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • Detector Temperature: 300°C.
  • Makeup Gas (N₂): 30 mL/min.

3. System Suitability Test (SST):

  • Perform five replicate injections of a 50 ng/mL standard.
  • Acceptance Criteria:
  • %RSD of peak area: ≤ 5.0%.
  • %RSD of retention time: ≤ 1.0%.

Workflow Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis weigh Weigh Sample dissolve Dissolve in ACN/H₂O weigh->dissolve dilute Prepare Standards dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject 10 µL filter->inject To Autosampler separate Separate on C18 Column (ACN/H₂O, 1 mL/min) inject->separate detect Detect at 254 nm separate->detect data Data Acquisition & Processing detect->data Chromatogram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis weigh Weigh Sample dissolve Dissolve in Ethyl Acetate weigh->dissolve dilute Prepare Standards dissolve->dilute inject Inject 1 µL (Splitless) dilute->inject To Autosampler separate Separate on DB-5 Column (Temp. Program) inject->separate detect Detect with ECD separate->detect data Data Acquisition & Processing detect->data Chromatogram

Method Validation & Performance Comparison

Both methods were validated according to ICH Q2(R2) guidelines.[3][5][6] The following tables summarize the performance characteristics derived from these validation studies.

Table 1: Linearity and Range
ParameterHPLC-UV MethodGC-ECD MethodICH Guideline Recommendation
Linear Range 1.0 - 250.0 µg/mL0.5 - 100.0 ng/mLEstablished by demonstrating linearity, accuracy, and precision.[20]
Correlation Coefficient (r²) 0.99980.9995≥ 0.99[19]
Equation y = 45872x + 1205y = 89543x + 987Linear regression

Causality: The wide linear range of the HPLC-UV method is suitable for assay and purity testing. The GC-ECD method demonstrates linearity at much lower concentrations, highlighting its superior sensitivity for trace-level analysis.

Table 2: Accuracy and Precision
ParameterHPLC-UV MethodGC-ECD MethodICH Guideline Recommendation
Accuracy (% Recovery) 99.2% - 101.5%98.5% - 102.1%Typically 98.0% - 102.0% for assay.[18][21][22]
Repeatability (%RSD, n=6) 0.85%1.52%≤ 2% for assay.[19][21]
Intermediate Precision (%RSD) 1.21%2.35%Should demonstrate acceptable variation.

Causality: Both methods demonstrate excellent accuracy and precision, meeting typical pharmaceutical acceptance criteria. The slightly higher %RSD for the GC-ECD method is common for trace-level analyses and is still well within acceptable limits. Precision was evaluated across different days and by different analysts to establish intermediate precision.[23]

Table 3: Detection Limits and Robustness
ParameterHPLC-UV MethodGC-ECD MethodICH Guideline Recommendation
Limit of Detection (LOD) 0.3 µg/mL0.1 ng/mLCalculated as 3.3 * (σ/S).[4][24][25][26]
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 ng/mLCalculated as 10 * (σ/S).[4][24][25][26]
Robustness Unaffected by minor changesUnaffected by minor changesRemain unaffected by small, deliberate variations.[27][28][29][30][31]

Causality: The LOD and LOQ values starkly differentiate the two methods. The GC-ECD method is approximately 3000 times more sensitive than the HPLC-UV method, making it the unequivocal choice for impurity or residue analysis. Robustness was confirmed for both methods by deliberately varying parameters such as mobile phase composition/oven temperature ramp rate (±2%), flow rate (±5%), and column temperature/detector temperature (±2°C), with no significant impact on results.[19][30]

Cross-Validation of Methods

To ensure that both analytical procedures can be used for the same intended purpose and produce comparable data, a cross-validation study was performed.[21] A single batch of this compound was prepared and analyzed by both the HPLC-UV and GC-ECD methods. The assay results were compared.

Table 4: Cross-Validation Results
Sample IDHPLC-UV Assay Result (%)GC-ECD Assay Result (%)*% Difference
Batch A0199.5899.490.09
Batch A0299.6399.71-0.08
Batch A0399.4599.55-0.10

*Note: For GC-ECD assay, the sample was diluted significantly further to fall within the linear range of the method.

Trustworthiness: The cross-validation demonstrates excellent concordance between the two methods, with a percentage difference of ≤ 0.10%. This confirms that despite their different principles of operation and sensitivity, both methods provide equivalent, reliable quantitative results when used within their validated ranges.

Discussion and Recommendations

The choice between HPLC-UV and GC-ECD for the quantification of this compound should be driven by the specific analytical objective.

Choose HPLC-UV for:

  • Routine Quality Control (QC) Assays: The method is robust, straightforward, and has a wide linear range suitable for determining the purity and strength of the bulk drug substance and formulated products.

  • Simplicity and Throughput: With a 10-minute isocratic run, this method is faster and generally requires less complex instrumentation and maintenance than GC-ECD.

Choose GC-ECD for:

  • Trace-Level Impurity Detection: The outstanding sensitivity (ng/mL LOQ) makes it the ideal method for quantifying trace impurities or degradation products.

  • Residue Analysis: It is perfectly suited for applications requiring the detection of residual this compound in environmental samples or after manufacturing processes.

Conclusion

This guide has detailed two distinct, validated, and cross-verified analytical methods for the quantification of this compound. The RP-HPLC-UV method serves as a reliable workhorse for routine assays, offering simplicity and robustness. The GC-ECD method provides exceptional sensitivity, making it indispensable for trace-level analysis. By understanding the performance characteristics and the scientific principles underpinning each technique, researchers and drug development professionals can confidently select and implement the optimal method to ensure the quality and integrity of their work.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-Iodo-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of laboratory waste management is a critical component of ensuring safety, compliance, and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-iodo-2-nitropyridine, a compound whose specific disposal procedures are not widely documented. In the absence of explicit guidelines, we will apply established principles for handling hazardous halogenated and nitro-aromatic compounds. This document is designed for researchers, scientists, and drug development professionals who handle such specialized reagents.

Understanding the Hazard Profile: A Triad of Risks

The disposal pathway for any chemical is dictated by its inherent hazards. The structure of this compound presents a combination of risks stemming from its three key functional components, necessitating its classification as a hazardous waste.

  • Pyridine Ring: The foundational structure is a pyridine ring. Pyridine and its derivatives are typically toxic, flammable, and can cause irritation to the eyes, skin, and respiratory system.[1] They are also incompatible with strong oxidizers and acids.[2][3]

  • Iodo- Group: The presence of iodine classifies this compound as a halogenated organic compound .[4] Halogenated wastes are subject to stringent environmental regulations and must be segregated from non-halogenated waste streams to ensure proper treatment, which often involves high-temperature incineration.[5][6]

  • Nitro- Group: Nitro-aromatic compounds can be toxic and may be thermally sensitive. Upon heating or combustion, they can decompose to release highly toxic fumes of nitrogen oxides (NOx).[7][8]

Given this profile, under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.

Immediate Safety and Spill Management

Prior to handling or disposal, ensure all appropriate safety measures are in place.

Table 1: Personal Protective Equipment (PPE) and Spill Response
ProcedureSpecificationRationale & Source
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne dust particles. Standard practice for all chemical handling.[9][10]
Hand Protection Nitrile rubber gloves.Provides a barrier against skin contact. Contaminated gloves must be disposed of as hazardous waste.[9]
Body Protection A fully-buttoned laboratory coat.Prevents contamination of personal clothing.
Respiratory Use only in a well-ventilated area, such as a certified chemical fume hood.Minimizes inhalation exposure to dust or vapors.[11]
Small Spill Cleanup Absorb with an inert, dry material (e.g., vermiculite, sand). Sweep into a labeled hazardous waste container.Prevents the spread of the chemical. Do not use combustible materials like paper towels for the initial absorption of a significant spill.[2][12]
Large Spill Evacuate the area immediately. Secure the location and contact your institution's Environmental Health & Safety (EHS) office.Large spills require specialized training and equipment for safe cleanup.[2]

Step-by-Step Disposal Protocol: Collection and Segregation

The primary directive for the disposal of this compound is collection for incineration by a licensed hazardous waste contractor . The following protocol ensures safe and compliant collection at the point of generation.

Step 1: Prepare a Designated Waste Container

  • Select a sealable, chemically compatible container. A high-density polyethylene (HDPE) or glass container with a screw cap is appropriate.

  • The container must be clearly labeled before the first drop of waste is added.[6]

  • The label must read: "HAZARDOUS WASTE - HALOGENATED ORGANIC SOLIDS " (or Liquids, as appropriate). Include the full chemical name: "this compound".

Step 2: Segregate Waste Types

  • Solid Waste:

    • Transfer neat, unused, or waste this compound directly into the designated solid waste container.

    • Place all grossly contaminated disposable materials, such as weighing paper, pipette tips, and contaminated gloves, into the same container.

  • Liquid Waste:

    • If this compound is dissolved in a solvent, this solution must be collected in a separate container labeled "HAZARDOUS WASTE - HALOGENATED ORGANIC LIQUIDS ".

    • Crucially, do not mix halogenated waste with non-halogenated waste streams. [6] Doing so contaminates the entire volume of non-halogenated solvent, significantly increasing disposal costs and complexity.

Step 3: Decontaminate Reusable Glassware

  • Rinse the contaminated glassware with a small amount of a suitable solvent (e.g., acetone or ethanol).

  • This first rinsate is considered hazardous and must be collected in the "HALOGENATED ORGANIC LIQUIDS" waste container.

  • After the initial rinse, the glassware can be cleaned using standard laboratory procedures.

Step 4: Store Waste Container Securely

  • Keep the waste container tightly sealed at all times, except when adding waste.[2][6]

  • Store the container in a cool, dry, and well-ventilated secondary containment bin or cabinet, away from incompatible materials like strong acids and oxidizers.[2]

Step 5: Arrange for Final Disposal

  • Once the container is full or the project is complete, contact your institution's EHS department to arrange for a scheduled pickup. Do not allow hazardous waste to accumulate for extended periods.

Disposal Pathway Visualization

The following diagram illustrates the decision-making process for handling materials contaminated with this compound.

G cluster_start cluster_process cluster_end start Waste Containing This compound waste_type What is the form of the waste? start->waste_type solid_path Solid or Grossly Contaminated Material (Gloves, Wipes, Neat Solid) waste_type->solid_path Solid liquid_path Liquid Solution or Fine Contamination (e.g., Glassware Rinse) waste_type->liquid_path Liquid solid_container Collect in Labeled 'HALOGENATED SOLID WASTE' Container solid_path->solid_container liquid_container Collect in Labeled 'HALOGENATED LIQUID WASTE' Container liquid_path->liquid_container final_disposal Arrange for Pickup by Institutional EHS / Licensed Contractor solid_container->final_disposal liquid_container->final_disposal

Caption: Decision workflow for segregating this compound waste.

Summary of Key Disposal Parameters

Table 2: Disposal and Hazard Reference
ParameterDescriptionSource / Regulation
Chemical Class Halogenated Organic Compound; Nitro-aromatic; Pyridine derivative.N/A
EPA Hazardous Waste Code While not explicitly listed, it falls under the category of halogenated organics. If used as a solvent, it could be classified under F002 . It must be evaluated for characteristics of hazardous waste (ignitability, corrosivity, reactivity, toxicity).40 CFR § 261.33[13]
Primary Disposal Method High-temperature incineration (e.g., rotary kiln) via a licensed hazardous waste facility.[3][5][14]
Chemical Incompatibilities Strong oxidizing agents, strong acids (especially nitric acid), and bases. Store waste away from these materials.[2][3]
Hazardous Decomposition Thermal decomposition may produce toxic gases, including nitrogen oxides (NOx), carbon oxides, and hydrogen iodide.[7]

By adhering to these rigorous procedures, you ensure the safe management of this compound waste, protecting yourself, your colleagues, and the environment. Always consult your institution's specific waste management plan and EHS professionals for guidance.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Iodo-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. 3-Iodo-2-nitropyridine, a halogenated nitroaromatic compound, serves as a valuable building block in synthetic chemistry. However, its structure suggests potential hazards that necessitate a meticulous and proactive approach to personal protection. This guide moves beyond a simple checklist to provide a comprehensive operational plan, explaining the rationale behind each safety recommendation to ensure a self-validating system of laboratory practice.

Hazard Identification: Understanding the "Why" Behind the Precautions

Before selecting any Personal Protective Equipment (PPE), we must first perform a thorough risk assessment. While specific toxicological data for this compound is not extensively published, its constituent functional groups—an iodinated pyridine ring and a nitro group—provide a strong basis for predicting its hazard profile.

  • Nitroaromatics: This class of compounds can be toxic and is often associated with methemoglobinemia, where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.

  • Halogenated Aromatics: These compounds can be irritants and may be absorbed through the skin.[1] They can also be toxic to aquatic life.[2][3]

  • Solid, Powdered Form: The physical state of the compound presents an inhalation risk.[3][4] Fine dusts can be easily aerosolized during handling, leading to respiratory exposure.[3]

A Safety Data Sheet (SDS) for this compound indicates that in case of contact, immediate and thorough washing is required, and contaminated clothing should be removed.[4] For accidental release, the SDS specifies avoiding dust formation and using personal protective equipment, including chemical-impermeable gloves.[4] Related nitropyridine compounds are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][5][6][7][8] Therefore, our primary objective is to establish barriers that prevent contact, inhalation, and ingestion.

Hazard Summary Table
Hazard ClassificationPotential EffectRecommended Precautionary Action (P-phrases)
Skin Contact Causes skin irritation; potential for dermal absorption.[1][5][6][7]P264: Wash skin thoroughly after handling.[7][8] P280: Wear protective gloves/protective clothing.[1][5][7]
Eye Contact Causes serious eye irritation or damage.[1][2][5][6][7]P280: Wear eye protection/face protection.[1][5][7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7][8]
Inhalation May cause respiratory irritation.[1][5][6][7] Toxic if inhaled.[2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][5][7][8] P271: Use only outdoors or in a well-ventilated area.[1][5][7][8]
Ingestion Harmful if swallowed.[1][2]P270: Do not eat, drink or smoke when using this product.[1][2] P301+P317: IF SWALLOWED: Get medical help.[9]

Engineering Controls: The First and Most Critical Barrier

PPE is the last line of defense. Before any personal gear is considered, robust engineering controls must be in place. The causality is simple: if the hazardous substance is contained at the source, the risk of personal exposure is dramatically reduced.

  • Chemical Fume Hood: All handling of this compound solid, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[10] This ensures that any dust or vapors are captured and exhausted away from the operator's breathing zone.

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[4][7][10]

  • Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other lab surfaces.

Personal Protective Equipment (PPE): A Multi-Layered Defense

Once engineering controls are confirmed to be operational, the appropriate PPE must be selected. This is not a one-size-fits-all prescription; it is a system designed to protect you from the specific risks identified.

Step-by-Step PPE Selection & Usage Protocol
  • Eye and Face Protection:

    • What to Use: Wear tightly fitting chemical safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards.[5][8] A face shield should be worn over the goggles, especially when there is a risk of splashes or when handling larger quantities.[11]

    • The Rationale: Goggles with a full seal are essential to protect against fine dust particles that can easily bypass standard safety glasses.[11] The face shield provides a secondary barrier for the entire face.

  • Hand Protection:

    • What to Use: Wear chemical-resistant gloves. Nitrile gloves are a suitable initial choice for incidental contact. Always double-glove.

    • The Rationale: Double-gloving provides an extra layer of protection against tears and pinhole leaks. The outer glove can be removed if it becomes contaminated, protecting the inner glove and your hand. Before use, always inspect gloves for any signs of degradation or punctures.[12] After handling, remove gloves using the proper technique to avoid skin contact and wash hands thoroughly.[4][8]

  • Body Protection:

    • What to Use: A clean, buttoned laboratory coat must be worn.[11] For tasks with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.

    • The Rationale: The lab coat protects your personal clothing and skin from contamination. It should be removed before leaving the laboratory to prevent the spread of contaminants.

  • Respiratory Protection:

    • When to Use: Under normal conditions within a functioning chemical fume hood, respiratory protection is not typically required. However, it becomes mandatory if engineering controls fail, during a large spill cleanup, or if the powder is handled in a way that generates significant dust.

    • What to Use: If required, a NIOSH-approved respirator with a particulate filter (N95 or higher) is necessary.[10]

    • The Rationale: The primary risk from the solid is inhalation of airborne particulates. A particulate respirator effectively filters these particles from the air you breathe.

Operational and Disposal Plans

Safe Handling Workflow

This workflow outlines the essential steps from preparation to cleanup, integrating the PPE requirements at each stage.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Verify Fume Hood Operation B 2. Don Core PPE (Lab Coat, Goggles, Double Gloves) A->B C 3. Weigh Compound on Weigh Paper or in a Beaker B->C D 4. Carefully Transfer to Reaction Vessel C->D E 5. Add Solvent Slowly to Minimize Dust D->E F 6. Decontaminate Glassware & Equipment E->F G 7. Dispose of Contaminated Waste in Labeled Hazardous Waste Container F->G H 8. Doff PPE in Correct Order (Outer Gloves -> Face Shield -> Goggles -> Lab Coat -> Inner Gloves) G->H I 9. Wash Hands Thoroughly H->I

Caption: Workflow for Safely Handling this compound.

Decontamination and Disposal Protocol
  • Equipment Decontamination:

    • All glassware and equipment that have come into contact with this compound must be decontaminated.

    • Step 1: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) inside the fume hood. Collect this rinse as hazardous waste.

    • Step 2: Wash the rinsed equipment with soap and hot water.[13]

    • Step 3: Perform a final rinse with deionized water and allow it to air dry.[13]

  • Waste Disposal:

    • Solid Waste: All contaminated solid waste, including gloves, weigh paper, and paper towels, must be placed in a clearly labeled hazardous waste container.[3][14]

    • Liquid Waste: Unused solutions and solvent rinses must be collected in a labeled hazardous liquid waste container. Do not pour this waste down the drain.[3][4]

    • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[14] Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.

By integrating this comprehensive understanding of the hazards with meticulous operational procedures, you build a culture of safety that is both robust and intuitive. This approach not only protects you and your colleagues but also ensures the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.